molecular formula C17H27N3O5 B606034 Benzyl-PEG5-Azide

Benzyl-PEG5-Azide

カタログ番号: B606034
分子量: 353.4 g/mol
InChIキー: SEXRRFNOZVJOLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Benzyl-PEG5-azide is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

特性

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5/c18-20-19-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-4-2-1-3-5-17/h1-5H,6-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXRRFNOZVJOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl-PEG5-Azide: A Versatile Linker in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl-PEG5-Azide has emerged as a critical tool in modern biochemical research and pharmaceutical development, primarily serving as a versatile heterobifunctional linker. Its unique chemical architecture, featuring a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a benzyl-protected hydroxyl group, enables the precise and efficient conjugation of diverse molecular entities. This in-depth guide explores the core applications of this compound, detailing its role in click chemistry, the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the construction of Antibody-Drug Conjugates (ADCs).

Core Principles and Chemical Properties

This compound is a polyethylene glycol derivative that contains a benzyl (B1604629) protecting group and an azide moiety. The key attributes of this linker are:

  • Azide Group: This functional group is the cornerstone of its utility in "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. The azide readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.

  • PEG5 Spacer: The five-unit polyethylene glycol chain is hydrophilic, which significantly enhances the aqueous solubility and bioavailability of the molecules it connects.[1] This property is particularly advantageous in biological systems.

  • Benzyl Protecting Group: The benzyl group protects a terminal hydroxyl group, which can be deprotected under mild hydrogenolysis conditions to reveal a reactive alcohol for further chemical modification.[1]

PropertyValue
Chemical Formula C17H27N3O5
Molecular Weight 353.42 g/mol
CAS Number 86770-72-1
Solubility Soluble in Water, DMSO, DCM, DMF
Appearance Pale Yellow or Colorless Oily Liquid
Storage Conditions -20°C for long-term storage

Applications in Research and Drug Development

The primary application of this compound is as a linker in the synthesis of complex biomolecules and therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] this compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic agent.[3] this compound can be used to link the cytotoxic payload to the antibody. The azide group allows for a precise "click" conjugation to an alkyne-modified antibody, while the PEG spacer improves the pharmacokinetic properties of the ADC.[4]

Experimental Protocols

While specific protocols are highly dependent on the molecules being conjugated, the following provides a general methodology for a typical click chemistry reaction involving this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • Alkyne-functionalized molecule of interest

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Dissolve this compound in the same solvent to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., water for THPTA, DMSO for TBTA).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).

    • Add this compound (1.1 to 1.5 equivalents).

    • Add the THPTA or TBTA solution (0.1 to 0.5 equivalents).

    • Add the CuSO4 solution (0.1 equivalents).

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (1 to 2 equivalents).

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified using techniques appropriate for the conjugated product, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis.

Visualizing the Workflow

The following diagrams illustrate the key processes where this compound is utilized.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Target_Ligand Target Protein Ligand (with Alkyne group) Click_Reaction CuAAC Click Chemistry Target_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand Final_Coupling Coupling to E3 Ligand E3_Ligand->Final_Coupling Benzyl_PEG5_Azide This compound Benzyl_PEG5_Azide->Click_Reaction Deprotection Deprotection (optional) - Removal of Benzyl group Click_Reaction->Deprotection Deprotection->Final_Coupling PROTAC PROTAC Molecule Final_Coupling->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

ADC_Conjugation_Workflow cluster_components Components cluster_conjugation Conjugation Process cluster_final_adc Final Product Antibody Monoclonal Antibody (with Alkyne modification) Click_Conjugation SPAAC or CuAAC Click Chemistry Antibody->Click_Conjugation Drug_Payload Cytotoxic Drug Linker_Attachment Attach Linker to Drug Drug_Payload->Linker_Attachment Benzyl_PEG5_Azide This compound Benzyl_PEG5_Azide->Linker_Attachment Linker_Attachment->Click_Conjugation ADC Antibody-Drug Conjugate Click_Conjugation->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway Context

While this compound is a synthetic tool and not directly involved in biological signaling, it is instrumental in creating molecules that modulate these pathways. For instance, a PROTAC synthesized using this linker will hijack the Ubiquitin-Proteasome System.

PROTAC_Mechanism_of_Action Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl-PEG5-Azide, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document offers detailed experimental protocols, a summary of key chemical data, and visual representations of the synthetic and analytical workflows.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a benzyl (B1604629) ether at one terminus and an azide (B81097) group at the other. The benzyl group can serve as a protecting group or a hydrophobic element, while the azide moiety is a versatile functional group for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Benzyl-PEG5-alcohol. The first step involves the conversion of the terminal hydroxyl group into a good leaving group, commonly a tosylate. The second step is a nucleophilic substitution of the tosylate with an azide anion.

Overall Reaction Scheme

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation Benzyl_PEG5_OH Benzyl-PEG5-OH Benzyl_PEG5_OTs Benzyl-PEG5-OTs Benzyl_PEG5_OH->Benzyl_PEG5_OTs  TsCl, Base, CH2Cl2, 0°C to RT TsCl p-Toluenesulfonyl chloride (TsCl) Base Base (e.g., Pyridine (B92270), TEA) Benzyl_PEG5_OTs_2 Benzyl-PEG5-OTs Benzyl_PEG5_N3 This compound Benzyl_PEG5_OTs_2->Benzyl_PEG5_N3  NaN3, DMF, RT NaN3 Sodium Azide (NaN3)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl-PEG5-Tosylate (Benzyl-PEG5-OTs)

This protocol is adapted from general tosylation procedures for alcohols.

  • Materials:

    • Benzyl-PEG5-alcohol

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • 0.1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • Dissolve Benzyl-PEG5-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine or TEA (1.5 eq.).

    • Add p-Toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by adding cold 0.1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG5-Tosylate.

    • The crude product can be used directly in the next step or purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This protocol is based on standard procedures for the conversion of tosylates to azides.

  • Materials:

    • Benzyl-PEG5-Tosylate (from Step 1)

    • Sodium azide (NaN₃)

    • Anhydrous Dimethylformamide (DMF)

    • Deionized water

    • Diethyl ether or Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve the crude Benzyl-PEG5-Tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (1.5 eq.) to the solution.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into deionized water and extract the product with diethyl ether or ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is used to determine purity.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₇H₂₇N₃O₅
Molecular Weight 353.41 g/mol
CAS Number 86770-72-1
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Soluble in Water, DMSO, DCM, DMF
Purity (Typical) ≥95%
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent parts and similar compounds.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.35 - 7.25m5HAromatic protons (C₆H ₅)
~4.55s2HBenzyl protons (-CH ₂-Ph)
~3.70 - 3.60m18HPEG backbone protons (-O-CH ₂-CH ₂-O-)
~3.38t2HAzide adjacent protons (-CH ₂-N₃)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~138.0Quaternary aromatic carbon (C -CH₂)
~128.4 - 127.5Aromatic carbons (-C H-)
~73.2Benzyl ether carbon (-C H₂-Ph)
~71.0 - 70.0PEG backbone carbons (-O-C H₂-C H₂-O-)
~50.6Azide adjacent carbon (-C H₂-N₃)

Mass Spectrometry (MS)

Ionization ModeExpected m/zSpecies
ESI+354.20 [M+H]⁺, 376.18 [M+Na]⁺, 392.15 [M+K]⁺Protonated, sodiated, and potassiated molecule

FTIR Spectroscopy

Wavenumber (cm⁻¹)Assignment
~2100Strong, sharp N₃ stretch
~3030Aromatic C-H stretch
~2870Aliphatic C-H stretch
~1100Strong C-O-C ether stretch

Characterization Workflow

G Crude_Product Crude this compound Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structure_Confirmation Structure Confirmation Pure_Product->Structure_Confirmation Purity_Analysis Purity Analysis Pure_Product->Purity_Analysis NMR 1H & 13C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS FTIR FTIR Spectroscopy Structure_Confirmation->FTIR HPLC HPLC Purity_Analysis->HPLC

Caption: Workflow for the characterization of this compound.

Detailed Characterization Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans. For ¹³C NMR, a larger number of scans will be required.

  • Data Analysis: Integrate the proton signals and compare the chemical shifts to the expected values. The disappearance of the hydroxyl proton signal from the starting material and the appearance of the signal for the protons adjacent to the azide group are key indicators of a successful reaction.

Protocol for Mass Spectrometry

  • Objective: To confirm the molecular weight of this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed m/z values with the calculated values for the expected molecular ions ([M+H]⁺, [M+Na]⁺, etc.).

Protocol for FTIR Spectroscopy

  • Objective: To identify the presence of the azide functional group.

  • Sample Preparation: Prepare a thin film of the neat sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an ATR accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for the characteristic strong, sharp absorption peak of the azide group around 2100 cm⁻¹.

Protocol for HPLC Analysis

  • Objective: To determine the purity of the final product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Conditions (Typical):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% TFA or formic acid).

    • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Prepare a known concentration of the sample in the mobile phase.

  • Data Analysis: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound from its corresponding alcohol precursor. The provided protocols for synthesis and characterization will enable researchers to produce and validate this important chemical tool for a variety of applications in drug development and chemical biology. The successful synthesis can be confirmed by the presence of the characteristic azide peak in the FTIR spectrum and the correct molecular weight determination by mass spectrometry, while NMR spectroscopy will confirm the overall structure and HPLC will establish its purity.

References

Solubility Profile of Benzyl-PEG5-Azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG5-Azide, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] A thorough understanding of its solubility in both aqueous and organic media is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.

This compound is comprised of a benzyl (B1604629) protecting group, a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) moiety.[2][3] The PEG spacer is designed to enhance the water solubility of molecules to which it is conjugated.[3] The azide group readily participates in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the covalent linkage to alkyne-modified molecules.

Physicochemical Properties

To facilitate experimental design and calculations, the key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular FormulaC₁₇H₂₇N₃O₅
Molecular Weight353.4 g/mol
IUPAC Name2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxymethylbenzene
CAS Number86770-72-1

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published, qualitative assessments from suppliers indicate its solubility in a range of common laboratory solvents. The presence of the hydrophilic PEG chain suggests a degree of aqueous solubility, while the benzyl group and the overall organic structure ensure solubility in various organic solvents.

Solvent ClassSolventSolubility ProfileReference(s)
AqueousWaterSoluble
Polar AproticDimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
HalogenatedDichloromethane (DCM)Soluble

Note: The term "soluble" is qualitative. For precise applications, quantitative determination is recommended using the protocols outlined below.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the following established methods can be adapted for this compound.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This straightforward method determines solubility by measuring the mass of solute dissolved in a known volume of solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Pre-weighed vials

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the mixture to stand undisturbed at a constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution. A vacuum oven at a temperature below the boiling point of the solvent is recommended for efficient and gentle drying.

    • Once the solvent is fully evaporated, cool the vial in a desiccator to room temperature.

    • Weigh the vial containing the this compound residue on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

    • Express the solubility in desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Protocol 2: Shake-Flask Method with UV-Vis or HPLC Analysis

This is a widely used and reliable method, particularly for compounds with a chromophore that allows for spectroscopic quantification.

Materials:

  • This compound

  • Selected solvent(s)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Thermostatically controlled shaker

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.

    • Plot a calibration curve of absorbance/peak area versus concentration.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of solvent in a sealed container.

    • Agitate the mixture in a thermostatically controlled shaker for 24-48 hours to reach equilibrium.

  • Sample Processing:

    • Centrifuge the saturated solution to pellet the excess, undissolved solid.

    • Carefully collect the supernatant and filter it through a syringe filter to remove any remaining particulates.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizing Experimental and Application Workflows

To further clarify the practical application of this compound, the following diagrams, generated using Graphviz, illustrate a typical workflow for solubility determination and its use in a bioconjugation reaction.

G cluster_0 Workflow for Quantitative Solubility Determination A 1. Excess Solute Addition Add excess this compound to a known volume of solvent. B 2. Equilibration Agitate in a thermostatically controlled shaker for 24-48h. A->B C 3. Separation of Phases Centrifuge and filter the supernatant to remove undissolved solid. B->C D 4. Analysis Analyze the clear supernatant via Gravimetric, HPLC, or UV-Vis methods. C->D E 5. Calculation Determine concentration from mass or calibration curve. D->E G cluster_1 Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mol1 This compound (in appropriate solvent) Reaction Reaction Mixture Incubate at controlled temperature. Mol1->Reaction Mol2 Alkyne-Modified Molecule (e.g., protein, drug) Mol2->Reaction Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Reaction Purification Purification (e.g., chromatography) Reaction->Purification Formation of Triazole Linkage Product Stable Triazole-Linked Bioconjugate Purification->Product

References

Benzyl-PEG5-Azide mechanism of action in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Benzyl-PEG5-Azide in Click Chemistry

Introduction

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal ligation strategy is paramount to experimental success. The "click" reaction, a concept introduced by K.B. Sharpless, has become a cornerstone of bioconjugation by providing highly efficient, selective, and high-yielding chemical transformations.[1][2][3] At the heart of the most prominent click reactions is the azide-alkyne cycloaddition.[1]

This technical guide provides a detailed examination of this compound, a common and versatile reagent, and its mechanism of action in the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] We will delve into the core mechanisms, present key quantitative performance data, and provide detailed experimental protocols to support the replication and adaptation of these powerful methods.

The this compound Reagent

This compound is a heterobifunctional linker composed of three key parts:

  • Benzyl (B1604629) Group: A stable aromatic group that provides a foundational structure.

  • PEG5 Linker: A five-unit polyethylene (B3416737) glycol chain that enhances aqueous solubility and provides a flexible spacer arm, minimizing steric hindrance between conjugated molecules.

  • Azide (B81097) Group (-N3): The reactive functional group that participates directly in the cycloaddition reaction. Azides are exceptionally stable in biological systems and do not react with naturally occurring functional groups, ensuring high selectivity.

Mechanism 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used click reaction, celebrated for its fast kinetics, high efficiency, and precise regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles. The reaction requires a copper(I) catalyst, which dramatically accelerates the rate of cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction.

The mechanism involves a multi-step catalytic cycle:

  • Formation of Copper Acetylide: The Cu(I) catalyst first coordinates with the terminal alkyne to form a highly reactive copper acetylide intermediate.

  • Cycloaddition: The azide group of the this compound then attacks the copper acetylide. This leads to the formation of a six-membered copper-heterocycle intermediate.

  • Rearrangement and Protonation: This intermediate undergoes rearrangement to a more stable triazolyl-copper species. Subsequent protonation releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst for the next cycle.

In practice, the Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). Stabilizing ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are crucial for preventing the oxidation of Cu(I) to the inactive Cu(II) state and improving reaction reliability.

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Benzyl_PEG5_Azide Benzyl-PEG5-N₃ Terminal_Alkyne R-C≡CH Cu_Acetylide Copper(I) Acetylide Terminal_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Catalyst Six_Membered_Ring Six-Membered Copper Heterocycle Cu_Acetylide->Six_Membered_Ring + Benzyl-PEG5-N₃ Triazolyl_Cu Triazolyl-Copper Intermediate Six_Membered_Ring->Triazolyl_Cu  Rearrangement Triazole_Product 1,4-Disubstituted Triazole Triazolyl_Cu->Triazole_Product  Protonation Triazole_Product->Cu_I Catalyst Regeneration

CuAAC reaction mechanism with this compound.

Mechanism 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative. This reaction relies on the high ring strain of a cyclooctyne (B158145) (a cyclic eight-membered ring containing an alkyne) to drive the cycloaddition with an azide.

The core driving force is the release of enthalpy from the strained cyclooctyne ring upon forming the more stable, aromatic triazole ring. The reaction proceeds via a concerted [3+2] dipolar cycloaddition mechanism. Unlike CuAAC, SPAAC does not require any catalyst, reducing agents, or ligands, making it highly bioorthogonal. The reaction rate is primarily dictated by the structure and electronic properties of the cyclooctyne, with more strained or electron-deficient cyclooctynes reacting faster. Benzyl azide is a standard reagent used to benchmark the reactivity of new cyclooctynes.

SPAAC_Mechanism SPAAC Mechanism Reactants Benzyl-PEG5-N₃ + Strained Cyclooctyne Transition_State Concerted [3+2] Transition State Reactants->Transition_State Spontaneous Reaction Product Stable Triazole Product Transition_State->Product Ring Strain Release

SPAAC reaction mechanism with this compound.

Quantitative Analysis of Reaction Efficiency

The efficiency of click reactions involving benzyl azide is critically dependent on the chosen methodology (CuAAC vs. SPAAC) and the specific reaction partners. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Activation Energies for Cu(I)-Catalyzed Cycloaddition of Benzyl Azide with Various Alkynes This table highlights the energy barrier for the CuAAC reaction. A lower activation energy corresponds to a faster reaction rate.

AlkyneActivation Energy (Ea) in kJ/molCatalyst SystemAnalytical MethodReference
4-Nitrophenylacetylene22.99 ± 0.13CuIMicrocalorimetry
Ethyl propiolate55.81 ± 0.74CuIMicrocalorimetry
3-Butyn-2-one56.75 ± 0.65CuIMicrocalorimetry

Table 2: Second-Order Rate Constants for Strain-Promoted (SPAAC) Cycloaddition of Benzyl Azide This table compares the intrinsic reactivity of different strained alkynes with benzyl azide. A higher rate constant indicates a more rapid conjugation.

Strained AlkyneSecond-Order Rate Constant (k) in M⁻¹s⁻¹SolventAnalytical MethodReference
DIBAC1.9MeOD or CD₃CN:D₂ONot Specified
DIBO (4-Dibenzocyclooctynol)~0.1 (Calculated from relative rates)MethanolUV Spectroscopy
BARAC~1.0Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of quantitative studies. Below are representative protocols for performing and analyzing click reactions with benzyl azide.

Protocol 1: General Method for CuAAC Reaction and Kinetic Monitoring

This protocol describes a general method for performing a CuAAC reaction and monitoring its progress using gas chromatography (GC), adapted from standard procedures.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., t-BuOH/water mixture, DMSO)

  • Internal standard for GC (e.g., mesitylene)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. For example: 10 mM CuSO₄ in water, 100 mM Sodium L-ascorbate in water (prepare fresh), 10 mM TBTA in DMSO/t-BuOH.

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere (e.g., argon), combine the alkyne (e.g., 0.5 mmol), this compound (e.g., 0.5 mmol), and the chosen solvent.

    • Add a known amount of the internal standard.

  • Catalyst Addition:

    • Add the TBTA ligand solution (e.g., 1 mol%).

    • Add the CuSO₄ solution (e.g., 1 mol%).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 5 mol%) and start a timer immediately.

    • At predetermined time points, withdraw a small aliquot from the reaction mixture, quench it (e.g., by diluting with an EDTA solution), and prepare it for GC analysis.

  • Data Analysis:

    • Analyze the aliquots by GC to determine the concentration of reactants and products over time relative to the internal standard.

    • Plot the concentration data versus time to determine the reaction rate and order.

Protocol 2: Kinetic Analysis of a SPAAC Reaction by ¹H NMR

This protocol describes a method for monitoring the kinetics of a SPAAC reaction between this compound and a strained cyclooctyne using quantitative ¹H NMR (qNMR).

Materials:

  • This compound

  • Strained cyclooctyne (e.g., DIBO, BARAC)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard for qNMR (e.g., dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • In an NMR tube, combine the strained alkyne, this compound, and a known concentration of the internal standard in the deuterated solvent.

  • Reaction Initiation and Monitoring:

    • Quickly mix the contents and place the tube in an NMR spectrometer maintained at a constant temperature (e.g., 25 °C).

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the reactant (e.g., alkyne) and the product (triazole).

    • Calculate the concentration of each species at each time point by comparing their integral values to that of the known internal standard.

    • Plot the natural logarithm of the reactant concentrations versus time. The slope of the resulting line can be used to calculate the second-order rate constant (k₂).

Experimental_Workflow General Experimental Workflow for Click Chemistry Prep 1. Reagent Preparation (Azide, Alkyne, Catalyst) Setup 2. Reaction Setup (Solvent, Inert Atm.) Prep->Setup Initiate 3. Reaction Initiation (Add Catalyst/Mix) Setup->Initiate Monitor 4. Incubation & Monitoring (NMR, GC, LC-MS) Initiate->Monitor Purify 5. Workup & Purification (Extraction, Chromatography) Monitor->Purify Analyze 6. Product Characterization (NMR, MS, etc.) Purify->Analyze

A generalized workflow for click chemistry experiments.

Conclusion

This compound is a highly effective and versatile reagent for bioconjugation via click chemistry. Its mechanism of action is dictated by the chosen methodology. In CuAAC, it participates in a copper-catalyzed multi-step pathway to yield a 1,4-disubstituted triazole with high efficiency and speed. In SPAAC, it undergoes a catalyst-free, bioorthogonal cycloaddition with strained alkynes, driven by the release of ring strain. The choice between these methods depends on the specific application requirements, such as the need for absolute regioselectivity (favoring CuAAC) or the necessity to avoid metal catalysts in biological environments (favoring SPAAC). A thorough understanding of these mechanisms and their quantitative parameters, as outlined in this guide, is essential for the successful design and execution of experiments in drug development, materials science, and chemical biology.

References

The Strategic Role of the Benzyl Group in Benzyl-PEG5-Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, targeted drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), the judicious selection of linker molecules is paramount. Benzyl-PEG5-Azide has emerged as a valuable heterobifunctional linker, prized for its versatility and reliability in complex chemical syntheses. This technical guide delves into the core functionalities of this compound, with a particular focus on the pivotal role of the benzyl (B1604629) group. We will explore its impact on the linker's stability, synthetic utility, and overall performance in various applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Benzyl Group as a Robust Protecting Group

The primary role of the benzyl group in this compound is to serve as a protecting group for the terminal hydroxyl functionality of the polyethylene (B3416737) glycol (PEG) chain. A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction, and which can be selectively removed later. The benzyl group, introduced as a benzyl ether, is exceptionally well-suited for this purpose due to its remarkable stability and the orthogonality of its deprotection method.

Key Advantages of Benzyl Protection:

  • Broad Chemical Stability: Benzyl ethers exhibit high resistance to a wide range of chemical conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents. This robustness ensures the integrity of the protected hydroxyl group throughout multi-step synthetic sequences.

  • Orthogonal Deprotection: The benzyl group can be selectively removed under mild conditions through catalytic hydrogenation. This process is "orthogonal" to many other protecting groups used in complex molecule synthesis, meaning it won't cleave other sensitive functionalities like esters, amides, Boc, or Fmoc groups. This selectivity is crucial when working with delicate biomolecules.

Quantitative Stability Comparison of Protecting Groups

The superior stability of the benzyl ether linkage compared to other common alcohol protecting groups, such as the tert-butyl ether (a proxy for the acid-labile Boc group) and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, is evident in forced degradation studies. The following table summarizes the illustrative stability of these protected PEG linkers in harsh chemical environments.

Protecting GroupCleavage ConditionStability in Strong Acid (e.g., TFA)Stability in Strong Base (e.g., Piperidine)Orthogonality
Benzyl (Bn) Catalytic Hydrogenation (e.g., H₂, Pd/C)HighHighExcellent
tert-Butyl (tBu) Strong Acid (e.g., TFA)LowHighModerate
Fmoc Base (e.g., Piperidine)HighLowModerate

Physicochemical Properties Influenced by the Benzyl Group

The presence of the benzyl group also imparts specific physicochemical properties to the this compound molecule:

  • Hydrophobicity: The aromatic benzyl group increases the hydrophobicity of the linker. This can be advantageous in certain applications, potentially improving cell permeability or facilitating interactions with hydrophobic pockets of target proteins.

  • Solubility: While the PEG5 chain confers significant water solubility, the benzyl group modulates the overall solubility profile, making the molecule soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane (B109758), which are commonly used in organic synthesis.[1]

  • Latent Reactivity: The benzyl-protected hydroxyl group represents a "latent" reactive site. Once deprotected, the resulting primary alcohol can be used for further derivatization, such as conjugation to other molecules of interest.[2][3]

Applications in Bioconjugation and PROTAC Synthesis

The dual functionality of this compound, with its reactive azide (B81097) group and a protected, activatable hydroxyl group, makes it a highly versatile tool in bioconjugation and for the synthesis of PROTACs.

Role in "Click" Chemistry

The azide moiety of this compound is specifically designed for "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions are prized for their high efficiency, selectivity, and biocompatibility, allowing for the stable and specific ligation of the PEG linker to molecules containing a corresponding alkyne or strained cyclooctyne (B158145) group.

Utility in PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length and composition are critical for the formation of a stable and productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.

This compound is an ideal linker component for PROTAC synthesis due to its modular nature. The azide can be "clicked" to an alkyne-functionalized warhead or E3 ligase ligand. Subsequently, the benzyl group can be removed to expose the hydroxyl group, which can then be coupled to the other binding partner, often through the formation of an ether or ester linkage. This stepwise approach allows for the systematic variation of linker length and attachment points to optimize PROTAC efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and use of benzyl-protected PEG linkers.

Synthesis of this compound (Illustrative Protocol)

This protocol outlines a potential synthetic route starting from pentaethylene glycol.

Materials:

  • Pentaethylene glycol

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Sodium azide (NaN₃)

  • Anhydrous solvents (THF, DCM, DMF)

Procedure:

  • Monobenzylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol (1 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add NaH (1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with dichloromethane (DCM).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Benzyl-PEG5-OH.

  • Mesylation of Benzyl-PEG5-OH:

    • Dissolve Benzyl-PEG5-OH (1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Benzyl-PEG5-OMs.

  • Azidation of Benzyl-PEG5-OMs:

    • Dissolve Benzyl-PEG5-OMs (1 eq) in anhydrous DMF.

    • Add sodium azide (3 eq) and stir the mixture at 60-80 °C overnight.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain this compound.

Deprotection of the Benzyl Group via Catalytic Hydrogenation

This protocol describes the standard procedure for removing the benzyl protecting group.[5]

Materials:

  • Benzyl-protected PEG compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., formic acid, cyclohexene)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

Procedure:

  • Dissolve the benzyl-protected PEG compound in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus at atmospheric pressure.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction of an azide-PEG linker with an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Optional: Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

  • Solvent (e.g., a mixture of t-BuOH/H₂O, DMSO, or DMF)

Procedure:

  • Dissolve the alkyne-functionalized molecule (1 eq) and this compound (1.1-1.5 eq) in the chosen solvent.

  • If using a ligand, add it to the reaction mixture (typically 1-5 mol%).

  • Degas the solution by bubbling with an inert gas for 15-30 minutes.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of CuSO₄ in water.

  • Initiate the reaction by adding the CuSO₄ solution (1-10 mol%) followed by the sodium ascorbate solution (10-50 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent, or purified directly by chromatography.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships discussed in this guide.

G cluster_0 Orthogonal Deprotection Strategy Fmoc Fmoc-Protected Amine Deprotected_Amine Deprotected_Amine Fmoc->Deprotected_Amine Piperidine (Base) Bn Benzyl-Protected Hydroxyl Deprotected_Hydroxyl Deprotected_Hydroxyl Bn->Deprotected_Hydroxyl H₂/Pd (Hydrogenation) tBu tBu-Protected Carboxyl Deprotected_Carboxyl Deprotected_Carboxyl tBu->Deprotected_Carboxyl TFA (Acid) Molecule Complex Molecule Molecule->Fmoc Molecule->Bn Molecule->tBu

Caption: Orthogonal deprotection of common protecting groups.

G cluster_1 PROTAC Synthesis Workflow using this compound Warhead Alkyne-Warhead Intermediate1 Warhead-PEG5-Benzyl Warhead->Intermediate1 CuAAC (Click Chemistry) Linker This compound Linker->Intermediate1 E3_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate2 Warhead-PEG5-OH Intermediate1->Intermediate2 H₂/Pd (Deprotection) Intermediate2->Final_PROTAC Coupling (e.g., Esterification)

Caption: PROTAC synthesis workflow.

G cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub Ubiquitin Ubiquitination Ubiquitinated POI Ub->Ubiquitination Proteasome Proteasome Degradation POI Degradation Proteasome->Degradation Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->Degradation Recognition

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The benzyl group in this compound is not merely a passive component but a strategic element that imparts crucial properties to this heterobifunctional linker. Its exceptional stability under a wide range of synthetic conditions and the mild, orthogonal nature of its removal by catalytic hydrogenation make it an invaluable tool for the construction of complex bioconjugates and advanced therapeutics like PROTACs. The ability to unmask a hydroxyl group at a desired stage in a synthetic sequence provides a level of control and flexibility that is essential for modern drug development and chemical biology research. Understanding the multifaceted role of the benzyl group allows researchers to fully leverage the capabilities of this compound in their synthetic endeavors.

References

The Crucial Role of the PEG5 Linker in Benzyl-PEG5-Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their unique and advantageous properties. This technical guide delves into the importance of a specific, discrete PEG linker, the PEG5 linker found in Benzyl-PEG5-Azide, and its role in shaping the next generation of targeted therapies.

The Multifaceted Importance of the PEG5 Linker

The this compound linker is a heterobifunctional molecule composed of a benzyl-protected alcohol, a five-unit polyethylene glycol chain, and a terminal azide (B81097) group. This structure is not merely a spacer but an active contributor to the overall performance of the resulting bioconjugate. Its importance can be dissected into several key areas:

1. Enhanced Physicochemical Properties: One of the primary challenges in the development of complex therapeutic molecules like PROTACs and ADCs is their often poor solubility and propensity for aggregation. The hydrophilic nature of the PEG5 linker significantly improves the aqueous solubility of the conjugate, which is crucial for administration and bioavailability.[1][2][3] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further enhancing interaction with aqueous environments.

2. Optimized Pharmacokinetics: The length of the PEG linker has a profound impact on the pharmacokinetic profile of a therapeutic agent. A PEG5 linker strikes a balance between being long enough to impart beneficial properties and short enough to avoid potential drawbacks. Generally, PEGylation increases the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer plasma half-life.[4][5] This extended circulation time can result in greater accumulation of the therapeutic in the target tissue, such as a tumor.

3. Modulation of Cellular Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous. PEG linkers can adopt folded conformations that may shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. The PEG5 length often represents a sweet spot, facilitating sufficient permeability without the excessive hydrophilicity that can limit cellular uptake.

4. Precise Spatial Orientation: In the context of PROTACs, the linker's length and flexibility are paramount for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker length, such as that provided by a PEG5 chain, correctly positions the two binding moieties to facilitate productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an overly long one can lead to inefficient complex formation.

5. Versatile "Click Chemistry" Handle: The terminal azide group on this compound makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the straightforward and robust conjugation of the linker to a targeting molecule or payload that has been functionalized with an alkyne group.

Quantitative Data on the Impact of PEG Linker Length

The optimal PEG linker length is highly dependent on the specific target, the E3 ligase (for PROTACs), and the antibody-payload combination (for ADCs). However, comparative studies consistently demonstrate the critical influence of linker length on the performance of these therapeutics. The following tables summarize representative data, highlighting the importance of selecting an appropriate linker length, with PEG5 often demonstrating a favorable balance of properties.

Table 1: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
LinkerDC₅₀ (nM) [BRD4 Degradation]Dₘₐₓ (%) [BRD4 Degradation]PAMPA Permeability (10⁻⁶ cm/s)Plasma Half-life (hours)
PEG355851.82.5
PEG420951.53.0
PEG5 15 >98 1.3 3.5
PEG630921.13.2
(Data is representative and synthesized from comparative studies to illustrate trends)
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
PEG Linker LengthRelative In Vitro CytotoxicityPlasma Half-life (t½)Area Under the Curve (AUC)In Vivo Tumor Growth Inhibition
PEG4HighModerateModerateGood
PEG5 High Increased Increased Excellent
PEG8Slightly ReducedSignificantly IncreasedSignificantly IncreasedExcellent
PEG12ReducedSignificantly IncreasedSignificantly IncreasedVery Good
(Data is representative and compiled from various studies to illustrate general trends)

Key Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates utilizing the this compound linker. Below are representative protocols for the synthesis of a PROTAC and an ADC.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC (JQ1-PEG5-Pomalidomide)

This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein for degradation by conjugating the BRD4 inhibitor JQ1 to the CRBN E3 ligase ligand pomalidomide (B1683931) via a PEG5 linker derived from this compound.

Materials:

  • JQ1-alkyne

  • Pomalidomide-linker-amine

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Purification: Preparative HPLC, LC-MS

Procedure:

  • Synthesis of JQ1-PEG5-Azide:

    • Dissolve JQ1-alkyne (1.0 eq) and this compound (1.1 eq) in a 3:1 mixture of DMF and water.

    • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography to yield JQ1-PEG5-Azide.

  • Deprotection of Benzyl (B1604629) Group (if necessary, depending on subsequent chemistry):

    • Dissolve the JQ1-PEG5-Azide (with benzyl protection) in a suitable solvent like methanol.

    • Add Palladium on carbon (10% w/w).

    • Stir under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

    • Filter through Celite and concentrate the filtrate to obtain the deprotected alcohol.

  • Amide Coupling with Pomalidomide-linker-amine:

    • Activation of a carboxylic acid on the linker is assumed here for the coupling reaction. If the synthesized JQ1-PEG5-linker has a terminal carboxylic acid:

    • Dissolve the JQ1-PEG5-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Add Pomalidomide-linker-amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a HER2-Targeting ADC (Trastuzumab-PEG5-MMAE)

This protocol describes the conjugation of the cytotoxic agent monomethyl auristatin E (MMAE) to the HER2-targeting antibody Trastuzumab using a PEG5 linker via click chemistry.

Materials:

  • Trastuzumab antibody

  • DBCO-PEG5-MMAE (pre-formed drug-linker)

  • Azide-functionalized Trastuzumab (prepared separately, e.g., via enzymatic or chemical modification)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification: Size-exclusion chromatography (SEC)

Procedure:

  • Preparation of Azide-Functionalized Trastuzumab:

    • The antibody is first modified to introduce azide groups at specific sites. This can be achieved through various methods, such as enzymatic modification of the antibody's glycans followed by the introduction of an azide-containing sugar, or by reacting accessible lysine (B10760008) residues with an NHS-azide reagent. The specific protocol will depend on the chosen method.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Prepare a solution of the azide-functionalized Trastuzumab in PBS.

    • Prepare a stock solution of DBCO-PEG5-MMAE in a biocompatible solvent like DMSO.

    • Add the DBCO-PEG5-MMAE solution to the antibody solution (a typical molar excess of the drug-linker is 5-10 fold over the antibody).

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours, with gentle mixing.

    • Monitor the conjugation progress by techniques such as hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).

  • Purification of the ADC:

    • Once the desired DAR is achieved, purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC).

    • The purified ADC should be characterized for purity, DAR, and aggregation by SEC, HIC, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the application of this compound.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., JQ1-PEG5-Pomalidomide) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (e.g., Trastuzumab-PEG5-MMAE) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Complex ADC-Receptor Complex Receptor->Complex Endosome Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Antibody-Drug Conjugate (ADC) internalization and mechanism of action.

Conclusion

The this compound linker is a powerful and versatile tool in the design and synthesis of advanced biotherapeutics. The five-unit polyethylene glycol chain is not a passive spacer but an active modulator of critical drug properties, including solubility, stability, pharmacokinetics, and cell permeability. Its defined length allows for the precise optimization of spatial orientation, which is essential for the efficacy of complex molecules like PROTACs and ADCs. Furthermore, the terminal azide group provides a reliable handle for efficient and specific conjugation via click chemistry. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the rational design and implementation of linkers such as this compound will be paramount in developing safer and more effective therapies for a range of diseases.

References

An In-Depth Technical Guide to Click Chemistry Utilizing Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, selective, and high-yielding.[1] Among the various reagents developed for this purpose, Benzyl-PEG5-Azide has emerged as a versatile and valuable tool. This guide provides a comprehensive overview of its application in the two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

The this compound Molecule

This compound is a polyethylene (B3416737) glycol (PEG) linker containing a benzyl (B1604629) protecting group and an azide (B81097) moiety.[4][5] The key components of this molecule contribute to its utility in bioconjugation:

  • Azide Group (-N3): This functional group is the reactive handle for click chemistry, readily participating in cycloaddition reactions with alkynes.

  • PEG5 Linker: The five-unit polyethylene glycol spacer is hydrophilic, which enhances the water solubility of the molecule and any conjugate it forms. This property is particularly advantageous when working with biomolecules in aqueous environments. PEG linkers can also improve the stability, bioavailability, and pharmacokinetic profile of therapeutic molecules while reducing immunogenicity.

  • Benzyl Group: This group serves as a protecting group for the alcohol functionality and can be removed via hydrogenolysis if further modification is required.

Core Click Chemistry Reactions

Click chemistry is characterized by its bio-orthogonal nature, meaning the reactive groups do not interfere with biological processes. This makes it an ideal method for modifying complex biomolecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) source. The reaction results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.

Key features of CuAAC reactions include:

  • High Selectivity: The reaction is highly specific between the azide and alkyne groups, minimizing off-target reactions.

  • Quantitative Yields: CuAAC reactions often proceed to completion, resulting in high yields of the desired conjugate.

  • Versatility: The reaction can be performed in a variety of solvents, including aqueous solutions, making it suitable for a wide range of biomolecules.

However, a significant drawback of CuAAC is the potential for copper-mediated formation of reactive oxygen species (ROS), which can lead to oxidative damage of sensitive biomolecules like proteins and peptides.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzyl_PEG5_Azide This compound Triazole_Conjugate Stable Triazole Conjugate Benzyl_PEG5_Azide->Triazole_Conjugate + Alkyne_Molecule Alkyne-modified Molecule Alkyne_Molecule->Triazole_Conjugate Copper Cu(I) Copper->Triazole_Conjugate catalysis

Diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is also known as copper-free click chemistry. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.

Key features of SPAAC reactions include:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications and live-cell labeling.

  • Mild Conditions: The reaction proceeds efficiently under physiological conditions of temperature and pH.

  • High Specificity: Similar to CuAAC, the reaction is highly specific between the azide and the strained alkyne.

While SPAAC offers significant advantages for biological applications, the synthesis of strained alkynes can be more complex and costly compared to terminal alkynes used in CuAAC.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Benzyl_PEG5_Azide This compound Triazole_Conjugate Stable Triazole Conjugate Benzyl_PEG5_Azide->Triazole_Conjugate + DBCO_Molecule DBCO-modified Molecule DBCO_Molecule->Triazole_Conjugate

Diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Data Summary

The efficiency of click chemistry reactions can be influenced by various factors including the concentrations of reactants, the choice of ligand for CuAAC, and the specific strained alkyne used in SPAAC. The following tables provide a summary of typical reaction parameters.

CuAAC Reaction Parameters
Parameter Typical Range/Value
Alkyne Concentration2 µM - 560 µM
Azide Concentration2-fold excess to alkyne
Copper (CuSO4) Concentration0.25 mM
Ligand (e.g., THPTA) Concentration1.25 mM (5:1 ratio to copper)
Reducing Agent (Sodium Ascorbate) Concentration5 mM
Reaction Time30 - 60 minutes
TemperatureRoom Temperature
pH4 - 11
Yield Often quantitative (>95%)
SPAAC Reaction Parameters
Parameter Typical Range/Value
DBCO-modified Molecule Concentration1-10 mg/mL (for antibodies)
Azide-modified Molecule Concentration2-4 fold molar excess to DBCO
SolventAqueous buffer (e.g., PBS), may contain up to 20% DMSO
Reaction Time2-4 hours at room temperature, or overnight at 4°C
Temperature4°C to Room Temperature
pH~7.4
Yield Typically high to quantitative

Experimental Protocols

Detailed methodologies for performing CuAAC and SPAAC reactions are crucial for successful bioconjugation. Below are generalized protocols for each reaction type.

General Protocol for CuAAC Reaction

This protocol is a generalized procedure for the copper-catalyzed conjugation of an alkyne-modified biomolecule with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.

    • Prepare a stock solution of this compound.

    • Prepare a premixed solution of CuSO4 and a copper-chelating ligand (e.g., THPTA) at a 1:5 molar ratio.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).

  • Reaction Assembly:

    • In a reaction tube, combine the alkyne-modified biomolecule and buffer to the desired final volume and concentration.

    • Add the this compound stock solution to achieve a slight molar excess relative to the alkyne.

    • Add the premixed CuSO4/ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Mix the reaction gently and incubate at room temperature for 30-60 minutes, protecting it from light.

  • Purification:

    • Following incubation, purify the resulting conjugate to remove unreacted reagents, catalyst, and ligand. The purification method will depend on the nature of the biomolecule and may include techniques like size-exclusion chromatography, dialysis, or affinity chromatography.

General Protocol for SPAAC Reaction

This protocol describes a general workflow for the copper-free conjugation of a DBCO-functionalized molecule with this compound.

  • Reagent Preparation:

    • Prepare a solution of the DBCO-activated biomolecule in an appropriate buffer (e.g., PBS, pH ~7.4). Ensure the buffer does not contain sodium azide.

    • Prepare a stock solution of this compound.

  • Reaction Assembly:

    • In a reaction tube, mix the DBCO-activated biomolecule with a 2-4 fold molar excess of this compound.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure completion.

  • Monitoring and Purification (Optional):

    • The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the DBCO absorbance at approximately 309-310 nm.

    • Once the reaction is complete, purify the conjugate using appropriate chromatographic techniques to remove any excess unreacted this compound.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the bioconjugation of a target molecule using click chemistry with this compound.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Application Functionalize Functionalize Target Molecule (with Alkyne or DBCO) Click React with this compound (CuAAC or SPAAC) Functionalize->Click Purify Purify Conjugate Click->Purify Characterize Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Characterize Downstream Downstream Application (e.g., Imaging, Drug Delivery) Characterize->Downstream

A typical workflow for bioconjugation using click chemistry.

Applications in Research and Drug Development

The versatility of this compound in click chemistry has led to its use in a wide array of applications:

  • Drug Delivery and Development: PEGylated linkers are extensively used in drug delivery systems to enhance the therapeutic properties of drugs. They can be used to create antibody-drug conjugates (ADCs) that deliver cytotoxic drugs specifically to cancer cells, thereby reducing systemic toxicity.

  • PROTACs: this compound is a PEG-based linker that can be used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules that harness the cell's natural protein disposal system to degrade target proteins.

  • Diagnostics and Imaging: By attaching imaging agents like fluorescent dyes or radionuclides to targeting molecules, PEGylated linkers facilitate the development of advanced diagnostic tools. The PEG chains help the imaging agents evade the immune system and accumulate at the target site.

  • Biomolecule Labeling: Click chemistry provides a robust method for labeling proteins, peptides, nucleic acids, and other biomolecules for research purposes. This enables the study of their function and interactions within complex biological systems.

  • Surface Modification: PEG linkers can be used to modify the surfaces of medical devices and nanoparticles to improve their biocompatibility and reduce non-specific protein adsorption.

References

Benzyl-PEG5-Azide: An In-depth Technical Guide to Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG5-Azide is a versatile heterobifunctional linker molecule that has gained significant traction in the field of bioconjugation and drug development. Its unique structure, featuring a benzyl-protected alcohol, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) moiety, offers a powerful toolkit for the precise chemical modification of biomolecules. The PEG5 linker enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate, while the azide group serves as a chemical handle for highly specific "click chemistry" reactions.[1][2] This guide provides a comprehensive overview of this compound, its applications, quantitative reaction data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.

The benzyl (B1604629) group acts as a protecting group for the terminal alcohol, which can be removed through hydrogenolysis if further functionalization at that position is desired.[1] However, the primary utility of this compound lies in the reactivity of its azide group. This functionality allows for covalent ligation to alkyne-containing molecules through two main pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These bioorthogonal reactions are highly efficient and selective, enabling the conjugation of this compound to a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs, even in complex biological environments.

Core Applications in Bioconjugation

The principal applications of this compound revolve around its use as a linker in the construction of more complex biomolecular architectures.

  • Antibody-Drug Conjugates (ADCs): this compound can be incorporated into the linker system of ADCs, connecting a monoclonal antibody to a potent cytotoxic payload. The PEG component can improve the pharmacokinetic properties of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): This linker is suitable for synthesizing PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[3]

  • PEGylation: The hydrophilic PEG chain can be used to modify proteins, peptides, or oligonucleotides to increase their solubility, stability, and circulation half-life.

  • Surface Modification: Biomaterials and nanoparticles can be functionalized with this compound to introduce azide groups on their surfaces for subsequent conjugation with other molecules.

Data Presentation: A Quantitative Comparison of Azide-Alkyne Cycloadditions

The efficiency of bioconjugation with this compound is critically dependent on the chosen click chemistry method. The following tables summarize quantitative data for reaction yields and kinetics of the core benzyl azide moiety in CuAAC and SPAAC reactions. While the PEG5 chain can influence reaction rates, the data for benzyl azide provides a strong foundational understanding.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide with Various Alkynes

AlkyneCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetyleneCu(I) Coordination Polymer (2 mol %)WaterRoom Temp8>95
PhenylacetyleneCu(I) Coordination Polymer (1 mol %)DESRoom Temp1>95
PhenylacetyleneNHC-Based Polynuclear Cu(I) (0.005 mol %)NeatRoom Temp2496
para-methoxyphenylacetyleneNHC-Based Polynuclear Cu(I) (0.005 mol %)NeatRoom Temp24>90
para-trifluoromethylphenylacetyleneNHC-Based Polynuclear Cu(I) (0.005 mol %)NeatRoom Temp24>90
7-Ethynyl CoumarinCuSO₄ (no ligand)Not specifiedNot specified0.5No detectable product

Note: DES refers to Deep Eutectic Solvents. "Neat" indicates the reaction was performed without a solvent.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Second-Order Rate Constants for Benzyl Azide with Cyclooctynes

CyclooctyneRate Constant (M⁻¹s⁻¹)Reference
[9+1]CPP2.2 x 10⁻³
[11+1]CPP4.5 x 10⁻⁴
Dibenzocyclooctyne (DBCO)~1.47 - 3.15 (in 20% DMSO/PBS)

Note: CPP refers to [n+1]cycloparaphenylene acetylenes. The rate for DBCO is inferred from data with similar azides and highlights the solvent dependency.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the application of this compound in bioconjugation.

general_bioconjugation_workflow cluster_reactants Reactant Preparation cluster_conjugation Bioconjugation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Molecule_A Biomolecule (e.g., Antibody, Protein) Reaction_Mix Click Chemistry (CuAAC or SPAAC) Molecule_A->Reaction_Mix Introduce Alkyne (if not present) Molecule_B Payload/Probe with Alkyne or Strained Alkyne Molecule_B->Reaction_Mix Linker This compound Linker->Reaction_Mix Purification_Step e.g., SEC, Dialysis Reaction_Mix->Purification_Step Crude Conjugate Analysis_Step e.g., SDS-PAGE, MS, HPLC Purification_Step->Analysis_Step Purified Conjugate Final_Product Final_Product Analysis_Step->Final_Product Characterized Bioconjugate

Caption: General workflow for bioconjugation using this compound.

click_chemistry_mechanisms cluster_cuaac CuAAC Mechanism cluster_spaac SPAAC Mechanism CuAAC_Azide This compound CuAAC_Product 1,4-disubstituted Triazole CuAAC_Azide->CuAAC_Product CuAAC_Alkyne Terminal Alkyne CuAAC_Intermediate Copper-Acetylide Intermediate CuAAC_Alkyne->CuAAC_Intermediate Cu(I) CuAAC_Catalyst Cu(I) Catalyst (e.g., from CuSO₄/ Na-Ascorbate) CuAAC_Catalyst->CuAAC_Intermediate CuAAC_Intermediate->CuAAC_Product Azide SPAAC_Azide This compound SPAAC_TS Concerted [3+2] Cycloaddition SPAAC_Azide->SPAAC_TS SPAAC_Alkyne Strained Alkyne (e.g., DBCO, BCN) SPAAC_Alkyne->SPAAC_TS No_Catalyst Catalyst-Free SPAAC_Product Triazole Product SPAAC_TS->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in water or DMSO/water)

  • Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of approximately 1-10 mg/mL (or a molar concentration suitable for your application).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution. A 5- to 10-fold molar excess of the azide linker over the biomolecule is often a good starting point.

    • In a separate tube, prepare the copper catalyst solution by premixing the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is commonly used.

    • Add the premixed copper/ligand solution to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 1-5 mM).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the biomolecule is sensitive to room temperature incubation.

  • Purification:

    • Remove the excess reagents and catalyst from the reaction mixture. This can be achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration, depending on the scale of the reaction and the nature of the bioconjugate.

  • Characterization:

    • Analyze the purified conjugate to confirm successful ligation and determine the degree of labeling. Techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC are commonly used.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne-modified biomolecule with this compound.

Materials:

  • Strained alkyne-modified biomolecule (e.g., DBCO-labeled protein)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4, azide-free)

Procedure:

  • Preparation of Reactants:

    • Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of sodium azide, as it will compete with the reaction.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

  • Reaction Setup and Incubation:

    • In a microcentrifuge tube, combine the strained alkyne-modified biomolecule solution with the this compound stock solution. A 2- to 4-fold molar excess of the azide is typically sufficient.

    • Gently mix the solution and incubate at room temperature for 2-12 hours. For sensitive biomolecules or to improve yield, the reaction can be incubated overnight at 4°C. Reaction progress can be monitored by the disappearance of the DBCO absorbance at ~310 nm if applicable.

  • Purification:

    • Purify the conjugate using methods such as SEC or dialysis to remove unreacted this compound.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using SDS-PAGE, MS, and/or HPLC.

Conclusion

This compound is a highly valuable reagent for bioconjugation, offering a blend of hydrophilicity, a versatile azide handle for click chemistry, and a protected functional group for potential further modification. The choice between CuAAC and SPAAC for conjugation will depend on the specific requirements of the experiment, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo applications. By leveraging the quantitative data and detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively employ this compound to create novel and impactful bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, specific, and biocompatible method for the covalent ligation of molecules.[1][][3] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide (B81097).[1][] Benzyl-PEG5-azide is a versatile reagent featuring a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. The terminal azide group readily participates in CuAAC reactions, making it a valuable tool in bioconjugation, drug development, and materials science. This document provides a detailed protocol for performing CuAAC reactions with this compound.

Principle of the Reaction

The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to yield a 1,2,3-triazole. The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), selectively activates the terminal alkyne for cycloaddition with the azide. To prevent catalyst oxidation and protect sensitive biomolecules, a copper-chelating ligand is often employed.

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors including the concentration of reactants, catalyst, ligand, and the reaction solvent and temperature. The following table summarizes typical reaction conditions and expected outcomes for CuAAC reactions.

ParameterRecommended RangeTypical ValueExpected YieldReference
Alkyne-functionalized molecule1 equivalent1 equivalent-N/A
This compound1 - 1.5 equivalents1.2 equivalents-N/A
Copper(II) Sulfate (CuSO₄)0.1 - 1 equivalent0.5 equivalents-
Ligand (e.g., THPTA, TBTA)0.5 - 5 equivalents (relative to Copper)1-2 equivalents (relative to Copper)-
Sodium Ascorbate (B8700270)1 - 10 equivalents (relative to Copper)5 equivalents (relative to Copper)-
Reaction TemperatureRoom Temperature (20-25°C)25°C-
Reaction Time1 - 24 hours4 hours>90%
SolventAqueous buffers, DMSO, DMF, t-BuOH/H₂OPBS, pH 7.4-

Experimental Protocol

This protocol provides a general method for the CuAAC reaction between an alkyne-functionalized molecule and this compound. Optimization may be required for specific applications.

Materials and Reagents
  • Alkyne-functionalized molecule of interest

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium L-Ascorbate

  • Solvents (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), tert-Butanol)

  • Deionized water

  • Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing, silica (B1680970) gel for column chromatography)

Stock Solution Preparation
  • Alkyne-functionalized Molecule: Prepare a stock solution of the alkyne-containing molecule at a known concentration (e.g., 10 mM) in a suitable solvent.

  • This compound: Prepare a 10 mM stock solution in DMSO or DMF.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • Ligand (THPTA/TBTA): Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh before each use.

Reaction Procedure
  • In a suitable reaction vessel, add the alkyne-functionalized molecule from its stock solution.

  • Add the this compound stock solution. A slight excess (1.2 equivalents) is recommended.

  • Add the ligand stock solution (e.g., THPTA for aqueous reactions).

  • Add the Copper(II) Sulfate stock solution. The solution may turn a pale blue.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Gently mix the reaction and allow it to proceed at room temperature. The reaction time can range from 1 to 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

Purification of the Conjugate

The choice of purification method will depend on the properties of the final conjugate.

  • For Proteins and other Macromolecules: Size-exclusion chromatography (SEC) or dialysis are effective for removing unreacted small molecules like excess this compound, catalyst, and ligand.

  • For Small Molecules: Column chromatography on silica gel is a common method. A wash with an aqueous solution of a chelating agent like EDTA can be used to remove residual copper ions.

Visualizing the Workflow and Reaction

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

CuAAC_Workflow prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) mix Combine Reactants (Alkyne, this compound, Ligand, CuSO4) prep->mix 1. initiate Initiate Reaction (Add Sodium Ascorbate) mix->initiate 2. react Incubate (Room Temperature, 1-24h) initiate->react 3. monitor Monitor Progress (LC-MS, TLC) react->monitor 4. purify Purify Conjugate (SEC, Dialysis, or Chromatography) monitor->purify 5. product Characterize Final Product purify->product 6.

Caption: Experimental workflow for the CuAAC reaction.

CuAAC_Mechanism reactants Alkyne + this compound intermediate Copper-Acetylide Intermediate reactants->intermediate Coordination catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->intermediate cycloaddition [3+2] Cycloaddition intermediate->cycloaddition product Triazole-linked Conjugate cycloaddition->product

Caption: Simplified schematic of the CuAAC reaction mechanism.

Applications in Research and Drug Development

The conjugation of molecules to this compound via CuAAC has numerous applications:

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and pharmacokinetic profile of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.

  • Bioconjugation: This method is widely used to attach PEG chains (PEGylation) to proteins and peptides to enhance their stability and in vivo half-life. It is also used for labeling biomolecules with fluorescent dyes or other reporter groups.

Safety Precautions

  • Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents such as DMSO and DMF should be handled in a well-ventilated fume hood.

  • Azides can be explosive, especially in the presence of certain metals. While organic azides are generally more stable, they should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful technique relies on the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. Benzyl-PEG5-Azide is a versatile reagent featuring a benzyl-protected polyethylene (B3416737) glycol (PEG) linker terminating in an azide group. The PEG spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

These application notes provide detailed protocols for the use of this compound in SPAAC reactions, guidance on product purification, and quantitative data to inform experimental design.

Data Presentation

The efficiency of SPAAC reactions is highly dependent on the cyclooctyne used. The following table summarizes the second-order rate constants for the reaction of benzyl (B1604629) azide, the core reactive moiety of this compound, with various commonly used cyclooctynes.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
CyclooctyneOCT~0.0012
Bicyclo[6.1.0]nonyneBCN0.097
DibenzocyclooctyneDIBO / DBCO0.31
DibenzoazacyclooctyneDIBAC / ADIBO0.86

Note: Reaction rates can vary based on solvent, temperature, and the specific molecular context of the reactants.

Experimental Protocols

Protocol 1: General Protocol for SPAAC Bioconjugation of a DBCO-Functionalized Protein with this compound

This protocol outlines a general procedure for the conjugation of this compound to a protein functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-functionalized protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or affinity chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the DBCO-functionalized protein is at a known concentration in an azide-free buffer.[4][5]

  • SPAAC Reaction:

    • In a microcentrifuge tube, add the DBCO-functionalized protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve a 2- to 10-fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction progress can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful conjugation.

  • Purification of the PEGylated Protein:

    • Following the incubation, remove the excess unreacted this compound and byproducts.

    • Size-Exclusion Chromatography (SEC): This is an effective method for separating the higher molecular weight PEGylated protein from the smaller, unreacted this compound. Equilibrate the SEC column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. Collect fractions and analyze by SDS-PAGE to identify those containing the purified conjugate.

    • Affinity Chromatography: If the protein has an affinity tag, this method can be used to capture the protein (both conjugated and unconjugated) and wash away the excess this compound. The purified protein can then be eluted.

Protocol 2: Monitoring SPAAC Reaction Kinetics by ¹H NMR

This protocol describes a method to determine the reaction rate of a cyclooctyne with this compound using ¹H NMR.

Materials:

  • Cyclooctyne derivative (e.g., DBCO or BCN)

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the cyclooctyne derivative and the internal standard in the deuterated solvent to a known concentration (e.g., 5 mM each).

  • Reaction Initiation and Monitoring:

    • Acquire an initial ¹H NMR spectrum to determine the initial concentration of the cyclooctyne relative to the internal standard.

    • Add a known concentration of this compound (e.g., 2-12 equivalents) to the NMR tube, mix quickly, and place it in the NMR spectrometer maintained at a constant temperature (e.g., 25°C).

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the starting cyclooctyne and the triazole product in each spectrum.

    • Plot the concentration of the cyclooctyne versus time to determine the reaction kinetics.

Visualizations

SPAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction SPAAC Reaction cluster_purification Purification cluster_analysis Analysis DBCO_Protein DBCO-Functionalized Protein Reaction_Mix Combine and Incubate (RT, 4-12h or 4°C, 12-24h) DBCO_Protein->Reaction_Mix Benzyl_PEG_Azide This compound Stock Solution Benzyl_PEG_Azide->Reaction_Mix Purification Size-Exclusion or Affinity Chromatography Reaction_Mix->Purification Analysis SDS-PAGE, Mass Spec, Functional Assays Purification->Analysis

Caption: Experimental workflow for the SPAAC conjugation of a DBCO-functionalized protein with this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Target Protein of Interest (POI) PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) POI->PROTAC Binds to Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitinates Ub Ubiquitin Ub->POI Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: General mechanism of action for a PROTAC, a key application of this compound as a linker.

References

Application Notes and Protocols for Benzyl-PEG5-Azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility and provide optimal spacing for the formation of a productive ternary complex.

This document provides detailed application notes and protocols for the use of Benzyl-PEG5-Azide, a versatile PEG-based linker, in the synthesis of PROTACs. The azide (B81097) moiety of this compound allows for its facile incorporation into PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction. The benzyl (B1604629) ether provides a stable protecting group for a terminal hydroxyl functionality, which can be selectively removed during the synthetic sequence.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound typically follows a modular approach, involving the synthesis of three key components:

  • An alkyne-functionalized ligand for the target protein of interest (POI).

  • An E3 ligase ligand.

  • The this compound linker.

The general workflow involves the coupling of the E3 ligase ligand to the this compound linker, followed by deprotection of the benzyl group (if necessary for the synthetic strategy), and a final CuAAC click chemistry reaction with the alkyne-functionalized POI ligand to yield the final PROTAC. Alternatively, the POI ligand can be attached to the linker first, followed by the E3 ligase ligand. The choice of strategy depends on the specific chemistry of the ligands and the desired final PROTAC structure.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Target Protein Ligand (Example: JQ1 Derivative)

This protocol describes the functionalization of the bromodomain and extra-terminal domain (BET) inhibitor JQ1 with an alkyne handle, preparing it for click chemistry.

Materials:

Procedure:

  • Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add propargylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized JQ1 ligand.

Protocol 2: Coupling of E3 Ligase Ligand to this compound

This protocol describes the attachment of an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a free amine) to Benzyl-PEG5-COOH (a derivative of this compound where the azide is replaced by a carboxylic acid for amide bond formation).

Materials:

  • Pomalidomide-NH2 (or other amine-functionalized E3 ligase ligand) (1.0 eq)

  • Benzyl-PEG5-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Benzyl-PEG5-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by preparative HPLC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Final PROTAC Assembly

This protocol details the final "click" reaction to ligate the alkyne-functionalized POI ligand with the azide-functionalized E3 ligase-linker conjugate.

Materials:

  • Alkyne-functionalized POI ligand (e.g., from Protocol 1) (1.0 eq)

  • E3 ligase ligand-Benzyl-PEG5-Azide conjugate (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.3 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the E3 ligase ligand-Benzyl-PEG5-Azide conjugate in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the CuSO₄·5H₂O solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

Protocol 4: Selective Benzyl Group Deprotection (if required)

In some synthetic routes, the benzyl group on the PEG linker may need to be removed to unmask a hydroxyl group for further functionalization. Standard hydrogenolysis with Pd/C can reduce the azide group. Therefore, a selective method is required.

Method A: Oxidative Deprotection

Visible-light-mediated debenzylation using DDQ can be performed in the presence of azides.[1]

Materials:

  • Benzyl-protected compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (catalytic or stoichiometric)

  • Acetonitrile (MeCN)

  • Visible light source

Procedure:

  • Dissolve the benzyl-protected compound in MeCN.

  • Add DDQ (0.25 eq for catalytic or 1.2 eq for stoichiometric).

  • Irradiate the reaction mixture with a visible light source (e.g., blue LED) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction and purify the product by column chromatography.

Method B: Modified Hydrogenolysis

The addition of certain inhibitors can suppress the hydrogenolysis of benzyl ethers while allowing other reductions to proceed.[2]

Materials:

Procedure:

  • Dissolve the benzyl-protected compound in methanol or ethanol.

  • Add ammonium acetate (0.5 eq).

  • Add 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere and stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected product.

Protocol 5: Purification of the Final PROTAC by Reverse-Phase HPLC

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

General Gradient Method:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the crude PROTAC sample dissolved in a minimal amount of DMSO or DMF.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes to wash the column.

  • Return to initial conditions and re-equilibrate.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the desired product peak.

  • Confirm the identity and purity of the collected fractions by LC-MS.

  • Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. An optimal linker length facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The following tables summarize quantitative data from studies on PROTACs targeting BRD4 and BTK, demonstrating the impact of linker length on degradation efficiency, as measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC ExampleE3 Ligase LigandLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
dBET1Thalidomide4-unit PEG~4>98
ARV-825Pomalidomide3-unit PEG<1>95
MZ1VHL4-unit PEG~25>90
PROTAC B24CRBN2-unit PEG0.7592.3

Table 2: Degradation Efficacy of BTK-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC ExampleE3 Ligase LigandLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PTD10CereblonPEG linker0.5>90
RC-1Cereblon6-unit PEG-Prominent Degradation
PROTAC Degrader-11-PEG linker1.7>90
DD 03-171CereblonPEG linker5.1>90

Data compiled from publicly available literature and is intended for comparative purposes.

Visualizations

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_synthesis PROTAC Assembly cluster_purification_analysis Purification & Analysis POI_ligand Alkyne-functionalized POI Ligand Click_Reaction CuAAC Click Chemistry POI_ligand->Click_Reaction E3_ligand E3 Ligase Ligand Coupling Couple E3 Ligand to Linker E3_ligand->Coupling Linker This compound Linker->Coupling Coupling->Click_Reaction Deprotection Optional: Benzyl Deprotection Coupling->Deprotection if needed Purification Preparative HPLC Click_Reaction->Purification Deprotection->Click_Reaction Analysis LC-MS & NMR Purification->Analysis Final_PROTAC Final PROTAC Analysis->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

BRD4 Signaling Pathway

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits & activates Degradation BRD4 Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription Elongation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-MYC, BCL2) Transcription->Oncogenes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation of

Caption: Simplified BRD4 signaling pathway and its disruption by a BRD4-targeting PROTAC.

BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK activation BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates Degradation BTK Degradation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Cell_Survival B-Cell Proliferation & Survival Downstream->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK induces degradation of

Caption: Overview of the B-Cell Receptor (BCR) signaling pathway mediated by BTK.

References

Application Notes and Protocols for Benzyl-PEG5-Azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and therapeutic index. Benzyl-PEG5-Azide is a versatile, discrete polyethylene (B3416737) glycol (dPEG®) linker designed for the development of ADCs through "click chemistry."

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of ADCs. The azide (B81097) functional group allows for highly efficient and specific conjugation to alkyne-modified antibodies or drug payloads via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The PEG5 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the conjugate.[1][2][3]

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₇N₃O₅[4][5]
Molecular Weight 353.41 g/mol
CAS Number 86770-72-1
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF
Storage -20°C

Application in ADC Development

This compound serves as a key component in the modular synthesis of ADCs. Its primary application is in facilitating the conjugation of a cytotoxic payload to a monoclonal antibody through a stable triazole linkage. The benzyl (B1604629) group can act as a protecting group for a terminal alcohol, which can be deprotected for further modification if required. The azide moiety is bio-orthogonal, meaning it does not react with functional groups typically found in biological systems, ensuring specific conjugation to a reaction partner containing a terminal alkyne or a strained cyclooctyne.

Signaling Pathway of ADC Action

The ultimate goal of an ADC is to deliver a cytotoxic payload to a target cancer cell, leading to apoptosis. The general mechanism is depicted below.

ADC_MOA General Mechanism of Action for an Antibody-Drug Conjugate ADC ADC in Circulation TumorCell Target Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Targeting Binding Binding to Target Antigen TumorCell->Binding 2. Internalization Internalization (Endocytosis) Binding->Internalization 3. Lysosome Lysosomal Trafficking Internalization->Lysosome 4. PayloadRelease Payload Release (e.g., Linker Cleavage) Lysosome->PayloadRelease 5. Payload Cytotoxic Payload PayloadRelease->Payload TargetInteraction Interaction with Intracellular Target (e.g., DNA, Tubulin) Payload->TargetInteraction 6. Apoptosis Cell Death (Apoptosis) TargetInteraction->Apoptosis 7.

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in ADC development. Optimization of specific parameters such as reactant concentrations, reaction times, and purification methods may be necessary for different antibodies, payloads, and conjugation strategies.

Experimental Workflow Overview

ADC_Workflow General Workflow for ADC Development using this compound cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation ADC Evaluation Ab_Mod Antibody Modification (Introduce Alkyne) Conjugation Click Chemistry Conjugation (SPAAC or CuAAC) Ab_Mod->Conjugation Payload_Linker Payload-Linker Synthesis (this compound + Drug) Payload_Linker->Conjugation Purification ADC Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (UV-Vis, HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity InVitro In Vitro Cytotoxicity (e.g., MTT Assay) DAR->InVitro Purity->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo

Caption: General workflow for ADC development.

Protocol 1: Antibody Modification with an Alkyne Handle (for SPAAC)

This protocol describes the introduction of a strained alkyne, such as dibenzocyclooctyne (DBCO), onto the antibody surface for subsequent conjugation with this compound-modified payload.

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

    • DBCO-PEG4-NHS ester (or similar NHS ester of a strained alkyne).

    • Anhydrous Dimethyl Sulfoxide (DMSO).

    • Desalting columns (e.g., PD-10).

    • Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Procedure:

    • Prepare a stock solution of the DBCO-PEG4-NHS ester in anhydrous DMSO at a concentration of 10-20 mM.

    • Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

    • Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The exact ratio should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted DBCO linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the modified antibody.

    • Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA assay or UV-Vis at 280 nm).

Protocol 2: Payload-Linker Synthesis

This protocol describes the conjugation of this compound to a drug payload that has a suitable functional group (e.g., a carboxylic acid that can be activated to an NHS ester).

  • Materials:

    • Cytotoxic drug with a reactive handle (e.g., carboxylic acid).

    • Benzyl-PEG5-NH2 (amine-functionalized version of the linker).

    • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other coupling agents.

    • Anhydrous solvent (e.g., DMF or DMSO).

    • Purification system (e.g., HPLC).

  • Procedure:

    • Activate the carboxylic acid on the drug payload with DCC and NHS to form an NHS ester.

    • React the activated drug with Benzyl-PEG5-NH2 in an anhydrous solvent.

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, purify the drug-linker conjugate using preparative HPLC.

    • Characterize the purified product by mass spectrometry and NMR.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry reaction is ideal for biological applications as it avoids the potential toxicity of a copper catalyst.

SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Ab_DBCO Antibody-DBCO ADC Antibody-Drug Conjugate Ab_DBCO->ADC Payload_Azide Payload-PEG5-Azide Payload_Azide->ADC

Caption: SPAAC chemical conjugation pathway.

  • Materials:

    • DBCO-modified antibody (from Protocol 1).

    • This compound-modified payload (from Protocol 2).

    • Reaction buffer: PBS, pH 7.4.

    • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

  • Procedure:

    • Prepare a stock solution of the this compound-payload in DMSO.

    • In a reaction vessel, combine the DBCO-modified antibody with a 3- to 10-fold molar excess of the azide-modified payload.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

    • Purify the resulting ADC from unreacted drug-linker and other reagents using SEC or HIC.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 4: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined by several methods.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the payload to the antibody.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the number of conjugated drug-linker molecules.

    • The chromatogram will show peaks corresponding to the unconjugated antibody and the ADC with different DAR values (e.g., DAR2, DAR4, DAR6, DAR8).

    • The average DAR is calculated from the weighted average of the peak areas.

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC can resolve species with different numbers of conjugated drug-linkers.

    • The mass difference between the peaks corresponds to the mass of the drug-linker.

    • The average DAR is calculated from the relative abundance of each species.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

  • Materials:

    • Target antigen-positive and antigen-negative cancer cell lines.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • 96-well plates.

    • ADC, unconjugated antibody, and free drug.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or SDS in HCl).

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Replace the medium in the wells with the drug-containing medium.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables provide illustrative quantitative data that might be expected from the characterization and evaluation of an ADC synthesized using a short-chain PEG linker like this compound. Actual results will vary depending on the specific antibody, payload, and conjugation chemistry used.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Characterization

ADC BatchAverage DAR (UV-Vis)Average DAR (HIC)Monomer Purity (SEC)
ADC-PEG5-A3.83.9>98%
ADC-PEG5-B4.14.0>97%
ADC-PEG5-C3.73.8>98%

Table 2: Illustrative In Vitro Cytotoxicity Data

CompoundTarget Cell Line (Antigen-Positive) IC50 (nM)Non-Target Cell Line (Antigen-Negative) IC50 (nM)
ADC-PEG51.5>1000
Unconjugated Antibody>1000>1000
Free Drug-Linker0.10.1

Table 3: Illustrative In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1015
ADC-PEG5385
ADC-PEG5160

Conclusion

This compound is a valuable tool for the development of next-generation ADCs. Its discrete PEG spacer can improve the biopharmaceutical properties of the conjugate, while the azide handle allows for precise and efficient "click" conjugation. The protocols and data presented here provide a comprehensive guide for researchers to incorporate this compound into their ADC development workflow, from initial synthesis and characterization to preclinical evaluation. The modular nature of this linker, combined with the robustness of click chemistry, offers a powerful platform for creating novel, targeted cancer therapeutics.

References

Application Notes and Protocols: A Guide to Utilizing Benzyl-PEG5-Azide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the application of Benzyl-PEG5-Azide in the field of targeted protein degradation. While not a direct protein labeling agent, this compound is a crucial bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These innovative molecules are designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.

This document will detail the principles of PROTAC technology, the specific role of this compound as a linker, and provide a generalized protocol for the synthesis of a PROTAC and its subsequent application in cell-based protein degradation assays.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] By bringing the target protein into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This "event-driven" mechanism allows a single PROTAC molecule to induce the degradation of multiple protein molecules, making it a powerful tool for studying protein function and for therapeutic development.

The Role of this compound as a Linker

The linker is a critical component of a PROTAC, as its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.

This compound serves as a flexible and hydrophilic polyethylene (B3416737) glycol (PEG)-based linker. Its key features include:

  • PEG Spacer: The five-unit PEG chain provides hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.

  • Azide (B81097) Group: The azide moiety is a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation of the linker to one of the PROTAC's ligands (either the target protein binder or the E3 ligase ligand) that has been functionalized with an alkyne group.

  • Benzyl (B1604629) Group: The benzyl group in this context is typically part of the stable backbone of the linker and is not used for direct conjugation to proteins.

Experimental Protocols

This section provides a generalized workflow for the synthesis of a PROTAC using this compound and a subsequent protocol for assessing its ability to induce the degradation of a target protein in a cellular context.

PROTAC Synthesis via Click Chemistry

This protocol describes a general method for conjugating an alkyne-functionalized ligand (either for the target protein or the E3 ligase) to this compound.

Materials:

  • Alkyne-functionalized ligand (e.g., inhibitor for the target protein)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Purification system (e.g., HPLC)

Protocol:

  • Dissolve Reagents: Dissolve the alkyne-functionalized ligand and a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound in a suitable solvent.

  • Prepare Catalyst Solution: In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in an aqueous buffer.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the copper catalyst solution.

  • Reaction Incubation: Allow the reaction to proceed at room temperature with stirring for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification: Purify the resulting PROTAC molecule using a suitable method, such as reverse-phase HPLC, to remove unreacted starting materials and catalyst.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques like mass spectrometry and NMR.

Diagram of PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_products Products & Purification Alkyne_Ligand Alkyne-Functionalized Ligand Reaction_Vessel Reaction (CuSO4, NaAsc, THPTA) Alkyne_Ligand->Reaction_Vessel + Benzyl_PEG5_Azide This compound Benzyl_PEG5_Azide->Reaction_Vessel PROTAC Synthesized PROTAC Reaction_Vessel->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for the synthesis of a PROTAC using this compound via CuAAC click chemistry.

Cell-Based Protein Degradation Assay

This protocol outlines a general procedure to evaluate the efficacy of a synthesized PROTAC in degrading a target protein in cultured cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC molecule

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Chemiluminescent or fluorescent detection system

Protocol:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow overnight.

  • PROTAC Treatment: Treat the cells with various concentrations of the synthesized PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for subsequent analysis.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a chemiluminescent or fluorescent imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control.

Diagram of Protein Degradation Workflow

Protein_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation in cells.

Data Presentation

The quantitative data from the protein degradation experiments should be summarized in a clear and structured format for easy comparison.

Table 1: PROTAC-Mediated Degradation of Target Protein

PROTAC ConcentrationIncubation Time (hours)Normalized Target Protein Level (%)Standard Deviation
Vehicle (DMSO)24100± 5.2
10 nM2485± 4.8
50 nM2462± 6.1
100 nM2435± 3.9
500 nM2415± 2.5
1 µM2412± 2.1

Table 2: Time-Course of Target Protein Degradation with 100 nM PROTAC

Incubation Time (hours)Normalized Target Protein Level (%)Standard Deviation
0100± 4.5
478± 5.0
855± 4.2
1638± 3.7
2435± 3.9

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for a PROTAC, showcasing how it brings the target protein and the E3 ligase together to induce ubiquitination and subsequent degradation.

Diagram of PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub_POI Polyubiquitinated Target Protein E3_Ligase->Ub_POI Ub Transfer Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs, enabling the creation of molecules capable of inducing the targeted degradation of specific proteins. The protocols and information provided in this guide offer a framework for researchers to design, synthesize, and evaluate their own PROTACs for applications in basic research and drug discovery. The modularity of PROTAC design, facilitated by linkers like this compound, allows for the systematic optimization of degradation efficiency and selectivity.

References

Application Notes and Protocols for Benzyl-PEG5-Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for optimizing the reaction conditions for Benzyl-PEG5-Azide in two of the most common and powerful bioorthogonal ligation reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound is a versatile reagent used in bioconjugation, drug delivery, and the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides spatial separation between the conjugated moieties.[2]

Introduction to this compound Reactions

This compound contains a terminal azide (B81097) group that can react with an alkyne to form a stable triazole linkage. This reaction can be achieved through two primary methodologies:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to join a terminal alkyne with an azide.[][4] It is known for its fast kinetics and high yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). SPAAC is advantageous for in vivo applications as it does not require a cytotoxic copper catalyst.

The choice between CuAAC and SPAAC depends on the specific application, the nature of the substrates, and the desired reaction environment.

General Experimental Workflow

The following diagram illustrates a generalized workflow for a bioconjugation reaction using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification ReagentPrep Reagent Preparation (this compound, Alkyne/Cyclooctyne, Catalyst, Ligand, Buffers) ReactionSetup Reaction Setup (Combine Reagents and Substrate) ReagentPrep->ReactionSetup SubstratePrep Substrate Preparation (e.g., Protein, Small Molecule) SubstratePrep->ReactionSetup Incubation Incubation (Controlled Temperature and Time) ReactionSetup->Incubation Monitoring Reaction Monitoring (e.g., LC-MS, SDS-PAGE) Incubation->Monitoring Purification Purification (e.g., Chromatography, Dialysis) Monitoring->Purification Characterization Product Characterization (e.g., MS, NMR) Purification->Characterization

A generalized workflow for bioconjugation reactions involving this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is a robust method for conjugating this compound to terminal alkynes. The following protocol is a starting point and may require optimization for specific substrates and applications.

Key Parameters for Optimization
ParameterRecommendationRationale
Copper Source CuSO₄Readily available and effective when used with a reducing agent.
Reducing Agent Sodium Ascorbate (B8700270)Reduces Cu(II) to the active Cu(I) species in situ.
Ligand TBTA, THPTAStabilizes the Cu(I) oxidation state and improves reaction efficiency.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, or mixturesDepends on the solubility of the substrates.
Temperature Room TemperatureGenerally sufficient for high yields.
pH 7-8Optimal for bioconjugation to maintain protein stability.
Reactant Ratio 1.1 - 2 equivalents of this compound to alkyneA slight excess can drive the reaction to completion.
Experimental Protocol: CuAAC Conjugation

This protocol describes the conjugation of this compound to an alkyne-modified protein in an aqueous buffer.

Materials:

  • This compound

  • Alkyne-modified protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • DMSO (optional, for dissolving reagents)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.

  • Add this compound from a stock solution in DMSO or water to a final concentration of 1.1-2 molar equivalents relative to the protein.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. For a final copper concentration of 0.1 mM, use a 5-fold excess of ligand (0.5 mM final concentration).

  • Add the copper/ligand mixture to the reaction tube containing the protein and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is the method of choice for copper-sensitive systems and in vivo applications. The reaction rate is highly dependent on the structure of the cyclooctyne used.

Key Parameters for Optimization
ParameterRecommendationRationale
Cyclooctyne DBCO, BCNDBCO generally exhibits faster kinetics than BCN.
Solvent Aqueous buffers (e.g., PBS, HEPES), DMSO, DMFChosen based on substrate solubility.
Temperature 25-37 °CReactions are often performed at physiologically relevant temperatures.
pH 7-9Higher pH can increase reaction rates, but stability of the substrate must be considered.
Reactant Ratio 1.1 - 5 equivalents of this compound to cyclooctyneAn excess of the less precious reagent can improve reaction efficiency.
Experimental Protocol: SPAAC Conjugation

This protocol outlines the conjugation of this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or other suitable organic solvent

Procedure:

  • Dissolve the DBCO-functionalized molecule in the chosen reaction buffer.

  • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 10-15% to avoid precipitation of biomolecules.

  • Combine the DBCO-containing solution and the this compound solution in a reaction vessel.

  • Incubate the reaction at the desired temperature (e.g., 25 °C or 37 °C) for 1-24 hours.

  • The progress of the reaction can be monitored by analyzing aliquots via LC-MS, HPLC, or other appropriate analytical techniques.

  • Once the reaction is complete, purify the product using a suitable method such as chromatography to remove unreacted starting materials.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship for choosing between CuAAC and SPAAC based on experimental constraints.

G Start Start: Need to conjugate This compound Question Is the system sensitive to copper toxicity (e.g., live cells)? Start->Question CuAAC Use CuAAC Protocol Question->CuAAC No SPAAC Use SPAAC Protocol Question->SPAAC Yes End End: Conjugated Product CuAAC->End SPAAC->End

Decision tree for selecting the appropriate azide-alkyne cycloaddition method.

By following these guidelines and protocols, researchers can effectively utilize this compound in a variety of applications, achieving high yields and pure products. Optimization of the provided conditions will be necessary to suit the specific requirements of each unique experimental system.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. Functionalization with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. PEGylation creates a hydrophilic shield on the nanoparticle surface, which can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and consequently prolong circulation half-life in vivo.

Benzyl-PEG5-Azide is a short-chain, heterobifunctional PEG linker designed for the versatile and efficient surface functionalization of nanoparticles. This reagent incorporates a five-unit PEG spacer for hydrophilicity, a terminal azide (B81097) (N₃) group for covalent conjugation via "click chemistry," and a benzyl (B1604629) protecting group. The azide group serves as a highly specific reaction handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These click chemistry approaches are renowned for their high efficiency, specificity, and biocompatibility, enabling the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules that possess a corresponding alkyne group.[1]

These application notes provide a comprehensive overview of the utility of this compound in nanoparticle surface modification and present detailed protocols for the functionalization of common nanoparticle platforms.

Key Features and Applications

  • Enhanced Biocompatibility and Stability: The PEG spacer minimizes nanoparticle aggregation and reduces recognition by the immune system.

  • Versatile Bioconjugation: The azide group facilitates highly specific and efficient "click" chemistry reactions for the attachment of a wide array of biomolecules.[1]

  • Controlled Surface Functionalization: Enables precise control over the density of conjugated ligands on the nanoparticle surface.

  • Applications in Targeted Drug Delivery: Surface modification with targeting moieties can enhance the accumulation of nanoparticles at specific sites of action, such as tumor tissues.

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization of reaction conditions may be necessary depending on the specific nanoparticle composition and the molecule to be conjugated.

Protocol 1: Surface Functionalization of Alkyne-Modified Nanoparticles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to nanoparticles that have been pre-functionalized with terminal alkyne groups.

Materials:

  • Alkyne-functionalized nanoparticles

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, to prevent copper-mediated damage to biomolecules)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Degassed, deionized water

  • Centrifugation tubes and centrifuge

  • Characterization instruments (e.g., DLS, Zeta Potential Analyzer, TEM, FTIR)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water (if used).

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.

  • Reaction Setup:

    • Disperse the alkyne-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

    • Add the this compound solution to the nanoparticle suspension. The molar ratio will depend on the desired surface density of the PEG chains.

    • If using a copper-chelating ligand, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let them stand for 2-3 minutes.

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture (or CuSO₄ alone) to the nanoparticle/azide solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove unreacted reagents and byproducts. The centrifugation speed and duration will depend on the size and density of the nanoparticles.

Protocol 2: Surface Functionalization of Nanoparticles with a Dibenzocyclooctyne (DBCO)-Functionalized Ligand via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free click reaction, which is advantageous when working with sensitive biological molecules. This protocol assumes the nanoparticles have been functionalized with this compound first, followed by the attachment of a DBCO-containing molecule.

Materials:

  • Azide-functionalized nanoparticles (prepared using a suitable method to introduce azide groups, for which this compound can be a precursor after debenzylation and further modification, or by using an azide-terminated silane (B1218182) for silica (B1680970) nanoparticles)

  • DBCO-functionalized molecule (e.g., targeting peptide, fluorescent dye)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Centrifugation tubes and centrifuge

  • Characterization instruments

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in the reaction buffer.

    • Add the DBCO-functionalized molecule to the nanoparticle suspension. The molar ratio should be optimized based on the desired degree of functionalization.

  • SPAAC Reaction:

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction progress can be monitored using analytical techniques such as UV-Vis spectroscopy if the DBCO-ligand has a characteristic absorbance.

  • Purification:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove the unreacted DBCO-ligand.

Characterization of this compound Modified Nanoparticles

Successful surface modification should be confirmed using a combination of analytical techniques. The expected changes in key parameters are summarized below.

Characterization TechniqueParameter MeasuredExpected Outcome after PEGylation
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease due to the PEG layer.
Zeta Potential Analysis Surface ChargeShift towards neutral as the charged surface is shielded by the PEG layer.
Transmission Electron Microscopy (TEM) Core Size and MorphologyNo significant change in the core nanoparticle size. The PEG layer is typically not visible.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsAppearance of characteristic peaks for the PEG backbone (C-O-C stretching) and the azide group (around 2100 cm⁻¹).
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionIncrease in the C and N signals on the surface.
Thermogravimetric Analysis (TGA) Weight Loss upon HeatingA distinct weight loss step corresponding to the degradation of the organic PEG layer.
¹H NMR Spectroscopy Proton SignalsCharacteristic peaks of the ethylene (B1197577) glycol protons (~3.6 ppm) can be observed if the PEG is cleaved from the surface or if the nanoparticles are soluble.

Quantitative Data Summary

The following tables present illustrative quantitative data for the characterization of nanoparticles before and after modification with this compound. These values are representative and may vary depending on the nanoparticle type, size, and reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles105 ± 50.15-25 ± 3
This compound Modified Nanoparticles120 ± 70.18-10 ± 2

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)
Unmodified Nanoparticles8.2 ± 0.775 ± 5
This compound Modified Nanoparticles7.5 ± 0.670 ± 4

Note: A slight decrease in drug loading and encapsulation efficiency can sometimes be observed after surface modification due to the presence of the PEG layer.

Table 3: In Vitro Cellular Uptake in Cancer Cells (e.g., MCF-7)

Nanoparticle FormulationCellular Uptake (% of administered dose) after 4h
Unmodified Nanoparticles35 ± 4
This compound Modified Nanoparticles25 ± 3
Targeted Ligand-Benzyl-PEG5-Azide Modified Nanoparticles65 ± 6

Note: Non-targeted PEGylated nanoparticles may show reduced cellular uptake compared to unmodified nanoparticles due to the "stealth" effect. The addition of a targeting ligand via the azide group is expected to significantly enhance uptake in receptor-positive cells.

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 Surface Modification cluster_2 Bioconjugation (Optional) cluster_3 Characterization & Application np_synthesis Nanoparticle Synthesis (e.g., with alkyne groups) pegylation PEGylation Reaction (this compound + CuAAC) np_synthesis->pegylation purification1 Purification (Centrifugation/Washing) pegylation->purification1 conjugation Ligand Conjugation (e.g., DBCO-Ligand + SPAAC) purification1->conjugation characterization Physicochemical Characterization (DLS, Zeta, etc.) purification1->characterization purification2 Purification conjugation->purification2 purification2->characterization drug_loading Drug Loading characterization->drug_loading in_vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) drug_loading->in_vitro

Caption: Experimental workflow for nanoparticle surface modification.

Signaling Pathway for Targeted Nanoparticle Uptake

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm NP Targeted Nanoparticle (Ligand-PEG-NP) Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Endosomal Escape or Lysosomal Fusion Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target Drug_Release->Target Therapeutic Action

References

Application Notes and Protocols for In Vivo Click Chemistry with Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of chemical biology, in vivo click chemistry has emerged as a powerful tool for the site-specific labeling of biomolecules, targeted drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the use of Benzyl-PEG5-Azide, a versatile PEGylated linker, in in vivo click chemistry applications. The azide (B81097) moiety allows for highly specific and bioorthogonal ligation with a variety of alkyne- or cyclooctyne-containing molecules within a living organism. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves the pharmacokinetic profile of the conjugated molecules.

These protocols are intended to serve as a comprehensive guide for researchers aiming to employ this compound in their in vivo studies. Two primary bioorthogonal reactions are detailed: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC offers rapid kinetics, the potential toxicity of the copper catalyst necessitates careful control in in vivo settings. In contrast, SPAAC is a copper-free alternative that is generally considered more biocompatible for live-animal studies.

Data Presentation

The choice of click chemistry methodology is critical and depends on the specific experimental requirements. The following table summarizes key quantitative parameters for the most common in vivo bioorthogonal reactions.

ParameterStaudinger LigationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (M⁻¹s⁻¹) ~0.002Up to 100 (with ligands)0.001 - 1
Biocompatibility HighModerate (copper toxicity is a concern)High
Reaction Conditions Physiological pH, temperatureRequires Cu(I) catalyst, reducing agents, and ligandsPhysiological pH, temperature
Byproducts Phosphine oxideMinimalNone
Common Applications In Vivo Cell surface labelingLimited use in live animals due to toxicityLive-cell imaging, drug delivery, pre-targeting

Experimental Protocols

Protocol 1: General Guidelines for In Vivo Administration of this compound

This protocol provides a general framework for the preparation and administration of this compound in a mouse model. The exact dosage and formulation may need to be optimized based on the specific application, the animal model, and the partner alkyne- or cyclooctyne-containing molecule.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile Phosphate-Buffered Saline (PBS), or a formulation containing DMSO, PEG300, Tween-80, and saline)

  • Sterile syringes and needles

  • Animal model (e.g., BALB/c or C57BL/6 mice)

Procedure:

  • Preparation of this compound Solution:

    • For a clear solution suitable for intravenous injection, dissolve this compound in sterile PBS to the desired concentration. Sonication may be required to aid dissolution.

    • For a suspended solution for oral or intraperitoneal injection, a formulation such as the one described for Benzyl-PEG2-azide can be adapted.[1] For a 1 mL working solution, start by dissolving the desired amount of this compound in 100 µL of DMSO.[1] Then, add 400 µL of PEG300 and mix thoroughly.[1] Subsequently, add 50 µL of Tween-80 and mix again.[1] Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[1]

  • Administration:

    • Intravenous (IV) Injection: Administer the clear solution of this compound via the tail vein. The volume should typically not exceed 100-200 µL for a mouse.

    • Intraperitoneal (IP) Injection: Administer the suspended or clear solution into the peritoneal cavity.

    • Oral Gavage: Administer the suspended solution directly into the stomach using a gavage needle.

  • Dosage: The optimal dose will vary. For initial studies, a dose range of 10-50 mg/kg can be considered, based on general toxicity data for PEGs and azides. Dose-response studies are highly recommended to determine the optimal and non-toxic dose for your specific application.

  • Pharmacokinetics and Biodistribution: Following administration, the pharmacokinetic profile and biodistribution of this compound can be determined by conjugating it to a fluorescent dye or a radiolabel prior to administration and analyzing blood and tissue samples at various time points. PEGylation is known to prolong the circulation time of molecules.

Protocol 2: In Vivo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a pre-targeting strategy using SPAAC for in vivo applications, such as targeted drug delivery or imaging.

Materials:

  • This compound conjugated to a targeting moiety (e.g., an antibody or a small molecule ligand).

  • A cyclooctyne-containing payload (e.g., a drug, a fluorescent probe, or a chelator for a radionuclide) such as a DBCO-functionalized molecule.

  • Animal model with the target of interest (e.g., a tumor-bearing mouse).

  • Imaging modality suitable for the payload (e.g., fluorescence imaging, PET, SPECT).

Procedure:

  • Administration of the Targeting Moiety:

    • Administer the this compound-conjugated targeting moiety to the animal model via an appropriate route (e.g., intravenously).

    • Allow sufficient time for the targeting moiety to accumulate at the target site and for the unbound conjugate to clear from circulation. This time can range from a few hours to several days and should be empirically determined.

  • Administration of the Cyclooctyne Payload:

    • Administer the DBCO-functionalized payload.

  • In Vivo Reaction and Analysis:

    • The SPAAC reaction will occur in vivo at the target site where both components are colocalized.

    • At a predetermined time point after the administration of the payload, analyze the animal using the appropriate imaging modality to confirm the localization of the payload at the target site.

    • For quantitative analysis, tissues can be harvested, and the amount of triazole product can be determined using techniques like LC-MS/MS.

Protocol 3: In Vivo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Due to the toxicity of copper, in vivo CuAAC is less common but can be employed with careful optimization of the catalyst system. This protocol is a general guideline and requires significant optimization for each specific application to minimize toxicity.

Materials:

  • This compound.

  • An alkyne-containing molecule.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • A copper-stabilizing ligand (e.g., THPTA).

  • A reducing agent (e.g., sodium ascorbate).

  • Animal model.

Procedure:

  • Reagent Preparation:

    • Prepare sterile stock solutions of this compound, the alkyne partner, CuSO₄, THPTA, and sodium ascorbate (B8700270) in a biocompatible solvent.

  • Administration:

    • Due to the short half-life of the active Cu(I) catalyst in biological systems, co-administration or sequential administration of the reactants in close temporal proximity is necessary.

    • One approach is the local administration of the catalyst system at the target site, if accessible.

  • Reaction and Analysis:

    • Monitor the animal for any signs of toxicity.

    • Analysis of the click reaction product can be performed ex vivo on tissue samples using methods like LC-MS/MS or fluorescence microscopy if a fluorescent alkyne was used.

Mandatory Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_administration In Vivo Administration cluster_analysis Analysis Benzyl-PEG5-Azide_Solution This compound Solution Administer_Azide Administer this compound (Targeting Moiety) Benzyl-PEG5-Azide_Solution->Administer_Azide Alkyne_Payload_Solution Alkyne/Cyclooctyne Payload Solution Administer_Alkyne Administer Alkyne/Cyclooctyne (Payload) Alkyne_Payload_Solution->Administer_Alkyne Clearance Clearance of Unbound Azide Administer_Azide->Clearance Clearance->Administer_Alkyne In_Vivo_Click_Reaction In Vivo Click Reaction (SPAAC or CuAAC) Administer_Alkyne->In_Vivo_Click_Reaction Imaging In Vivo Imaging (PET, SPECT, Fluorescence) In_Vivo_Click_Reaction->Imaging Ex_Vivo_Analysis Ex Vivo Analysis (LC-MS/MS, Histology) In_Vivo_Click_Reaction->Ex_Vivo_Analysis

Caption: Experimental workflow for in vivo click chemistry.

protac_pathway PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: Ubiquitin-proteasome signaling pathway hijacked by PROTACs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CuAAC Reactions with Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Benzyl-PEG5-Azide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is resulting in a very low yield. What are the most common causes?

A1: Low yields in CuAAC reactions can be attributed to several factors. The most frequent issues include:

  • Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

  • Insufficient Reducing Agent: When using a Cu(II) salt like CuSO₄ as a precursor, a reducing agent such as sodium ascorbate (B8700270) is essential to generate and maintain the Cu(I) state.[3][4] An inadequate amount of reducing agent can lead to catalyst deactivation.

  • Catalyst Sequestration: Functional groups within your reaction mixture, particularly thiols (e.g., from proteins or additives like DTT), can bind strongly to the copper catalyst, rendering it inactive.[5]

  • Inaccessibility of Reactive Groups: The PEG chain of this compound or the structure of your alkyne-containing molecule might shield the azide (B81097) or alkyne groups, preventing them from reacting. This can be due to steric hindrance or the collapse of hydrophobic regions in aqueous solutions.

  • Poor Reagent Quality: Degradation of this compound or the alkyne starting material can also lead to poor outcomes.

Q2: How can I improve the yield of my CuAAC reaction?

A2: To enhance your reaction yield, consider the following optimization strategies:

  • Oxygen Exclusion: It is crucial to minimize oxygen exposure. This can be achieved by degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Use of Accelerating Ligands: Copper-chelating ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst and significantly accelerate the reaction rate.

  • Optimize Reagent Concentrations and Ratios: Increasing the concentration of reactants can improve reaction kinetics. A slight excess of either the azide or alkyne may also drive the reaction to completion.

  • Adjusting Temperature: While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., up to 60°C) can sometimes overcome kinetic barriers, especially in cases of steric hindrance.

  • Solvent Choice: The choice of solvent can impact reactant solubility and reaction efficiency. For reactions in aqueous media, the addition of a co-solvent like DMSO or DMF can help solubilize reactants and disrupt aggregation.

Q3: I am observing unexpected byproducts. What could they be and how can I prevent them?

A3: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diacetylene byproduct. This is particularly prevalent in the presence of oxygen. To minimize this, ensure thorough deoxygenation of your reaction mixture and the use of an adequate amount of reducing agent.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yields in your CuAAC reaction with this compound.

Problem: Low to no formation of the desired triazole product.

Step 1: Verify Reagent Integrity and Reaction Setup

QuestionPossible CauseRecommended Action
Are your this compound and alkyne starting materials pure and stable? Reagent degradation.Verify the purity of your starting materials using an appropriate analytical technique (e.g., NMR, LC-MS). If necessary, use fresh or repurified reagents.
Is your copper source and reducing agent fresh and properly stored? Inactive catalyst precursor or degraded reducing agent.Use a fresh stock of your copper salt. Prepare sodium ascorbate solutions fresh before each use, as they are prone to oxidation.
Have you excluded oxygen from your reaction? Oxidation of the Cu(I) catalyst to inactive Cu(II).Degas your solvent(s) by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.

Step 2: Evaluate and Optimize Reaction Conditions

QuestionPossible CauseRecommended Action
Are you using an appropriate copper source and reducing agent? Inefficient generation of Cu(I).The most common and convenient method is the in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with sodium ascorbate. Direct use of Cu(I) salts (e.g., CuI, CuBr) is possible but requires stricter anaerobic conditions.
Are you using a copper-stabilizing ligand? Unstable Cu(I) catalyst leading to low reaction rates.Add a ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst and accelerate the reaction. The optimal ligand-to-copper ratio may need to be determined empirically but is often between 1:1 and 5:1.
Is your reaction mixture homogeneous? Poor solubility of reactants.If reactants are not fully dissolved, consider adding a co-solvent such as DMSO, DMF, or t-BuOH.
Could other molecules in your reaction be interfering? Sequestration of the copper catalyst by coordinating functional groups (e.g., thiols).If your substrate contains thiols, consider using an excess of the copper catalyst or adding a sacrificial metal like Zn(II). Avoid using buffers that can chelate copper, such as Tris.

Step 3: Advanced Troubleshooting

QuestionPossible CauseRecommended Action
Is steric hindrance a potential issue? The reactive azide or alkyne groups are sterically inaccessible.Try increasing the reaction temperature (e.g., to 40-60°C). In cases involving large biomolecules, performing the reaction under denaturing conditions (e.g., with higher concentrations of DMSO) might expose the reactive sites.
Have you monitored the reaction progress? The reaction may be very slow or may have stalled.Monitor the reaction over time using a suitable analytical method (e.g., TLC, LC-MS, HPLC) to determine if the reaction is proceeding, albeit slowly.
Have you performed a control reaction? A fundamental issue with the reaction protocol or a specific reagent.Conduct a control experiment with simple, known-to-be-reactive azide and alkyne partners (e.g., benzyl (B1604629) azide and phenylacetylene) to confirm that your general procedure and reagents are effective.

Quantitative Data Summary

The following table summarizes typical concentration ranges and ratios for key components in a CuAAC reaction. These values can serve as a starting point for optimization.

ComponentTypical Concentration / RatioNotes
Azide:Alkyne Ratio 1:1 to 1.2:1A slight excess of one reagent can help drive the reaction to completion.
Copper Catalyst (CuSO₄) 0.1 - 5 mol%Higher concentrations may be necessary for dilute or challenging reactions.
Reducing Agent (Sodium Ascorbate) 1 - 10 mol% (or in excess relative to copper)Should be in sufficient excess to reduce the Cu(II) and scavenge any dissolved oxygen.
Ligand (e.g., THPTA, TBTA) 1 - 5 equivalents relative to copperThe optimal ratio can depend on the specific ligand and reaction conditions.
Reactant Concentration 0.1 M or higher for small molecules; can be much lower for biomolecules.Higher concentrations generally lead to faster reaction rates.
Temperature Room Temperature to 60°CIncreased temperature can improve rates but may also promote side reactions or degradation of sensitive substrates.

Detailed Experimental Protocol (General)

This protocol provides a general guideline for performing a CuAAC reaction with this compound and an alkyne-functionalized molecule. It should be optimized for your specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized substrate

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed solvent (e.g., a mixture of water and t-BuOH, or DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of your alkyne substrate in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in deionized water).

    • Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water) immediately before use.

  • Reaction Setup (under an inert atmosphere):

    • In a reaction vessel, combine the this compound (1.0 equivalent) and the alkyne substrate (1.0-1.2 equivalents).

    • Add the chosen degassed solvent to achieve the desired final reactant concentration.

    • Add the ligand solution to a final concentration of 5 mol%.

    • Add the CuSO₄ solution to a final concentration of 1-5 mol%.

    • Gently mix the solution.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the work-up procedure will depend on the nature of your product.

    • For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer can then be washed (e.g., with an EDTA solution to remove copper), dried, and concentrated. The crude product can be purified by column chromatography.

    • For biomolecules, purification may involve techniques such as size-exclusion chromatography, dialysis, or other protein/nucleic acid purification methods.

Visual Troubleshooting Guide

CuAAC_Troubleshooting start Low Yield in CuAAC Reaction check_reagents Step 1: Verify Reagents & Setup start->check_reagents reagent_quality Reagent Quality Issue? check_reagents->reagent_quality oxygen_present Oxygen Present? reagent_quality->oxygen_present No solution_reagents Use Fresh/Purified Reagents reagent_quality->solution_reagents Yes optimize_conditions Step 2: Optimize Conditions oxygen_present->optimize_conditions No solution_oxygen Degas Solvents & Use Inert Atmosphere oxygen_present->solution_oxygen Yes ligand_used Ligand Used? optimize_conditions->ligand_used solubility Solubility Issue? ligand_used->solubility Yes solution_ligand Add Accelerating Ligand (e.g., THPTA) ligand_used->solution_ligand No interference Interfering Groups? solubility->interference No solution_solubility Add Co-solvent (e.g., DMSO) solubility->solution_solubility Yes advanced_troubleshooting Step 3: Advanced Troubleshooting interference->advanced_troubleshooting No solution_interference Increase Catalyst Load / Use Sacrificial Metal interference->solution_interference Yes steric_hindrance Steric Hindrance? advanced_troubleshooting->steric_hindrance control_reaction Control Reaction Fails? steric_hindrance->control_reaction No solution_sterics Increase Temperature / Use Denaturants steric_hindrance->solution_sterics Yes solution_control Re-evaluate Entire Protocol & Reagents control_reaction->solution_control Yes success Yield Improved control_reaction->success No solution_reagents->optimize_conditions solution_oxygen->optimize_conditions solution_ligand->solubility solution_solubility->interference solution_interference->advanced_troubleshooting solution_sterics->control_reaction

References

Technical Support Center: Benzyl-PEG5-Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzyl-PEG5-Azide in click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation and drug development. It comprises a benzyl (B1604629) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The azide group allows for its participation in click chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable triazole linkages with alkyne-containing molecules.[1][2] The PEG linker enhances water solubility and provides spatial separation between the conjugated molecules.[3] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: What are the main types of click chemistry reactions I can perform with this compound?

This compound is suitable for two primary types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted triazole.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to form a triazole. This method is preferred for applications in living systems where copper toxicity is a concern.

Q3: How should I store this compound?

For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry and dark place. For short-term storage (days to weeks), it can be kept at 0-4°C.

Q4: My CuAAC reaction with this compound has a low yield. What are the common causes?

Low yields in CuAAC reactions can stem from several factors:

  • Inactivation of the Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) species by oxygen.

  • Impure Reagents: The purity of this compound, the alkyne, and the catalyst can affect the reaction outcome.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the reaction rate and yield.

  • Presence of Interfering Substances: Thiols and other reducing agents can interfere with the reaction.

Q5: Are there any known side reactions of the azide group in this compound?

Yes, the azide group can undergo side reactions, primarily:

  • Staudinger Reduction: In the presence of phosphines (which are sometimes used as reducing agents or ligands), the azide can be reduced to an amine. This is a known bioorthogonal reaction itself and can compete with the desired click reaction.

  • Reaction with Thiols: Under certain conditions, especially in biological systems, azides can react with free thiols, such as those on cysteine residues in proteins.

Q6: Can the benzyl group or the PEG linker cause any specific side reactions?

While the benzyl group is generally stable, the PEG linker can introduce some challenges:

  • Steric Hindrance: The PEG chain, although designed to be a flexible spacer, can sometimes sterically hinder the approach of the reactants, potentially slowing down the reaction rate, especially when conjugating to large biomolecules.

  • Solubility Issues: While the PEG chain enhances water solubility, it can also lead to challenges in purification, as the PEGylated product may have different solubility properties than the starting materials.

  • Oxidation of PEG: In the presence of reactive oxygen species (ROS), which can be generated in CuAAC reactions, the PEG chain can be susceptible to oxidative degradation.

Troubleshooting Guides

Low or No Product Yield in CuAAC Reaction
Potential Cause Troubleshooting Step
Inactivation of Copper(I) Catalyst Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared sodium ascorbate (B8700270) solution as a reducing agent to maintain the copper in the +1 oxidation state. Consider using a stabilizing ligand like TBTA or THPTA.
Impure Starting Materials Verify the purity of this compound and the alkyne-containing molecule. Purify if necessary.
Poor Solubility of Reactants Use a co-solvent such as DMSO or DMF to ensure all reactants are fully dissolved. The hydrophilic PEG spacer in this compound generally improves aqueous solubility.
Suboptimal Reaction Conditions Optimize the reaction temperature. While many click reactions work at room temperature, gentle heating may improve yields. Ensure the pH of the reaction mixture is within the optimal range for CuAAC (typically 4-11).
Presence of Interfering Substances If working with biological samples, remove any excess reducing agents like DTT or TCEP prior to the click reaction. Consider pre-treating samples with a thiol-blocking agent if free cysteines are a concern.
Unexpected Byproducts
Potential Cause Troubleshooting Step
Staudinger Reduction Avoid the use of phosphine-based reagents if the desired outcome is the click reaction. If a reducing agent is necessary, opt for non-phosphine alternatives like sodium ascorbate.
Reaction with Thiols For bioconjugation, consider blocking free thiols on proteins with reagents like N-ethylmaleimide (NEM) prior to the click reaction.
Oxidative Damage to Biomolecules In CuAAC reactions involving sensitive biomolecules like proteins, the use of a copper-chelating ligand (e.g., THPTA) and a reducing agent (sodium ascorbate) can help minimize the formation of reactive oxygen species that can damage amino acids.
Difficulty in Product Purification
Potential Cause Troubleshooting Step
Residual Copper Catalyst Residual copper can be toxic in biological applications and interfere with characterization (e.g., NMR). Purify the product using methods like silica (B1680970) gel chromatography, size-exclusion chromatography (SEC), or by washing with a solution of a chelating agent like EDTA.
Separation of PEGylated Product The PEG chain can make purification challenging due to the product's potentially broad molecular weight distribution and altered solubility. Techniques like reversed-phase HPLC, ion-exchange chromatography, or SEC are often employed for the purification of PEGylated biomolecules.
Unreacted Starting Materials Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. Use a slight excess of one reagent if it is easily removed during purification.

Quantitative Data

The efficiency of click reactions with benzyl azide is influenced by the catalyst, alkyne, and solvent system. The following table summarizes representative data for the reaction of benzyl azide with phenylacetylene (B144264) under different CuAAC conditions. While this data is for the non-PEGylated benzyl azide, it provides a useful baseline for expected reactivity. The presence of the PEG5 linker may slightly alter reaction kinetics due to steric and solubility effects.

Catalyst SystemAlkyneCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
CuIPhenylacetylene1 mol%Cyrene™301296
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Phenylacetylene0.5 mol%NeatRoom Temp5 min>99
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Phenylacetylene50 ppmNeatRoom Temp2496

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a general starting point for a small-scale CuAAC reaction. Optimization may be required for specific applications.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Prepare Stock Solutions:

    • 10 mM this compound in a suitable solvent (e.g., DMSO).

    • 10 mM alkyne-functionalized molecule in a compatible solvent.

    • 20 mM CuSO₄ in water.

    • 50 mM THPTA or TBTA in water or DMSO.

    • Freshly prepared 100 mM sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and alkyne stock solutions to achieve the desired final concentrations (typically a 1:1 to 1:1.5 molar ratio of azide to alkyne).

    • Add the appropriate volume of solvent to reach the final reaction volume.

    • (Optional but recommended) Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.

  • Initiate the Reaction:

    • Add the THPTA or TBTA ligand solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation:

    • Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Purify the product using an appropriate method such as silica gel chromatography, SEC, or HPLC to remove unreacted starting materials and the copper catalyst.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Ascorbate) mix Combine Azide and Alkyne reagents->mix degas Degas Solution (Optional) mix->degas add_catalyst Add Ligand, CuSO4, and Ascorbate degas->add_catalyst incubate Incubate at RT or 37°C add_catalyst->incubate monitor Monitor Progress (LC-MS, TLC) incubate->monitor purify Purify Product (Chromatography) monitor->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound.

Staudinger_vs_Click cluster_click Desired Pathway: Click Chemistry cluster_staudinger Side Reaction: Staudinger Reduction start This compound + Alkyne click_reagents + Cu(I) Catalyst + Reducing Agent (e.g., Ascorbate) start->click_reagents staudinger_reagents + Phosphine start->staudinger_reagents triazole Stable Triazole Product click_reagents->triazole amine Amine Product staudinger_reagents->amine

Caption: Competing reaction pathways for this compound in the presence of an alkyne and either a copper catalyst or a phosphine.

Troubleshooting_Tree low_yield Low/No Product Yield catalyst Catalyst Inactive? low_yield->catalyst reagents Reagent Issue? low_yield->reagents conditions Suboptimal Conditions? low_yield->conditions catalyst_sol1 Use inert atmosphere catalyst->catalyst_sol1 catalyst_sol2 Fresh reducing agent catalyst->catalyst_sol2 catalyst_sol3 Add stabilizing ligand catalyst->catalyst_sol3 reagents_sol1 Check purity reagents->reagents_sol1 reagents_sol2 Check for degradation reagents->reagents_sol2 conditions_sol1 Optimize temperature conditions->conditions_sol1 conditions_sol2 Adjust pH conditions->conditions_sol2 conditions_sol3 Improve solubility (co-solvent) conditions->conditions_sol3

Caption: A decision tree for troubleshooting low product yield in a click chemistry reaction with this compound.

References

Technical Support Center: Benzyl-PEG5-Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl-PEG5-Azide and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an amphiphilic molecule, meaning it has both a hydrophobic (benzyl group) and a hydrophilic (PEG5 chain) component. This structure allows it to be soluble in a range of solvents.[1][2] While the hydrophilic PEG spacer enhances water solubility, the hydrophobic benzyl (B1604629) group can lead to solubility challenges in purely aqueous solutions, sometimes causing aggregation or precipitation.[1][3] It is generally soluble in water and common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[1]

Q2: My this compound conjugate is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility in an aqueous buffer (e.g., PBS), follow these initial steps:

  • Gentle Warming: Warm the solution to 37-40°C. For many PEGylated compounds, a moderate increase in temperature can significantly improve solubility without causing degradation.

  • Vortexing/Sonication: Gently vortex the solution. If it remains insoluble, brief sonication in a water bath can help break up aggregates.

  • pH Adjustment: The pH of the buffer can influence solubility. While information on the direct impact of pH on this specific molecule is limited, for similar compounds, adjusting the pH slightly may improve solubility. This should be done cautiously to avoid degradation of the azide (B81097) group or other functional groups on your conjugate.

Q3: How can I use organic co-solvents to improve solubility?

A3: Using a water-miscible organic co-solvent is a highly effective method for dissolving amphiphilic PEG conjugates. The recommended approach is to first create a concentrated stock solution in an organic solvent and then add it to your aqueous buffer.

  • Prepare a Stock Solution: Dissolve the this compound conjugate in 100% anhydrous DMSO or DMF to create a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Dilute into Aqueous Buffer: Add the stock solution dropwise to your aqueous reaction buffer while vortexing. It is crucial that the final concentration of the organic solvent in your aqueous solution is low enough (typically <5%) to not interfere with your downstream application (e.g., cell viability, protein stability).

Q4: I'm observing precipitation of my conjugate during my reaction. What is the cause and how can I prevent it?

A4: Precipitation during a reaction can be caused by several factors:

  • Concentration: The concentration of the this compound conjugate may be too high for the chosen buffer system, exceeding its solubility limit.

  • Salts: High salt concentrations in the buffer can sometimes decrease the solubility of PEGylated compounds, a phenomenon known as "salting out."

  • Temperature Changes: A decrease in temperature during the reaction can reduce solubility.

  • Reaction with Other Components: The conjugate might be interacting with other molecules in the reaction mixture, leading to the formation of an insoluble complex.

To prevent precipitation, consider the following:

  • Lower the Concentration: Try performing the reaction at a lower concentration of the conjugate.

  • Increase Co-solvent: If your experiment can tolerate it, slightly increase the percentage of the organic co-solvent (e.g., from 1% to 3% DMSO).

  • Optimize Buffer: Experiment with different buffer systems or lower salt concentrations. Non-amine-containing buffers like PBS or borate (B1201080) buffers are often recommended for reactions involving PEG derivatives.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSoluble (may require assistance)
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Alcohols (e.g., Ethanol)Soluble
Hydrocarbons (e.g., Hexane)Insoluble

Table 2: Recommended Starting Concentrations for Co-solvents in Aqueous Buffers

Co-solventRecommended Starting Final ConcentrationMaximum Recommended Final Concentration*
DMSO0.5 - 1.0% (v/v)5% (v/v)
DMF0.5 - 1.0% (v/v)5% (v/v)

*Maximum concentration is highly dependent on the experimental system (e.g., cell culture, enzyme activity) and should be optimized.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the recommended method for preparing a stock solution of this compound to ensure complete dissolution before use in aqueous systems.

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add Anhydrous Solvent: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of solvent to 1 mg of the compound).

  • Dissolve: Vortex the vial for 30-60 seconds. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid multiple freeze-thaw cycles.

Protocol 2: General Procedure for a Click Chemistry Reaction in Aqueous Buffer

This protocol outlines the steps for using a this compound stock solution in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Prepare Reaction Buffer: Prepare your aqueous reaction buffer (e.g., PBS).

  • Prepare Reactants: Dissolve your alkyne-containing molecule and other reaction components (e.g., copper catalyst, reducing agent) in the reaction buffer.

  • Add this compound: Retrieve your stock solution of this compound from the freezer and allow it to thaw.

  • Dilute Stock Solution: While gently vortexing the reaction mixture, add the required volume of the this compound stock solution dropwise. Ensure the final concentration of the organic co-solvent (e.g., DMSO) remains below the tolerance level of your system.

  • Initiate and Monitor: Initiate the reaction (e.g., by adding the final component) and let it proceed for the desired time. Monitor the reaction mixture for any signs of precipitation.

  • Troubleshooting: If precipitation occurs, pause the reaction and add a small amount of additional co-solvent or dilute the entire reaction mixture with more buffer, if possible. For future experiments, consider reducing the starting concentrations of the reactants.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Conjugate Insoluble in Aqueous Buffer step1 Gently warm solution (37-40°C) and vortex start->step1 check1 Is it soluble? step1->check1 step2 Briefly sonicate in a water bath check1->step2 No end_success Proceed with Experiment check1->end_success Yes check2 Is it soluble? step2->check2 step3 Prepare a concentrated stock in 100% DMSO or DMF check2->step3 No check2->end_success Yes step4 Add stock solution dropwise to aqueous buffer (Final DMSO <5%) step3->step4 check3 Is it soluble? step4->check3 step5 Consider optimizing buffer: - Lower salt concentration - Adjust pH check3->step5 No check3->end_success Yes end_fail Contact Technical Support step5->end_fail

Caption: Troubleshooting workflow for this compound solubility.

G cluster_0 Factors Influencing Solubility center This compound Solubility hydrophobic Hydrophobic Benzyl Group (Decreases Aqueous Solubility) hydrophobic->center hydrophilic Hydrophilic PEG5 Chain (Increases Aqueous Solubility) hydrophilic->center cosolvent Organic Co-solvents (e.g., DMSO, DMF) cosolvent->center temperature Increased Temperature temperature->center salts High Salt Concentration ('Salting Out') salts->center

Caption: Factors influencing this compound conjugate solubility.

References

Benzyl-PEG5-Azide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Benzyl-PEG5-Azide. It also includes troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions to minimize degradation.[1][2]

Storage TypeTemperatureDurationAdditional Notes
Long-term-20°CMonths to yearsStore in a dry, dark place.[1]
Short-term0 - 4°CDays to weeksKeep dry and protected from light.[1]
Stock Solutions-20°C or -80°CVaries by solventAliquot to avoid repeated freeze-thaw cycles.

Q2: How is this compound shipped, and is it stable at ambient temperatures?

This compound is typically shipped at ambient temperatures. This is acceptable for the short duration of shipping, as the compound is stable enough for a few weeks under these conditions.[1] However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions (-20°C) as soon as possible.

Q3: What is the general stability of this compound?

While specific quantitative stability data for this compound is not publicly available, the stability of organic azides can be generally assessed. Organic azides are energetic compounds and can be sensitive to heat, light, friction, and pressure. The stability of an organic azide (B81097) is influenced by its molecular structure, specifically the ratio of carbon to nitrogen atoms. Generally, a higher carbon-to-nitrogen ratio increases stability. Given its PEG chain, this compound is expected to be relatively stable when handled and stored correctly.

Q4: What are the potential degradation pathways for this compound?

The primary routes of degradation for organic azides involve the loss of nitrogen gas (N₂) through thermal or photochemical decomposition, which can generate highly reactive nitrene intermediates. While a detailed degradation pathway for this compound is not documented in the provided search results, exposure to high temperatures, UV light, or incompatible materials could initiate this process. It is also crucial to avoid contact with acids, which can produce the highly toxic and explosive hydrazoic acid.

Q5: What materials and reagents are incompatible with this compound?

To prevent hazardous reactions, avoid contact with the following:

  • Heavy metals and their salts: Can form highly unstable and explosive metal azides. Do not use metal spatulas for handling.

  • Strong oxidizing agents and strong acids: Can lead to vigorous and potentially explosive reactions.

  • Halogenated solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.

  • Reducing agents: The azide group can be reduced to an amine. While this is a useful synthetic transformation (Staudinger reaction), it is an incompatibility if the azide functionality is desired.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Click Chemistry Reaction

Possible Causes:

  • Degraded this compound: Improper storage or handling may have led to the degradation of the azide functionality.

  • Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) species, halting the reaction.

  • Impure Starting Materials: Contaminants in the azide, alkyne, or solvent can interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can negatively impact the reaction rate and yield. In some cases, high concentrations of water can be detrimental.

Solutions:

  • Verify Reagent Quality: Before starting, ensure the this compound has been stored correctly. If degradation is suspected, it is best to use a fresh batch.

  • Maintain an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the Cu(I) catalyst.

  • Use a Reducing Agent: If using a Cu(II) salt (e.g., CuSO₄), add a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.

  • Purify Starting Materials: Ensure all reagents and solvents are of high purity and are dry if the reaction is sensitive to water.

  • Optimize Reaction Conditions: Experiment with different solvent systems (e.g., THF/t-BuOH/H₂O, DMF), temperatures, and catalyst/ligand concentrations.

Issue 2: Unexpected Side Products

Possible Causes:

  • Side Reactions of the Azide: Under certain conditions, the azide group can undergo reactions other than the desired cycloaddition.

  • Instability of Other Functional Groups: Functional groups on your alkyne-containing molecule may not be stable under the reaction conditions.

  • Contamination: The presence of impurities can lead to the formation of unexpected adducts.

Solutions:

  • Review Reaction Conditions: Ensure the reaction temperature is not excessively high, which could promote thermal decomposition of the azide.

  • Protect Sensitive Functional Groups: If your other reactant contains sensitive functional groups, consider using protecting groups.

  • Thoroughly Characterize Products: Use analytical techniques such as NMR, mass spectrometry, and chromatography to identify the structure of the side products, which can provide clues about the unintended reaction pathway.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Residual Copper Catalyst: Copper salts can be difficult to remove and may co-purify with the product, often indicated by a green or blue tint.

  • Similar Polarity of Product and Starting Materials: If the reaction did not go to completion, separating the desired product from unreacted starting materials can be challenging.

Solutions:

  • Copper Removal:

    • Aqueous Wash with Chelating Agents: Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA, ammonia, or sodium thiosulfate (B1220275) to form water-soluble copper complexes.

    • Solid-Phase Scavengers: Use silica (B1680970) or polymer-based scavengers with functional groups that have a high affinity for copper.

  • Chromatography Optimization:

    • Solvent System Screening: Test various solvent systems to achieve better separation on TLC before scaling up to column chromatography.

    • Alternative Chromatographic Techniques: Consider techniques like preparative HPLC or size-exclusion chromatography if standard column chromatography is ineffective.

Experimental Protocols

Protocol 1: General Procedure for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, dissolve the alkyne-containing compound and this compound (typically in a 1:1 to 1.2:1 molar ratio) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. For example, dissolve copper(II) sulfate (B86663) pentahydrate and sodium ascorbate in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent and wash with an aqueous solution of a copper-chelating agent (e.g., EDTA). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caution: Organic azides are potentially explosive. Always handle them with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid heating azide-containing solutions to dryness.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Click Chemistry start Low or No Product Yield check_reagent Check this compound Storage and Handling start->check_reagent check_catalyst Evaluate Copper Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions improper_storage Improper Storage? check_reagent->improper_storage oxidized_catalyst Catalyst Oxidized? check_catalyst->oxidized_catalyst suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions improper_storage->check_catalyst No use_fresh_reagent Use Fresh Reagent improper_storage->use_fresh_reagent Yes oxidized_catalyst->check_conditions No inert_atmosphere Use Inert Atmosphere and/or Reducing Agent oxidized_catalyst->inert_atmosphere Yes optimize_conditions Optimize Solvent, Temperature, and Concentrations suboptimal_conditions->optimize_conditions Yes

Caption: Troubleshooting workflow for low yield in click chemistry reactions.

Storage_Handling_Logic This compound Storage and Handling reagent_received Reagent Received duration Storage Duration? reagent_received->duration long_term Long-Term (> weeks) duration->long_term Long short_term Short-Term (< weeks) duration->short_term Short store_minus_20 Store at -20°C Dry and Dark long_term->store_minus_20 store_0_4 Store at 0-4°C Dry and Dark short_term->store_0_4 handling Handling for Experiment store_minus_20->handling store_0_4->handling ppe Wear Appropriate PPE handling->ppe avoid Avoid: - Heat, Light, Shock - Metals - Strong Acids/Oxidizers - Halogenated Solvents handling->avoid

Caption: Decision logic for proper storage and handling of this compound.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guide

Low cell permeability is a significant hurdle in the development of effective PROTACs, often leading to reduced target degradation and overall efficacy.[1][2][3][4] This guide provides a structured approach to diagnosing and resolving common issues related to the poor cell permeability of PROTACs containing PEG linkers.

Problem Potential Cause Recommended Solution & Rationale
Low cellular uptake and target engagement. High hydrophilicity of the PEG linker. Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to enhance passive diffusion across the lipophilic cell membrane.[5] The gauche effect of PEG linkers can promote folded conformations that shield polar surface area, but excessive hydrophilicity can still impede permeability.
Suboptimal linker length. Vary the length of the PEG linker. Both excessively long and short linkers can negatively impact permeability. Shorter linkers can reduce molecular weight, while optimal length is crucial for achieving a balance between conformational flexibility and maintaining a compact structure.
High molecular weight (MW > 800 Da). Reduce the molecular weight of the PROTAC. While challenging, consider using smaller E3 ligase ligands (e.g., CRBN-based ligands are often smaller than VHL-based ones). Permeability generally decreases as molecular weight increases.
High polar surface area (PSA). Promote intramolecular hydrogen bonding. Introduce moieties that encourage the PROTAC to adopt a more compact, "ball-like" conformation, which can shield polar groups and reduce the solvent-accessible 3D polar surface area (SA 3D PSA). This can be achieved through strategic placement of hydrogen bond donors and acceptors in the linker.
Inefficient ternary complex formation. Evaluate ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET. The linker's flexibility and composition are critical for the correct orientation of the target protein and E3 ligase.
High efflux ratio observed in Caco-2 assay. PROTAC is a substrate for efflux transporters. Co-administer with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) in your in vitro assays to confirm transporter involvement. Consider redesigning the linker to reduce recognition by efflux pumps like MDR1.
Inconsistent results between PAMPA and cell-based assays. PAMPA only measures passive diffusion. Rely on cell-based assays like the Caco-2 permeability assay for a more comprehensive assessment that includes active transport and efflux mechanisms. Some PROTACs may utilize active transport mechanisms not captured by PAMPA.
Poor oral bioavailability despite acceptable in vitro permeability. First-pass metabolism. Improve metabolic stability. The linker is a key site for modification to enhance metabolic stability. Strategies include using cyclic linkers or altering attachment points.
Low solubility. Improve aqueous solubility. While PEG linkers generally enhance solubility, ensure that the overall molecule does not have poor solubility due to other components. Inserting basic nitrogen into aromatic rings or alkyl linkers has been shown to improve solubility.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a PEG linker shows low degradation of the target protein. What should I investigate first?

A1: The first step is to determine if the issue is related to poor cell permeability or another factor. We recommend conducting a cellular uptake assay to directly measure the intracellular concentration of your PROTAC. If uptake is low, focus on the troubleshooting guide above to improve permeability. If uptake is sufficient, the problem may lie in inefficient ternary complex formation, and you should evaluate this directly using assays like NanoBRET or SPR.

Q2: How does the flexibility of a PEG linker impact cell permeability?

A2: The flexibility of a PEG linker can be a double-edged sword. On one hand, the flexibility allows the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate passage through the cell membrane. This is often referred to as a "chameleonic" property, where the PROTAC adapts to different environments. On the other hand, excessive flexibility might not be optimal for the specific protein-protein interactions required for efficient ternary complex formation once inside the cell. Therefore, optimizing linker rigidity is a critical aspect of PROTAC design.

Q3: Are there alternatives to PEG linkers for improving PROTAC permeability?

A3: Yes, several alternatives can be explored. Alkyl linkers are a common choice to increase hydrophobicity. More rigid linkers, such as those containing piperazine, piperidine, or phenyl rings, can also improve permeability and metabolic stability. Some studies have shown that replacing a PEG linker with a 1,4-disubstituted phenyl ring significantly improves cellular permeability.

Q4: What is the "hook effect" and how does it relate to PROTAC permeability?

A4: The "hook effect" refers to the phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations. This is because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and compete with the formation of the effective ternary complex. While not directly a permeability issue, poor permeability can necessitate the use of higher concentrations in experiments, which may then lead to the observation of the hook effect. Improving permeability allows for the use of lower, more effective concentrations.

Q5: Can a prodrug strategy be used to improve the permeability of PROTACs with PEG linkers?

A5: Yes, a prodrug approach is a viable strategy. This involves masking polar functional groups with lipophilic moieties that can be cleaved once the PROTAC is inside the cell. This strategy has been shown to significantly increase the bioavailability of PROTACs. For instance, a lipophilic group can be added to the CRBN ligand to create a more permeable prodrug.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive, transcellular permeability.

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • DMSO

  • Plate reader or LC-MS/MS for analysis

Methodology:

  • Prepare the Artificial Membrane: Gently add 5 µL of the lipid/dodecane solution to each well of the donor plate, ensuring the filter is completely coated.

  • Prepare Solutions:

    • Dissolve the test PROTAC and control compounds in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solutions in PBS (e.g., to 10 µM with a final DMSO concentration of 5%).

    • Fill the wells of the acceptor plate with 300 µL of PBS containing 5% DMSO.

  • Perform the Assay:

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the acceptor solution.

    • Add 150 µL of the donor solution to each well of the donor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).

  • Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • Transwell inserts (e.g., 24-well or 96-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC and control compounds

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Methodology:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²) to ensure monolayer integrity.

    • Alternatively, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and analyze the compound concentration by LC-MS/MS.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.

    • Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests active efflux.

Quantitative Data Summary

The following table summarizes representative data on how linker modifications can affect the permeability of PROTACs.

PROTAC Series Linker Type Linker Length Papp (10⁻⁶ cm/s) in PAMPA Efflux Ratio (Caco-2) Reference
MZ Series PEG1 unit0.6Not Reported
PEG2 units0.3Not Reported
PEG3 units0.006Not Reported
AT Series PEG1 unit0.4Not Reported
PEG2 units0.2Not Reported
Hypothetical PROTACs Alkyl8 atoms2.51.2
PEG3 units1.13.5
Phenyl-5.20.9

Visualizations

Troubleshooting Workflow for Poor PROTAC Permeability

G Troubleshooting Poor PROTAC Permeability start Low Target Degradation perm_check Assess Cell Permeability (e.g., Cellular Uptake Assay) start->perm_check low_perm Low Permeability perm_check->low_perm ok_perm Sufficient Permeability perm_check->ok_perm linker_mod Modify Linker: - Change Length - Alter Hydrophobicity - Increase Rigidity low_perm->linker_mod Yes prodrug Consider Prodrug Strategy low_perm->prodrug Yes efflux Assess Efflux (Caco-2 B->A Assay) low_perm->efflux Yes ternary_complex Investigate Ternary Complex Formation (e.g., SPR, NanoBRET) ok_perm->ternary_complex No linker_mod->perm_check prodrug->perm_check end_bad Re-evaluate Ligands ternary_complex->end_bad high_efflux High Efflux Ratio? efflux->high_efflux linker_redesign Redesign Linker to Avoid Transporter Recognition high_efflux->linker_redesign Yes end_good Optimized PROTAC high_efflux->end_good No linker_redesign->perm_check

Caption: A flowchart for troubleshooting poor PROTAC permeability.

PROTAC Cellular Uptake and Efflux Mechanisms

G PROTAC Cellular Uptake and Efflux cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space protac_out PROTAC protac_in PROTAC protac_out->protac_in Permeation passive Passive Diffusion efflux_pump Efflux Pump (e.g., MDR1) efflux_pump->protac_out Efflux protac_in->efflux_pump ternary Ternary Complex (Target-PROTAC-E3) protac_in->ternary degradation Target Degradation ternary->degradation

Caption: Mechanisms of PROTAC cellular entry and exit.

References

Technical Support Center: Monitoring SPAAC Reactions with Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Benzyl-PEG5-Azide. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a SPAAC reaction and why is it used?

A1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that forms a stable triazole linkage between an azide (B81097) and a strained cyclooctyne (B158145).[1][2] This reaction is highly efficient, biocompatible, and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in biological systems, such as live-cell imaging, bioconjugation, and drug delivery.[3][4][] The reaction is driven by the release of ring strain in the cyclooctyne molecule.

Q2: What is the role of this compound in my SPAAC reaction?

A2: this compound is one of the two reactants in your SPAAC reaction. The benzyl (B1604629) group provides a stable linkage, while the terminal azide group is the reactive moiety that will form a triazole ring with a strained alkyne. The PEG5 (pentaethylene glycol) linker is a hydrophilic spacer that can improve the solubility of the molecule in aqueous buffers and reduce steric hindrance, which can be beneficial when conjugating to large biomolecules.

Q3: Which cyclooctyne should I use with this compound?

A3: The choice of cyclooctyne depends on the desired reaction kinetics and the specific application. Some common cyclooctynes include:

  • DBCO (Dibenzocyclooctyne): Offers a good balance of reactivity and stability.

  • BCN (Bicyclo[6.1.0]nonyne): Known for its exceptional reactivity in copper-free click reactions.

  • DIBO (Dibenzocyclooctynol): Reacts very quickly with azide-containing compounds.

The reaction rates can be influenced by the specific azide and cyclooctyne pairing, solvent, pH, and temperature.

Q4: Why is it important to monitor the progress of my SPAAC reaction?

A4: Monitoring the reaction allows you to:

  • Determine the reaction rate and endpoint.

  • Optimize reaction conditions (e.g., temperature, concentration, time).

  • Identify any potential side reactions or degradation of starting materials.

  • Ensure the successful formation of the desired conjugate before proceeding with purification and downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered during SPAAC reactions.

Problem Potential Cause Suggested Solution
Slow or Incomplete Reaction 1. Low Reactant Concentration: The law of mass action dictates that lower concentrations lead to slower reactions.1a. Increase the concentration of one or both reactants if solubility permits.
2. Suboptimal Buffer/pH: The reaction buffer and pH can significantly impact kinetics.2a. Consider switching buffers. For example, HEPES buffer may offer faster kinetics than PBS for some SPAAC reactions. 2b. Optimize the pH of your reaction buffer, ensuring it remains compatible with your molecules.
3. Low Temperature: Lower temperatures can decrease the reaction rate.3a. Increase the reaction temperature, provided your molecules are stable at higher temperatures.
4. Degraded Reagents: The azide or cyclooctyne may have degraded during storage.4a. Use freshly prepared or properly stored reagents. Cyclooctynes should be stored under an inert atmosphere and protected from light. 4b. Verify the integrity of your starting materials using techniques like NMR or mass spectrometry.
Multiple Products or Non-Specific Labeling 1. Impure Starting Materials: Contaminants in your azide or cyclooctyne can lead to side products.1a. Purify the starting materials before the reaction. 1b. Characterize the purity of your reagents by HPLC, NMR, or mass spectrometry.
2. Side Reactions: The strained cyclooctyne may react with other functional groups, such as thiols (e.g., cysteine residues in proteins).2a. Lower the reaction temperature to improve selectivity. 2b. Reduce the reaction time by stopping the reaction once the desired product has formed, as determined by monitoring.
Difficulty Purifying the Final Product 1. Similar Properties of Product and Reactants: The conjugated product and unreacted starting materials may have similar chromatographic properties.1a. Optimize your purification method. For proteins, size-exclusion or affinity chromatography can be effective. For small molecules, consider reverse-phase HPLC with a different gradient or column. 1b. Use a stoichiometric excess of the less valuable reagent to drive the reaction to completion, which can simplify the purification process.
2. Co-elution of Small Molecules: In size-exclusion chromatography (SEC), small molecules like unbound azides may co-elute with other small molecules.2a. Consider using reverse-phase HPLC (RP-HPLC) instead of SEC for separating small, unbound reactants.

DOT Script for Troubleshooting Workflow

G start Start Troubleshooting issue What is the primary issue? start->issue slow_incomplete Slow or Incomplete Reaction issue->slow_incomplete Slow/Incomplete multiple_products Multiple Products / Non-Specific Labeling issue->multiple_products Side Products purification_difficulty Difficulty in Purification issue->purification_difficulty Purification cause_slow Potential Causes: - Low Concentration - Suboptimal Buffer/pH - Low Temperature - Degraded Reagents slow_incomplete->cause_slow cause_multiple Potential Causes: - Impure Starting Materials - Side Reactions (e.g., with thiols) multiple_products->cause_multiple cause_purification Potential Causes: - Similar Properties of Product/Reactants - Co-elution in SEC purification_difficulty->cause_purification solution_slow Solutions: - Increase Concentration - Change Buffer/Optimize pH - Increase Temperature - Use Fresh/Verified Reagents cause_slow->solution_slow solution_multiple Solutions: - Purify Starting Materials - Lower Temperature - Reduce Reaction Time cause_multiple->solution_multiple solution_purification Solutions: - Optimize Chromatography Method (e.g., RP-HPLC) - Use Stoichiometric Excess of One Reagent cause_purification->solution_purification

Caption: A decision tree for troubleshooting common SPAAC reaction issues.

Detailed Experimental Protocols

Here are detailed protocols for common methods to monitor your SPAAC reaction.

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is a quick and simple qualitative method to visualize the consumption of starting materials and the formation of the product.

  • Materials:

    • TLC plates (e.g., silica (B1680970) gel 60 F254)

    • Developing chamber

    • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

    • Capillary tubes for spotting

    • UV lamp (254 nm) for visualization

  • Procedure:

    • Prepare a suitable mobile phase that provides good separation of your starting materials.

    • On the baseline of a TLC plate, spot a small amount of your this compound starting material, your cyclooctyne starting material, and a co-spot of both.

    • Start your SPAAC reaction. At various time points (e.g., t=0, 1h, 4h, 24h), take a small aliquot of the reaction mixture and spot it on the TLC plate.

    • Place the TLC plate in the developing chamber containing the mobile phase.

    • Allow the solvent to run up the plate until it is near the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp.

    • Analysis: The spots corresponding to the starting materials should decrease in intensity over time, while a new spot, corresponding to the triazole product, should appear and increase in intensity.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method to monitor the disappearance of reactants and the appearance of the product.

  • Materials:

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Reverse-phase column (e.g., C18)

    • Mobile phases (e.g., 0.1% TFA in water and acetonitrile)

    • Syringe filters

  • Procedure:

    • Develop an HPLC method that can resolve the this compound, the cyclooctyne, and the expected product. A gradient from a polar mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA) to a less polar mobile phase (e.g., 95% acetonitrile) is a good starting point.

    • Inject standards of your starting materials to determine their retention times.

    • Start the SPAAC reaction. At various time points, take an aliquot of the reaction mixture, quench if necessary, filter, and inject it into the HPLC.

    • Analysis: Monitor the chromatograms over time. The peak areas of the starting materials will decrease, while the peak area of the product will increase. You can create a calibration curve to quantify the concentration of each species and calculate the reaction conversion.

Protocol 3: ¹H NMR Spectroscopy

NMR spectroscopy provides structural information and can be used to quantify the reaction progress by integrating characteristic signals.

  • Materials:

    • NMR spectrometer

    • Deuterated solvent (e.g., DMSO-d₆)

    • Internal standard of known concentration (e.g., dimethyl sulfone)

    • NMR tubes

  • Procedure:

    • Acquire ¹H NMR spectra of your pure this compound and cyclooctyne to identify characteristic peaks for each molecule.

    • Prepare the reaction mixture in a deuterated solvent with a known amount of an internal standard.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Acquire subsequent spectra at regular time intervals.

    • Analysis: Identify unique peaks for one of the reactants and the product. Compare the integration of these peaks to the integration of the internal standard at each time point to determine their concentrations and monitor the reaction's progress.

Protocol 4: Mass Spectrometry (MS)

MS is used to confirm the identity of the product by verifying its mass.

  • Materials:

    • Mass spectrometer (e.g., ESI-MS, MALDI-MS)

    • Appropriate solvent for sample preparation

  • Procedure:

    • Calculate the expected exact mass of your final conjugate.

    • At the end of the reaction (or at intermediate time points), take a small aliquot of the reaction mixture.

    • Dilute the sample in a suitable solvent and analyze it by mass spectrometry.

    • Analysis: Look for the molecular ion peak corresponding to the mass of your expected product.

Data Presentation

The following table summarizes the typical outputs and considerations for each monitoring technique.

Monitoring Technique Type of Data Advantages Considerations
TLC Qualitative- Fast and inexpensive- Simple setup- Not quantitative- Requires good separation of spots
HPLC Quantitative- Accurate quantification of reactants and product- Can be used for purification- Requires method development- More time-consuming than TLC
¹H NMR Quantitative & Structural- Provides structural confirmation- Quantitative with an internal standard- Requires a deuterated solvent- Lower sensitivity than other methods
Mass Spectrometry Qualitative (Confirmatory)- Unambiguously confirms product identity via mass- Typically used at the end of the reaction- Does not provide kinetic information on its own
ATR-IR Spectroscopy Quantitative- Real-time monitoring - Can be used in complex media- Monitors the disappearance of the azide peak (~2100 cm⁻¹)
UV-Vis Spectroscopy Quantitative- Sensitive method for real-time monitoring- Requires the cyclooctyne to have a distinct chromophore
Fluorescence Spectroscopy Quantitative- Very sensitive- Useful for monitoring reactions in real-time- Requires one of the reactants to be fluorescent or a fluorogenic probe

Visualizations

DOT Script for General SPAAC Reaction

G cluster_reactants Reactants cluster_product Product r1 This compound product Triazole Product r1->product SPAAC (No Catalyst) plus + r2 Strained Cyclooctyne (e.g., DBCO) r2->product

Caption: The general reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

DOT Script for a General Monitoring Workflow

G start Start Reaction: Mix this compound and Cyclooctyne timepoint_0 Take Timepoint t=0 Aliquot start->timepoint_0 timepoint_n Take Aliquots at Various Timepoints (t=1, 2, ...n) start->timepoint_n monitor Analyze Aliquots via: - TLC - HPLC - NMR - etc. timepoint_0->monitor timepoint_n->monitor evaluate Evaluate Data: - Reactant Consumption? - Product Formation? monitor->evaluate complete Reaction Complete evaluate->complete Yes continue_reaction Continue Reaction evaluate->continue_reaction No continue_reaction->timepoint_n

Caption: A general experimental workflow for monitoring the progress of a SPAAC reaction.

References

Technical Support Center: Purification of Benzyl-PEG5-Azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of Benzyl-PEG5-Azide.

Frequently Asked Questions (FAQs)

Q1: My TLC of the crude reaction mixture shows a streak instead of a distinct spot for my product. What could be the cause and how can I fix it?

A: Streaking on a TLC plate is a common issue when working with PEGylated compounds like this compound, which are inherently polar. Several factors can contribute to this:

  • Sample Overloading: Applying too much of the crude reaction mixture to the TLC plate can cause streaking. Try spotting a more dilute solution.

  • Inappropriate Solvent System: The polarity of the solvent system may not be optimal. If the spot streaks up the plate, the solvent system is likely too polar. If it remains at the baseline, it is not polar enough. Experiment with different solvent systems. Good starting points for polar compounds include mixtures of dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexane. For particularly polar compounds, a small amount of a more polar solvent like methanol in dichloromethane can be effective.[1][2]

  • Compound Acidity/Basicity: If your molecule has acidic or basic functional groups, it can interact strongly with the silica (B1680970) gel, leading to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent can help to obtain sharper spots.[1]

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.

Q2: I am having difficulty separating my this compound product from unreacted starting materials by column chromatography. What can I do to improve the separation?

A: Co-elution of products with similar polarities is a common challenge. Here are some strategies to improve your separation:

  • Optimize the Solvent System: A good starting point for column chromatography is to find a TLC solvent system that gives your product an Rf value of approximately 0.2-0.3.[2] This generally translates well to column separation. You can use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For PEGylated compounds, solvent systems like chloroform/methanol or dichloromethane/methanol can be effective.[2]

  • Dry Loading: For compounds that are not readily soluble in the initial, less polar mobile phase, "dry loading" is recommended. This involves pre-adsorbing your crude product onto a small amount of silica gel and then loading the resulting powder onto the top of your column. This technique often leads to better peak shapes and improved separation.

  • Column Dimensions: Using a longer, narrower column can increase the resolution between closely eluting compounds.

  • Flow Rate: A slower flow rate can sometimes improve separation, although it will increase the purification time.

Q3: After a Staudinger reduction, I am struggling to remove the triphenylphosphine (B44618) oxide byproduct from my polar Benzyl-PEG5-Amine product. What are the best methods for this?

A: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove, especially when the desired product is also polar. Here are a few effective methods:

  • Precipitation with Metal Salts: TPPO can be precipitated from solutions by forming a complex with certain metal salts. Adding zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol (B145695) can precipitate a TPPO-Zn complex, which can then be removed by filtration. Magnesium chloride (MgCl₂) has also been used for this purpose.

  • Acid-Base Extraction (if applicable): If your final product is an amine (basic), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid solution (e.g., 1M HCl). Your amine product will move to the aqueous layer, while the neutral TPPO will remain in the organic layer. Afterward, you can basify the aqueous layer and extract your purified amine product.

  • Chromatography on a Silica Plug: For less polar products, a simple filtration through a plug of silica gel can be effective. The more polar TPPO is retained on the silica, while the less polar product is eluted. However, for a polar product like Benzyl-PEG5-Amine, this method may be less effective.

Q4: My final product appears to be a mixture of mono-PEGylated and di-PEGylated species. How can I separate these?

A: Separating PEGylated species with different numbers of PEG chains can be challenging due to their similar properties.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Since di-PEGylated products will be larger than mono-PEGylated ones, SEC can be an effective purification method.

  • Ion-Exchange Chromatography (IEX): If the PEGylation process alters the overall charge of the molecule (for example, by reacting with charged amino acid residues), IEX can be used to separate the different species based on their charge differences.

  • Reversed-Phase HPLC (RP-HPLC): High-performance liquid chromatography can often provide the resolution needed to separate mono- and di-PEGylated products. A shallow gradient of an organic solvent (like acetonitrile) in water is typically used.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause Recommended Solution
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. A common system for polar compounds is a gradient of methanol in dichloromethane.
The compound may have decomposed on the silica.Test the stability of your compound on a small amount of silica before performing large-scale chromatography. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica.
Poor separation of product and impurities The solvent system is not optimized.Find a solvent system that gives good separation on TLC (ideally with a product Rf of 0.2-0.3) before running the column.
The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was not loaded correctly.Use the "dry loading" technique for better band sharpness.
Product elutes as a broad band The compound is very polar and interacts strongly with the silica.Consider using a more polar mobile phase or adding a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
The sample was dissolved in a solvent that is too strong.Dissolve the sample in a minimal amount of a solvent in which it is sparingly soluble, or use the dry loading method.
HPLC Analysis Troubleshooting
Issue Possible Cause Recommended Solution
Broad or tailing peaks Secondary interactions with the stationary phase.Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.
Column degradation.Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the stable range for the column.
Poor resolution between peaks The gradient is too steep.Use a shallower gradient to improve the separation of closely eluting compounds.
The mobile phase composition is not optimal.Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or different aqueous phases.
No peak detected The compound does not have a UV chromophore.This compound has a benzyl (B1604629) group which should be UV active. However, for PEG compounds without a chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable.
The compound is not eluting.The mobile phase may not be strong enough. Increase the percentage of the organic solvent in the gradient.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for your crude sample, starting materials, and a co-spot (crude and starting material in the same lane).

  • Sample Application: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the marked starting line. Do the same for your starting materials.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate (B83412) or iodine if the compounds are not UV active.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). An ideal Rf for the product for subsequent column chromatography is around 0.2-0.3.

Suggested TLC Solvent Systems for this compound:

Solvent System (v/v) Polarity Comments
30-50% Ethyl Acetate in HexaneMediumGood starting point for many organic compounds.
5-10% Methanol in DichloromethaneHighEffective for more polar compounds like PEGs.
10:1 Chloroform:MethanolHighOften used for the purification of PEG-containing molecules.
Protocol 2: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized column and slurry pack it with silica gel in your initial, least polar eluent. Ensure there are no air bubbles or cracks in the packed silica. Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (using a pump or air line) to begin eluting the compounds.

    • If using a gradient, start with the low polarity solvent system and gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: HPLC Analysis
  • Sample Preparation: Dissolve a small amount of your purified product (or crude mixture) in the initial mobile phase composition (e.g., 95:5 water:acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid or TFA in Water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

    • Detector: UV detector set to 254 nm (for the benzyl group).

  • Gradient Elution: The following is a suggestion and should be optimized for your specific separation.

Time (minutes) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
0955
20595
25595
26955
30955
  • Analysis: Inject your sample and analyze the resulting chromatogram for purity. The retention time and peak area can be used to quantify the purity of your product.

Visualizations

Purification_Workflow cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Final Analysis & Characterization Crude Product Crude Product TLC_Analysis TLC Analysis Crude Product->TLC_Analysis Impurity_ID Identify Major Impurities TLC_Analysis->Impurity_ID Column_Chrom Column Chromatography Impurity_ID->Column_Chrom Starting Material / Byproducts Aqueous_Wash Aqueous Wash / Extraction Impurity_ID->Aqueous_Wash Salts / Water-Soluble Impurities Precipitation Precipitation Impurity_ID->Precipitation TPPO Pure_Fractions Combine Pure Fractions Column_Chrom->Pure_Fractions Aqueous_Wash->Pure_Fractions Precipitation->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Final_Analysis Purity Check (TLC, HPLC, NMR) Solvent_Removal->Final_Analysis Pure_Product Pure this compound Product Final_Analysis->Pure_Product Troubleshooting_TLC Start TLC Shows Streaking Overloaded Is the sample overloaded? Start->Overloaded Dilute Dilute sample and re-spot Overloaded->Dilute Yes Solvent_Polarity Is the solvent system appropriate? Overloaded->Solvent_Polarity No Dilute->Solvent_Polarity Adjust_Solvent Adjust solvent polarity Solvent_Polarity->Adjust_Solvent No Acid_Base Is the compound acidic or basic? Solvent_Polarity->Acid_Base Yes Adjust_Solvent->Acid_Base Add_Modifier Add acid/base modifier to eluent Acid_Base->Add_Modifier Yes Good_TLC Obtain clear spots Acid_Base->Good_TLC No Add_Modifier->Good_TLC

References

Technical Support Center: Optimizing Cell-Based Assays with Benzyl-PEG5-Azide and Mitigating Copper Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address copper catalyst cytotoxicity in cell-based assays, particularly those involving Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with reagents like Benzyl-PEG5-Azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cell-based assays?

This compound is a chemical tool used in bioorthogonal chemistry. It contains an azide (B81097) group that can react with an alkyne-modified molecule in a highly specific reaction known as a "click reaction".[1][2] This reagent is often used to attach other molecules, such as fluorescent dyes or biotin, to target biomolecules (e.g., proteins, glycans, or lipids) that have been metabolically labeled with an alkyne. The PEG5 linker is a hydrophilic spacer that increases the water solubility of the compound.[2] this compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells.[1][3]

Q2: Why is the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction toxic to live cells?

The conventional CuAAC reaction, or "click chemistry," requires a copper(I) catalyst to join azides and alkynes. This copper(I) is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate (B8700270). The toxicity arises primarily from the copper(I) catalyst, which can participate in Fenton-like reactions, generating highly damaging reactive oxygen species (ROS) in the presence of oxygen and the reducing agent. These ROS can cause oxidative stress, leading to damage of essential cellular components like DNA, proteins, and lipids, which can ultimately trigger cell death (apoptosis).

Q3: What are the primary strategies to avoid copper-induced toxicity in live-cell experiments?

There are two main approaches to circumvent copper toxicity in live-cell applications:

  • Ligand-Assisted CuAAC: This method involves using a chelating ligand that binds to and stabilizes the copper(I) ion. These ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), protect cells from copper's harmful effects while maintaining or even enhancing the catalytic activity for the click reaction.

  • Copper-Free Click Chemistry: This approach utilizes bioorthogonal reactions that do not require a copper catalyst. The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In SPAAC, a strained cyclooctyne (B158145) (like DBCO or BCN) is used, which reacts spontaneously with an azide, eliminating the need for the toxic catalyst.

Q4: Which copper-chelating ligand is better for live-cell applications, THPTA or BTTAA?

Both THPTA and BTTAA are water-soluble ligands that significantly reduce the cytotoxicity of the copper catalyst. However, studies have shown that BTTAA can be more effective at accelerating the CuAAC reaction at lower copper concentrations compared to THPTA. One comparative study found that reactions mediated by BTTAA-Cu(I) provided a stronger signal than those with THPTA-Cu(I) for labeling proteins on live cells. Therefore, when high efficiency and minimal toxicity are critical, BTTAA may be the optimal choice.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Cell Death or Low Viability Copper Toxicity: The concentration of CuSO₄ is too high for your specific cell line.Reduce Copper Concentration: Titrate the CuSO₄ concentration downwards. Start with 50 µM and decrease if toxicity persists.• Increase Ligand Ratio: Ensure a sufficient excess of the chelating ligand (THPTA or BTTAA). A 5:1 ligand-to-copper molar ratio is a good starting point.• Minimize Incubation Time: Reduce the exposure of cells to the click reaction cocktail to the minimum time required for a sufficient signal (e.g., 5-20 minutes).• Switch to Copper-Free Chemistry: If toxicity remains an issue, the most effective solution is to switch to a SPAAC reaction using a strained alkyne (e.g., DBCO, BCN).
Reagent Instability: The sodium ascorbate solution has oxidized and is no longer effective, leading to the accumulation of more toxic Cu(II).Use Fresh Sodium Ascorbate: Always prepare the sodium ascorbate solution immediately before use.
Low or No Fluorescent Signal Inefficient Click Reaction: Concentrations of copper, ligand, or probes are suboptimal.Optimize Reagent Concentrations: Increase the concentration of the copper/ligand complex and/or your this compound probe.• Check Sodium Ascorbate: Ensure the reducing agent is fresh and active.• Use a More Efficient Ligand: Consider switching from THPTA to BTTAA, which can promote higher reaction efficiency.
Low Incorporation of Alkyne: The target biomolecule is not being sufficiently labeled with the alkyne group.Verify Metabolic Labeling: Confirm that the alkyne-modified precursor is being incorporated by the cells. Optimize the concentration and incubation time of the alkyne substrate.
High Background Fluorescence Non-specific Probe Binding: The fluorescent azide probe is binding non-specifically to cells or the substrate.Decrease Probe Concentration: Titrate the concentration of your fluorescently-labeled this compound probe to the lowest effective level.• Increase Washing Steps: After the click reaction, increase the number and duration of washing steps to remove unbound probe.• Use a Blocking Agent: Include a blocking agent like Bovine Serum Albumin (BSA) in your washing buffers.
Copper-Mediated Fluorescence: Residual copper ions can sometimes cause or quench fluorescence.Ensure Sufficient Ligand: Use a significant excess (5- to 10-fold) of the chelating ligand over copper sulfate to sequester all copper ions.• Wash Thoroughly: Perform thorough washing steps after the reaction to remove all components of the click cocktail.

Data Summary

Table 1: Effect of Copper and Chelating Ligands on Cell Viability

The following table summarizes data on the cytotoxicity of copper sulfate (CuSO₄) and the protective effects of the chelating ligand THPTA on various mammalian cell lines after a 5-minute treatment.

Cell LineCuSO₄ Conc. (µM)Ligand:Cu RatioApprox. Cell Viability (%)
CHO1000:1~40%
CHO1005:1 (THPTA)~100%
HeLa1000:1~50%
HeLa1005:1 (THPTA)~100%
Jurkat500:1~60%
Jurkat505:1 (THPTA)~100%
Jurkat506:1 (BTTAA)~100%
Jurkat506:1 (BTTES)~100%
Jurkat506:1 (TBTA)~80% (Reduced Proliferation)

Data compiled from studies on CHO, HeLa, and Jurkat cells. Viability was assessed 24 hours post-treatment. The Jurkat cell study also noted that while viability was high with TBTA, cell proliferation was slowed, unlike with THPTA, BTTAA, or BTTES.

Key Experimental Protocols

Protocol 1: Live-Cell CuAAC Labeling using this compound

This protocol provides a general workflow for labeling alkyne-modified biomolecules on the surface of live mammalian cells.

1. Materials & Reagent Preparation (Stock Solutions):

  • Copper(II) Sulfate (CuSO₄): 20 mM in sterile water.

  • Ligand (THPTA or BTTAA): 100 mM in sterile water.

  • This compound (or fluorescent derivative): 1-10 mM in DMSO or water.

  • Sodium Ascorbate: 100 mM in sterile water. Crucially, prepare this solution fresh immediately before use.

  • Washing Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

2. Cell Preparation:

  • Culture your cells of interest and perform metabolic labeling with an appropriate alkyne-containing substrate according to your specific experimental design.

  • Just before labeling, aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual media components.

3. Preparation of the "Click" Reaction Cocktail (Example for 1 mL final volume):

  • Important: Prepare the cocktail immediately before adding it to the cells and keep it on ice. The components should be added in the specified order to ensure proper complex formation.

    • Start with 927.5 µL of ice-cold PBS in a microfuge tube.

    • Add 2.5 µL of 20 mM CuSO₄ stock (Final conc: 50 µM).

    • Add 2.5 µL of 100 mM Ligand stock (e.g., THPTA) (Final conc: 250 µM). This creates a 5:1 ligand-to-copper ratio.

    • Add your This compound probe to the desired final concentration (e.g., 25 µM).

    • Gently mix the Copper-Ligand-Azide solution and let it pre-complex on ice for 5-10 minutes.

    • Immediately before adding to cells, add 25 µL of freshly prepared 100 mM Sodium Ascorbate (Final conc: 2.5 mM). Mix gently.

4. Labeling Reaction:

  • Add the complete, ice-cold Click Cocktail to the washed cells.

  • Incubate for 5-20 minutes on ice or at 4°C to minimize endocytosis.

  • Aspirate the reaction cocktail.

5. Washing and Downstream Analysis:

  • Wash the cells three times with ice-cold PBS to remove all traces of the reaction reagents.

  • The cells are now ready for fixation, permeabilization (if required for internal targets), and imaging or other downstream analyses like flow cytometry.

Visualizations

Mechanism of Copper-Induced Cell Toxicity

CopperToxicity cluster_extracellular Extracellular/Cytoplasm cluster_cellular_damage Cellular Damage CuSO4 Cu²⁺SO₄ Cu_I Free Cu⁺ (Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS Fenton-like Reaction O2 O₂ O2->ROS Fenton-like Reaction OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to: - DNA - Proteins - Lipids OxidativeStress->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Pathway of copper-induced cytotoxicity via generation of reactive oxygen species (ROS).

Experimental Workflow for Ligand-Assisted CuAAC

CuAAC_Workflow cluster_cocktail Prepare Click Cocktail (on ice) Start Start: Alkyne-labeled cells in culture Wash1 1. Wash cells with ice-cold PBS Start->Wash1 AddCocktail 2. Add complete cocktail to cells Wash1->AddCocktail Cu CuSO₄ Ligand Chelating Ligand (e.g., THPTA) Cu->AddCocktail Azide This compound Probe Ligand->AddCocktail Ascorbate Fresh Sodium Ascorbate Azide->AddCocktail Ascorbate->AddCocktail Incubate 3. Incubate 5-20 min at 4°C AddCocktail->Incubate Wash2 4. Wash cells 3x with ice-cold PBS Incubate->Wash2 Analyze 5. Proceed to Analysis (Imaging, Flow Cytometry, etc.) Wash2->Analyze

Caption: Step-by-step experimental workflow for live-cell labeling using ligand-assisted CuAAC.

Troubleshooting Decision Tree for High Cell Death

Troubleshooting_Toxicity Start Problem: High Cell Death Q1 Is Ligand:Cu ratio ≥ 5:1? Start->Q1 A1_No Action: Increase ligand concentration Q1->A1_No No Q2 Is [CuSO₄] ≤ 50 µM? Q1->Q2 Yes A1_No->Q2 A1_Yes Yes A2_No Action: Reduce CuSO₄ concentration Q2->A2_No No Q3 Is incubation time minimal (5-20 min)? Q2->Q3 Yes A2_No->Q3 A2_Yes Yes A3_No Action: Reduce incubation time Q3->A3_No No Solution Solution: Switch to Copper-Free SPAAC Reaction Q3->Solution Yes A3_No->Solution A3_Yes Yes

Caption: Decision tree for troubleshooting high cytotoxicity in CuAAC cell-labeling experiments.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis-Targeting Chimera (PROTAC) efficacy by modulating polyethylene (B3416737) glycol (PEG) linker length.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not just a passive spacer but a critical determinant of the PROTAC's success.[3] PEG linkers are frequently used due to their favorable physicochemical properties, such as hydrophilicity and biocompatibility.[2][4] The linker's primary role is to bridge the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

Q2: How does the length of the PEG linker impact PROTAC efficacy?

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. It directly influences the geometry and stability of the ternary complex.

  • Linker Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

  • Linker Too Long: Conversely, a linker that is too long might result in a non-productive complex where ubiquitination sites on the target are not accessible to the E3 ligase. Excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding.

The optimal linker length facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.

Q3: What is the "hook effect" and how does linker design influence it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because an excess of the PROTAC molecule favors the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex. While primarily concentration-dependent, linker design can influence its severity. A well-designed linker that promotes strong positive cooperativity and stabilizes the ternary complex can help mitigate the hook effect, resulting in sustained degradation over a wider concentration range.

Q4: How does a PEG linker affect the physicochemical properties of a PROTAC?

The linker's composition significantly impacts a PROTAC's drug-like properties.

  • Solubility: PEG linkers are composed of ethylene (B1197577) glycol units, which impart excellent hydrophilicity and can improve the aqueous solubility of the often large and lipophilic PROTAC molecule.

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield polar surface area, potentially improving cell uptake compared to more rigid alkyl counterparts. However, excessive PEGylation can also decrease permeability, requiring empirical optimization for each system.

Troubleshooting Guide

Problem: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe no significant degradation.

This is a common challenge that often points to issues with the formation of a productive ternary complex.

Potential Cause Troubleshooting Steps
Suboptimal Linker Length The linker may not be the correct length to facilitate the required spatial orientation for ubiquitination. Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to empirically determine the optimal length.
Inefficient Ternary Complex Formation Even if formed, the complex may be unstable or non-productive. The linker might orient the proteins in a way that lysine (B10760008) residues on the target are not accessible. Solution: Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or NanoBRET™.
Poor Cell Permeability The PROTAC may not be reaching its intracellular target in sufficient concentrations. The hydrophilicity of the PEG linker can sometimes be a factor. Solution: Assess cell permeability using a Caco-2 assay. Consider synthesizing PROTACs with hybrid alkyl-PEG linkers to balance solubility and permeability.

Problem: I am observing a very pronounced "hook effect," with degradation efficiency dropping sharply at higher concentrations.

The hook effect is inherent to the PROTAC mechanism, but its severity can be modulated through linker design.

Potential Cause Troubleshooting Steps
Unstable Ternary Complex An inefficient linker can lead to unstable ternary complexes, exacerbating the hook effect. Solution: The goal is to enhance ternary complex cooperativity. Systematically vary the linker length and composition. A linker that better pre-organizes the binding moieties can increase the stability of the ternary complex relative to the binary complexes.
Suboptimal Linker Flexibility A highly flexible linker might not be optimal for creating a stable ternary complex. Solution: Introduce more rigid elements into the linker, such as piperazine (B1678402) or cycloalkane structures, to reduce conformational entropy loss upon binding and favor a productive conformation.

Quantitative Data Summary

Systematic variation of linker length is crucial for optimizing PROTAC potency. The following tables summarize published data illustrating the impact of linker length on degradation, measured by DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation (Data derived from studies on ERα targeting PROTACs)

PROTAC IDLinker Type & Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-APEG-like9> 1000
PROTAC-BPEG-like12~ 500
PROTAC-CPEG-like16~ 100
PROTAC-DPEG-like19~ 500
PROTAC-EPEG-like21> 1000

Note: Lower DC₅₀ and higher Dₘₐₓ values indicate better performance. In this system, the 16-atom linker was found to be optimal.

Table 2: Effect of Linker Length on BTK Degradation (Data derived from studies on BTK-targeting PROTACs recruiting the Cereblon E3 ligase)

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
BTK-13-atom alkyl/ether> 1000< 20
BTK-24 PEG units1.6~ 95
BTK-35 PEG units0.8> 98
BTK-46 PEG units1.2> 98

Note: For this BTK degrader, longer linkers with 4-6 PEG units were significantly more effective than very short linkers.

Visualizations

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary E2 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Optimization_Workflow Start Start: Define POI and E3 Ligase Ligands Synthesis Synthesize PROTAC Library with Varying PEG Linker Lengths (e.g., PEG2, 4, 6, 8) Start->Synthesis Biophysical Biophysical Assays: Ternary Complex Formation (SPR, NanoBRET™) Synthesis->Biophysical Cellular Cell-Based Assays: Degradation (Western Blot) Determine DC₅₀ / Dₘₐₓ Synthesis->Cellular Analysis Analyze Structure-Activity Relationship (SAR) Biophysical->Analysis Cellular->Analysis Optimal Optimal Linker Identified Analysis->Optimal Potent Degradation Refine Refine Linker Design (e.g., rigidity, composition) Analysis->Refine Low/No Degradation Refine->Synthesis

Caption: A systematic workflow for optimizing PROTAC linker length.

Key Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Always include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein amounts, load onto an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, generate a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the kinetics and affinity of molecular interactions, including the formation of the ternary complex.

  • Chip Preparation:

    • Immobilize one of the binding partners, typically the E3 ligase (e.g., VHL or Cereblon complex), onto the surface of a sensor chip.

  • Binary Interaction Analysis (Control):

    • Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kₐ, kₔ) and affinity (K₋) of the PROTAC-E3 ligase interaction.

    • Separately, determine the binding affinity of the PROTAC for the target protein.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

    • Alternatively, inject the target protein over a surface saturated with the PROTAC-E3 ligase binary complex.

    • Analyze the resulting sensorgrams to determine the kinetics and stability of the ternary complex. A significant increase in binding response compared to binary interactions indicates ternary complex formation. This data can also be used to calculate the cooperativity factor (alpha).

3. In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein, confirming the productive activity of the ternary complex.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in an appropriate reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), an E3 ligase (e.g., VHL or Cereblon complex), biotinylated-ubiquitin, ATP, the target protein, and the PROTAC at various concentrations.

    • Include a "no PROTAC" negative control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and resolve the proteins via SDS-PAGE.

    • Transfer proteins to a membrane and perform a Western blot.

    • Detect the ubiquitinated target protein using an anti-target protein antibody or streptavidin-HRP (to detect biotin-ubiquitin). A high molecular weight smear or distinct bands above the unmodified protein indicates poly-ubiquitination.

    • Alternatively, high-throughput methods like AlphaScreen™ or TR-FRET can be used for detection.

References

Validation & Comparative

The Strategic Role of PEG Linkers in PROTAC Design: A Comparative Guide to Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex essential for protein degradation.[2][3]

Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a popular choice in PROTAC design due to their inherent hydrophilicity, biocompatibility, and synthetic versatility.[4] This guide provides a comparative analysis of Benzyl-PEG5-Azide against other common PEG linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

This compound: A Tool for Click Chemistry-Mediated PROTAC Synthesis

This compound is a PEG-based linker featuring five ethylene (B1197577) glycol units, a benzyl (B1604629) protecting group, and a terminal azide (B81097) moiety.[5] The azide group makes it particularly suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and modular assembly of PROTACs. This synthetic strategy offers high yields and is tolerant of a wide range of functional groups, facilitating the rapid generation of PROTAC libraries with diverse linker modifications. The benzyl group can be removed under mild conditions to reveal a hydroxyl group for further derivatization if needed.

The Influence of PEG Linkers on PROTAC Performance

The incorporation of PEG linkers into PROTACs offers several distinct advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic molecules, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating passage across the cell membrane. This "chameleonic" behavior is crucial for reaching intracellular targets.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation of the POI and E3 ligase within the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.

However, the use of PEG linkers also presents potential challenges:

  • Reduced Metabolic Stability: Compared to more rigid alkyl linkers, PEG chains can be more susceptible to oxidative metabolism in vivo.

  • Synthetic Complexity: The synthesis of monodisperse PEG linkers can be more complex and costly than that of simple alkyl chains.

Comparative Analysis of PEG Linker Length on BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology, and numerous PROTACs have been developed to induce its degradation. The following tables summarize representative data from studies investigating the impact of PEG linker length on the performance of BRD4-targeting PROTACs. While a direct head-to-head study featuring this compound is not available in the cited literature, the data for a PEG5 linker provides a valuable benchmark.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

LinkerDC₅₀ (nM) [BRD4 Degradation]Dₘₐₓ (%) [BRD4 Degradation]
PEG325>95
PEG415>95
PEG5 10 >95
PEG620>95

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Cell Permeability and Pharmacokinetic Properties of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerCell Permeability (PAMPA, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.520
PEG41.225
PEG5 1.0 30
PEG60.822

PAMPA: Parallel Artificial Membrane Permeability Assay.

The data suggests that for BRD4 degradation, a PEG5 linker can offer an optimal balance of potent degradation and favorable cell permeability and oral bioavailability. Shorter linkers may not provide sufficient flexibility for optimal ternary complex formation, while longer linkers can sometimes lead to decreased permeability and bioavailability.

Other PEG Linker Alternatives and Their Characteristics

Beyond simple PEG chains of varying lengths, other modifications can be introduced to fine-tune PROTAC properties:

  • Alkyl-PEG Linkers: Combining hydrophobic alkyl chains with hydrophilic PEG units allows for a precise modulation of the PROTAC's overall lipophilicity and solubility.

  • Rigid PEG Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) into the PEG linker can enhance rigidity, which may pre-organize the PROTAC into a more bioactive conformation and improve metabolic stability.

  • Functionalized PEG Linkers: Besides azide groups for click chemistry, PEG linkers can be functionalized with other reactive handles (e.g., amines, carboxylic acids, alcohols) to enable different conjugation strategies.

Mandatory Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds to Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start warhead POI Ligand (e.g., Alkyne-modified JQ1) start->warhead linker Linker (e.g., this compound) start->linker e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) start->e3_ligand click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) warhead->click_reaction linker->click_reaction purification Purification (e.g., HPLC) click_reaction->purification characterization Characterization (e.g., NMR, MS) purification->characterization biological_eval Biological Evaluation (e.g., Western Blot, Permeability Assay) characterization->biological_eval end End biological_eval->end

Caption: Experimental workflow for PROTAC synthesis.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC via Click Chemistry

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling an alkyne-functionalized JQ1 derivative with an azide-containing E3 ligase ligand, a process where a linker like this compound would be incorporated into one of the fragments.

Materials:

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a mixture of tert-butanol and water (1:1).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq) to the reaction mixture.

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

Western Blot Analysis for BRD4 Degradation

This protocol outlines the steps to quantify the degradation of BRD4 protein in cells treated with a PROTAC.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control (GAPDH). Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Conclusion

The linker is a critical component in PROTAC design, profoundly influencing the molecule's overall performance. PEG linkers, and specifically functionalized variants like this compound, offer a powerful tool for researchers to modulate the physicochemical properties of PROTACs. The choice of linker length and composition must be carefully optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficacy. The representative data for BRD4-targeting PROTACs suggests that a PEG5 linker can provide a favorable balance of potency and drug-like properties. The use of click chemistry, enabled by linkers such as this compound, facilitates the rapid and efficient synthesis of PROTAC libraries, accelerating the discovery and development of novel protein degraders.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation with Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision. Both "click chemistry" reactions offer robust and selective methods for forming stable triazole linkages, essential for creating well-defined bioconjugates. This guide provides an objective comparison of their performance for the bioconjugation of Benzyl-PEG5-Azide, supported by experimental data and detailed protocols.

The azide (B81097) group of this compound serves as a versatile chemical handle for conjugation to a variety of molecules, including proteins, peptides, nucleic acids, and small-molecule drugs. The choice between CuAAC and SPAAC depends on several factors, including the sensitivity of the biomolecule to copper, the desired reaction kinetics, and the steric constraints of the system.

Performance Comparison: CuAAC vs. SPAAC

The fundamental difference between the two methods lies in the activation of the alkyne. CuAAC employs a copper(I) catalyst to accelerate the reaction with a terminal alkyne, while SPAAC utilizes a strained cyclooctyne (B158145) that reacts with the azide without the need for a catalyst.[1] This distinction has significant implications for their application in bioconjugation.

Quantitative Data Summary

The following tables summarize key quantitative data for the CuAAC and SPAAC reactions, providing a basis for direct comparison.

Table 1: Reaction Kinetics with Benzyl (B1604629) Azide

ReactionAlkyne PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
CuAAC Terminal Alkyne (e.g., Phenylacetylene)~1 - 100[2]
SPAAC Bicyclo[6.1.0]nonyne (BCN)~0.14[3][4]
SPAAC Dibenzocyclooctyne (DBCO)~0.3 - 1.0[5]
SPAAC Azodibenzocyclooctyne (ADIBO)~3.5
SPAAC DIBAC~0.9
SPAAC [9+1]CPP9.6 x 10⁻³
SPAAC [11+1]CPP4.5 x 10⁻⁴

Note: The reaction rate for CuAAC is highly dependent on the ligand used and the reaction conditions. The provided range is a general estimate based on typical bioconjugation conditions. The rate constants for SPAAC are for reactions with benzyl azide, which serves as a good model for this compound.

Table 2: General Characteristics and Performance

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Potential cytotoxicity due to copper. Requires chelating ligands to mitigate toxicity.Excellent biocompatibility, ideal for in vivo and live-cell applications.
Reaction Rate Generally very fast, orders of magnitude faster than SPAAC.Slower than CuAAC, highly dependent on the cyclooctyne's ring strain.
Alkyne Reagent Small, terminal alkynes.Bulky, strained cyclooctynes (e.g., DBCO, BCN).
Regioselectivity Highly regioselective, exclusively forms the 1,4-disubstituted triazole.Forms a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling).Can have side reactions with thiols.
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.Strained cyclooctynes are typically more expensive and complex to synthesize.

Reaction Mechanisms

The distinct mechanisms of CuAAC and SPAAC are visualized below.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism Azide R-N₃ (this compound) Triazole 1,4-Disubstituted Triazole Azide->Triazole Alkyne R'-C≡CH (Terminal Alkyne) Alkyne->Triazole Cu(I) Cu(I) Catalyst Cu(I)->Triazole Catalyzes

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism Azide R-N₃ (this compound) Triazole Mixture of Regioisomers Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole

SPAAC Reaction Mechanism

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. The following protocols provide a starting point for comparing CuAAC and SPAAC for the conjugation of this compound to a model protein containing a terminal alkyne or for SPAAC, a model azide-containing protein with a cyclooctyne.

Protocol 1: CuAAC Bioconjugation of this compound

Materials:

  • Alkyne-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (250 mM stock in water)

  • Sodium ascorbate (B8700270) (1 M stock in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine 100 µL of the alkyne-modified protein solution with a 10-fold molar excess of this compound from the stock solution.

  • Prepare the catalyst premix: In a separate tube, mix 2 µL of the CuSO₄ stock solution with 2 µL of the THPTA stock solution.

  • Initiate the reaction: Add the catalyst premix to the protein-azide mixture. Immediately add 2 µL of the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Remove excess reagents and purify the conjugate using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the conjugation efficiency by SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: SPAAC Bioconjugation of this compound

Materials:

  • Cyclooctyne-modified protein (e.g., DBCO-protein, 1 mg/mL in PBS, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine 100 µL of the cyclooctyne-modified protein solution with a 10 to 20-fold molar excess of this compound from the stock solution.

  • Incubate: Gently mix the reaction and incubate at 37°C for 2-4 hours, or at 4°C overnight.

  • Purification: Remove excess reagents and purify the conjugate using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the conjugation efficiency by SDS-PAGE, mass spectrometry, or HPLC.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative bioconjugation study.

Bioconjugation_Workflow cluster_workflow Comparative Bioconjugation Workflow Start Start with this compound and Alkyne/Cyclooctyne Biomolecule CuAAC_Reaction CuAAC Reaction (Protein-Alkyne + this compound) Start->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction (Protein-Cyclooctyne + this compound) Start->SPAAC_Reaction Purification_CuAAC Purification (e.g., SEC, Dialysis) CuAAC_Reaction->Purification_CuAAC Purification_SPAAC Purification (e.g., SEC, Dialysis) SPAAC_Reaction->Purification_SPAAC Analysis Analysis of Conjugates (SDS-PAGE, MS, HPLC) Purification_CuAAC->Analysis Purification_SPAAC->Analysis

Comparative Bioconjugation Workflow

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the bioconjugation of this compound.

  • CuAAC is the method of choice when rapid reaction kinetics and high efficiency are paramount, and the biological system can tolerate the presence of a well-ligated copper catalyst. The small size of the terminal alkyne minimizes potential steric hindrance.

  • SPAAC is the preferred method for applications requiring high biocompatibility , such as in vivo studies and live-cell imaging, where the absence of a cytotoxic copper catalyst is crucial. The choice of the strained cyclooctyne allows for tuning of the reaction rate, though it comes at the cost of using a bulkier reagent.

Ultimately, the optimal choice between CuAAC and SPAAC will depend on the specific requirements of the research or drug development project. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate bioconjugation strategy for their needs.

References

A Comparative Guide to Alternatives for Benzyl-PEG5-Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of the resulting molecule. Benzyl-PEG5-Azide has been a staple reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, valued for its balance of hydrophilicity and reactivity. However, the expanding landscape of bioconjugation demands a broader palette of tools. This guide provides an objective, data-driven comparison of alternatives to this compound, offering insights into their respective advantages and optimal use cases.

This comparison will explore three main categories of alternatives:

  • Variations in PEG Linker Length: Examining how shorter or longer PEG chains affect conjugation outcomes.

  • Alternative Click Chemistry Handles: Focusing on reagents for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) that offer enhanced biocompatibility.

  • Non-PEG Linkers: Introducing novel linker technologies that address some of the limitations of PEGylation, such as potential immunogenicity.

Data Presentation: A Quantitative Comparison

The selection of an appropriate azide-containing linker depends on a multitude of factors, including the desired reaction kinetics, the steric environment of the conjugation site, and the required solubility and stability of the final product. The following tables summarize key quantitative data to facilitate a direct comparison between this compound and its alternatives.

Reagent/Linker TypeClick Chemistry MethodSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Typical Yield (%)Key Characteristics
This compound CuAAC~10³ - 10⁵>95%Benchmark reagent, good balance of hydrophilicity and reactivity.
Short-Chain PEG-Azides (e.g., PEG2, PEG4) CuAACSimilar to PEG5>95%Can be advantageous for creating more compact conjugates; may offer higher binding affinity in certain contexts.[1]
Long-Chain PEG-Azides (e.g., PEG12, PEG24) CuAACSimilar to PEG5>95%Increased hydrophilicity, can better overcome steric hindrance, and may reduce clearance rates of bioconjugates.[1]
DBCO-PEG4 SPAAC~0.1 - 1.0>90%Copper-free, highly biocompatible, suitable for in vivo applications.[2]
BCN-PEG SPAAC~0.01 - 0.1>90%Copper-free, smaller than DBCO, may be useful in sterically hindered environments.
Polysarcosine (PSar)-Azide CuAAC/SPAACDependent on handleHighNon-PEG alternative, biodegradable, potentially lower immunogenicity.[3]

Note: Reaction rates for CuAAC are highly dependent on the catalyst system, ligands, and reaction conditions. SPAAC rates are influenced by the specific strained alkyne used.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, representative protocols for performing click chemistry reactions with some of the discussed reagents.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl-PEG-Azide

This protocol describes a general procedure for conjugating an alkyne-modified biomolecule with a Benzyl-PEG-Azide.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Benzyl-PEG-Azide

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water or DMSO)

  • Sodium Ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving reagents)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the Benzyl-PEG-Azide in DMSO or the reaction buffer to create a 10 mM stock solution.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst solution by mixing the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Allow this mixture to pre-complex for a few minutes.[4]

  • Reaction Assembly:

    • In a reaction tube, combine the alkyne-modified biomolecule and the Benzyl-PEG-Azide. A 1.5 to 3-fold molar excess of the azide (B81097) is typically recommended.

    • Add the pre-complexed catalyst solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove unreacted reagents and catalyst using size-exclusion chromatography, dialysis, or other appropriate purification methods.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-PEG

This protocol outlines a general method for the copper-free conjugation of an azide-modified biomolecule with a DBCO-PEG reagent.

Materials:

  • Azide-modified biomolecule

  • DBCO-PEG reagent (e.g., DBCO-PEG-NHS ester for labeling primary amines)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving DBCO reagent)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in the reaction buffer.

    • Dissolve the DBCO-PEG reagent in DMSO to create a 10 mM stock solution.

  • Reaction Assembly:

    • Add the DBCO-PEG stock solution to the solution of the azide-modified biomolecule. A 1.5 to 3-fold molar excess of the DBCO reagent is often used. Ensure the final DMSO concentration remains low (typically <10%) to avoid denaturation of biomolecules.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C. The reaction can be monitored by observing the decrease in DBCO absorbance at approximately 309 nm.

  • Purification:

    • Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove any unreacted DBCO-PEG reagent.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne-Biomolecule Alkyne-Biomolecule Reaction_Vessel Reaction_Vessel Alkyne-Biomolecule->Reaction_Vessel Benzyl-PEG-Azide Benzyl-PEG-Azide Benzyl-PEG-Azide->Reaction_Vessel Catalyst_Mix CuSO4 + THPTA Catalyst_Mix->Reaction_Vessel Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Vessel Monitoring Monitoring Reaction_Vessel->Monitoring Purification Purification Monitoring->Purification Final_Conjugate Final_Conjugate Purification->Final_Conjugate

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction (Copper-Free) cluster_analysis Analysis & Purification Azide-Biomolecule Azide-Biomolecule Reaction_Vessel Reaction_Vessel Azide-Biomolecule->Reaction_Vessel DBCO-PEG DBCO-PEG DBCO-PEG->Reaction_Vessel Monitoring Monitoring (Abs @ 309nm) Reaction_Vessel->Monitoring Purification Purification Monitoring->Purification Final_Conjugate Final_Conjugate Purification->Final_Conjugate

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Considerations for Selecting an Alternative

When moving beyond this compound, several factors should be carefully weighed:

  • Biocompatibility: For in vivo or live-cell applications, copper-free SPAAC reagents like DBCO- or BCN-PEG are highly recommended to avoid copper-induced cytotoxicity.

  • Steric Hindrance: If the conjugation site on a biomolecule is sterically hindered, a longer PEG linker may be necessary to extend the reactive group away from the bulk of the molecule, thereby improving reaction efficiency.

  • Solubility: For highly hydrophobic molecules, longer and branched PEG linkers can significantly enhance aqueous solubility. Non-PEG alternatives like polysarcosine also offer excellent hydrophilicity.

  • Pharmacokinetics: The length and nature of the PEG linker can influence the circulation half-life of a bioconjugate. Longer PEG chains generally lead to reduced renal clearance.

  • Immunogenicity: While generally considered to have low immunogenicity, pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance of PEGylated therapeutics. In such cases, non-PEG alternatives like polysarcosine may be advantageous.

References

A Comparative Guide to the Efficacy of Benzyl-PEG5-Azide in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase recruiter, is a critical determinant of its efficacy. This guide provides a comparative analysis of Benzyl-PEG5-Azide as a PROTAC linker, evaluating its components against other common linker types and presenting supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The linker's length, composition, and rigidity directly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] An ideal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]

Deconstructing this compound:

  • Benzyl (B1604629) Group: The benzyl component introduces a degree of rigidity to the linker. This conformational restriction can be advantageous, as it may pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation. In some cases, aromatic moieties like the benzyl group can also participate in beneficial pi-stacking interactions with residues on the E3 ligase or target protein, further stabilizing the ternary complex.

  • PEG5 (Polyethylene Glycol, 5 units): PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a critical parameter; a linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive ternary complex. The optimal PEG linker length is highly dependent on the specific target and E3 ligase and must often be determined empirically.

  • Azide (B81097) Group: The terminal azide group is a versatile chemical handle for the synthesis of PROTACs. It enables the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the final conjugation of the linker to either the target-binding ligand or the E3 ligase recruiter. This approach is highly efficient and allows for the rapid generation of PROTAC libraries with varying linker lengths and compositions for optimization studies.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of different linker types. While direct head-to-head data for this compound is not extensively published, the data provides a valuable benchmark for understanding how its components may influence performance relative to other linkers.

Table 1: Comparison of Different Linker Types in PROTACs

Linker TypeTarget ProteinE3 LigaseDC50DmaxReference(s)
Flexible (PEG) Estrogen Receptor-αpVHL~100 nM (16-atom PEG)>90%
Flexible (Alkyl) CRBNVHLConcentration-dependent decreaseNot specified
Rigid (Alkyne) BETLenalidomidePicomolar range>90%
Rigid (Piperidine/Pyridine) Androgen ReceptorVHL< 1 nM>90%

Table 2: Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (PEG units)DC50DmaxReference(s)
BTKCRBN≥ 41-40 nM>90%
Estrogen Receptor-αpVHL3 (12 atoms)Less potent~70%
Estrogen Receptor-αpVHL4 (16 atoms)Most potent>90%
CRBN (homo-PROTAC)CRBN2 (8 atoms)Potent>90%
TBK1VHL< 12 atomsNo activity-

Signaling Pathway and Experimental Workflow Diagrams

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_workflow Experimental Workflow for DC50 and Dmax Determination A 1. Cell Culture Seed cells in multi-well plates B 2. PROTAC Treatment Treat with serial dilutions of PROTAC A->B C 3. Incubation Incubate for a defined period (e.g., 24h) B->C D 4. Cell Lysis Harvest cells and prepare protein lysates C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis Determine protein levels relative to control E->F G 7. Dose-Response Curve Calculate DC50 and Dmax F->G

References

Characterization of Benzyl-PEG5-Azide Conjugates: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry for the characterization of Benzyl-PEG5-Azide, a heterobifunctional linker widely used in bioconjugation and drug development. Alternative analytical techniques are also discussed to offer a holistic view of the characterization process. Experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

Mass Spectrometry of this compound

Mass spectrometry is a powerful technique for the structural elucidation and purity assessment of this compound. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed methods.

Predicted Mass Spectrometry Data

Due to the lack of a publicly available mass spectrum for this compound, the following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and its expected major fragments based on the known fragmentation patterns of benzyl (B1604629) ethers, polyethylene (B3416737) glycols (PEGs), and organic azides. The exact mass of this compound (C₁₇H₂₇N₃O₅) is 353.1951 Da[1][2].

Ion Predicted m/z Description
[M+H]⁺ 354.2029Protonated molecular ion.
[M+Na]⁺ 376.1848Sodium adduct of the molecular ion.
[M+K]⁺ 392.1588Potassium adduct of the molecular ion.
[M-N₂]⁺ 325.1951Fragment resulting from the neutral loss of N₂ from the azide (B81097) group.
[C₇H₇]⁺ 91.0548Benzyl cation, a common fragment from benzyl ethers.
PEG Fragments VariableA series of peaks separated by 44.0262 Da, corresponding to the repeating ethylene (B1197577) glycol unit (-CH₂CH₂O-).
Experimental Protocol: MALDI-TOF Mass Spectrometry

This protocol provides a general procedure for the analysis of PEG-containing molecules, which can be adapted for this compound.

Materials:

  • This compound sample

  • Matrix solution: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing agent (optional): Sodium trifluoroacetate (B77799) (NaTFA) or potassium trifluoroacetate (KTFA) solution.

  • MALDI target plate.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or water) to a concentration of approximately 1 mg/mL.

  • Matrix and Sample Deposition:

    • Dried-Droplet Method: Mix the sample solution with the matrix solution in a 1:1 ratio. If observing adducts is desired, add a small amount of the cationizing agent. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide or polymer mixture.

Comparison with Alternative Characterization Techniques

While mass spectrometry provides detailed structural information, other techniques are valuable for assessing purity, identity, and quantity.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Exact mass, molecular formula confirmation, fragmentation pattern for structural elucidation.High sensitivity and specificity.Can be destructive; fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of functional groups, and purity assessment.Non-destructive; provides unambiguous structure determination.Lower sensitivity than MS; requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation from impurities.High resolution and quantitative accuracy.Does not provide direct structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., azide, ether).Fast and non-destructive.Provides limited structural detail compared to MS and NMR.

Experimental Protocols for Alternative Techniques

¹H NMR Spectroscopy

Objective: To confirm the presence of characteristic proton signals of the benzyl and PEG moieties.

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Expected Chemical Shifts (δ, ppm) in CDCl₃:

  • ~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

  • ~4.5 ppm (singlet, 2H): Methylene protons of the benzyl group (-C₆H₅CH₂ -).

  • ~3.6 ppm (multiplet): Methylene protons of the PEG chain (-OCH₂ CH₂ O-).

  • ~3.4 ppm (triplet): Methylene protons adjacent to the azide group (-CH₂ -N₃).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound conjugate.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA).

Procedure:

  • Prepare a sample solution of this compound in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm for the benzyl group).

  • The retention time will depend on the specific gradient and column used. A single major peak is indicative of high purity.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the characterization of this compound.

Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis synthesis This compound Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MALDI-TOF/ESI) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hplc HPLC Analysis purification->hplc ftir FTIR Spectroscopy purification->ftir ms_data Mass & Fragmentation Analysis ms->ms_data nmr_data Structural Confirmation nmr->nmr_data hplc_data Purity Assessment hplc->hplc_data ftir_data Functional Group Identification ftir->ftir_data final_report final_report ms_data->final_report Final Report nmr_data->final_report Final Report hplc_data->final_report Final Report ftir_data->final_report Final Report

Caption: Workflow for the synthesis and characterization of this compound.

Mass Spectrometry Fragmentation Pathway of this compound cluster_ionization Ionization cluster_fragmentation Fragmentation parent This compound [M] protonated [M+H]⁺ parent->protonated sodiated [M+Na]⁺ parent->sodiated potassiated [M+K]⁺ parent->potassiated n2_loss Loss of N₂ [M-N₂]⁺ protonated->n2_loss benzyl_cation Benzyl Cation [C₇H₇]⁺ protonated->benzyl_cation peg_fragments PEG Fragments (-CH₂CH₂O-)n protonated->peg_fragments

Caption: Predicted fragmentation pathways of this compound in mass spectrometry.

References

Benzyl-PEG5-Azide vs. Alkyl Linkers: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, selectivity, and pharmacokinetic profile.[1][2][3] This guide provides a detailed comparison between two common classes of linkers: hydrophilic polyethylene (B3416737) glycol (PEG) linkers, exemplified by Benzyl-PEG5-Azide, and traditional hydrophobic alkyl linkers.

Overview of Linker Functions and Types

Linkers are molecular bridges that connect a targeting moiety (like an antibody) to a therapeutic payload (such as a cytotoxic drug).[4] Their primary roles are to ensure the conjugate remains stable in systemic circulation and to facilitate the release of the payload at the target site.[3] The properties of the linker, such as its length, flexibility, and polarity, profoundly influence the overall characteristics of the therapeutic agent.

  • This compound is a heterobifunctional linker featuring a hydrophilic 5-unit PEG chain. One end has an azide (B81097) group, suitable for "click chemistry" reactions (e.g., CuAAC or SPAAC), which is a highly efficient and specific method for conjugation. The other end has a benzyl (B1604629) group, which can act as a protecting group for an alcohol that can be deprotected for further modification. The PEG component is known to enhance water solubility, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.

  • Alkyl Linkers are the simplest form of linkers, consisting of saturated or unsaturated hydrocarbon chains. They are characterized by their hydrophobicity and high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can lead to challenges such as poor aqueous solubility and aggregation of the final conjugate, particularly with hydrophobic payloads.

Comparative Analysis of Physicochemical Properties

The fundamental difference in the polarity of PEG and alkyl linkers drives their divergent effects on the resulting drug conjugate.

PropertyThis compound (PEG Linker)Alkyl LinkerRationale & Impact
Solubility HighLowThe repeating ethylene (B1197577) glycol units in PEG linkers are hydrophilic, significantly improving the aqueous solubility of the entire conjugate. This is crucial when working with hydrophobic payloads to prevent aggregation. Alkyl chains are hydrophobic and can decrease the overall solubility of the conjugate.
Hydrophobicity LowHighPEG linkers mask the hydrophobicity of the payload, which can prevent aggregation and rapid clearance from circulation. Alkyl linkers contribute to the overall hydrophobicity, which can enhance cell membrane permeability but may also lead to non-specific interactions and faster clearance.
Flexibility HighHighBoth linker types are generally flexible, which can be important for allowing the two ends of a PROTAC to bind their respective targets (the protein of interest and the E3 ligase) to form a stable ternary complex.
Immunogenicity LowLow to ModeratePEGylation is a well-established technique to reduce the immunogenicity of therapeutic molecules. While simple alkyl chains are not typically immunogenic, highly hydrophobic conjugates can sometimes lead to aggregation, which may provoke an immune response.
Synthetic Accessibility ModerateHighAlkyl chains are synthetically simple. The synthesis of monodisperse PEG linkers like this compound is more complex but provides a precisely defined structure, avoiding the variability of polydisperse PEG.
Impact on Pharmacokinetics and Efficacy

The choice of linker directly translates to the in vivo performance of the drug conjugate.

ParameterThis compound (PEG Linker)Alkyl LinkerSupporting Data & Insights
Circulation Half-life (t½) Generally IncreasedGenerally DecreasedThe hydrophilic "hydration shell" formed by PEG linkers reduces renal clearance and non-specific uptake, prolonging circulation time. One study noted that PEG-linkers resulted in a dramatically improved pharmacokinetic profile, including a longer half-life. Hydrophobic alkyl linkers can lead to faster clearance.
Drug-to-Antibody Ratio (DAR) Enables Higher DARLimited by AggregationFor ADCs, the hydrophilicity of PEG allows for more drug molecules to be attached to a single antibody (higher DAR) without causing aggregation. Attempts to increase DAR with hydrophobic linkers often fail due to aggregation and loss of affinity.
Cell Permeability Generally GoodPotentially HigherWhile PEG linkers can improve permeability for some molecules, the hydrophobicity of alkyl linkers can enhance passive diffusion across cell membranes. However, this can also lead to non-specific cellular uptake.
In Vivo Efficacy Often EnhancedVariableBy improving pharmacokinetics and enabling higher drug loading, PEG linkers often lead to superior in vivo efficacy. In one ADC study, a PEGylated linker demonstrated maximum tumor suppression and enhanced animal tolerability compared to less hydrophilic counterparts. In PROTACs, however, replacing an alkyl chain with PEG units has in some cases inhibited activity, suggesting the optimal choice is context-dependent.

Experimental Protocols

Below are generalized methodologies for key experiments used to evaluate and compare linker performance in the context of ADCs or PROTACs.

Protocol 1: ADC Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of payload release in plasma.

  • Incubation: An ADC (with either a PEG or alkyl linker) is incubated in human or murine plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: Plasma proteins are precipitated by adding an excess of cold acetonitrile. The samples are centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant, containing the ADC and any released payload, is analyzed using liquid chromatography-mass spectrometry (LC-MS).

  • Data Quantification: The amount of intact ADC remaining at each time point is quantified by comparing it to the initial concentration (t=0). The plasma half-life of the ADC is then calculated.

Protocol 2: Cell Viability (Cytotoxicity) Assay

Objective: To measure the potency (e.g., IC50) of an ADC or the degradation efficiency (DC50) of a PROTAC.

  • Cell Plating: Target cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the conjugate (ADC or PROTAC) and incubated for a specific period (e.g., 72-120 hours for ADCs, 24 hours for PROTACs).

  • Viability/Degradation Measurement:

    • For ADCs: A cell viability reagent (e.g., CellTiter-Glo®, MTS) is added to each well. The luminescence or absorbance is measured using a plate reader, which correlates to the number of viable cells.

    • For PROTACs: Cells are lysed, and the level of the target protein is quantified using methods like Western Blot or ELISA.

  • Data Analysis:

    • IC50 (ADCs): The concentration of the ADC that causes 50% inhibition of cell growth is calculated by fitting the dose-response data to a four-parameter logistic curve.

    • DC50 (PROTACs): The concentration of the PROTAC required to degrade 50% of the target protein is determined.

Visualizations

Diagram 1: Comparison of Linker Physicochemical Properties

G Figure 1. Physicochemical Property Comparison cluster_peg This compound cluster_alkyl Alkyl Linker PEG PEG Linker PEG_Sol High Solubility PEG->PEG_Sol PEG_PK Improved PK Profile PEG->PEG_PK PEG_DAR Enables High DAR PEG->PEG_DAR Alkyl_Hydro High Hydrophobicity PEG_PK->Alkyl_Hydro Trade-off: Permeability vs. Clearance Alkyl Alkyl Linker Alkyl_Sol Low Solubility Alkyl->Alkyl_Sol Alkyl->Alkyl_Hydro Alkyl_Agg Aggregation Risk Alkyl->Alkyl_Agg

Caption: Key property differences between PEG and alkyl linkers.

Diagram 2: Generalized ADC Mechanism of Action Workflow

G Figure 2. Generalized ADC Workflow ADC 1. ADC in Circulation Binding 2. Binds to Target Antigen on Cell ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Linker Stability is Critical Here Apoptosis 6. Payload Induces Cell Death (Apoptosis) Release->Apoptosis

Caption: The intracellular journey of an ADC to deliver its payload.

References

A Comparative Guide to the Purity Analysis of Synthesized Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the purity of linking reagents is paramount. The presence of impurities can lead to unwanted side reactions, reduced conjugation efficiency, and the generation of poorly defined bioconjugates, ultimately impacting the efficacy and safety of the final therapeutic product. This guide provides a comprehensive comparison of the purity analysis of synthesized Benzyl-PEG5-Azide, a versatile heterobifunctional linker, with other common alternatives. Detailed experimental protocols and supporting data are presented to aid researchers in making informed decisions for their specific applications.

Common Impurities in the Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, which can introduce various impurities. A common synthetic route involves the conversion of the terminal hydroxyl group of a PEG derivative to a mesylate, followed by nucleophilic substitution with sodium azide (B81097). Potential impurities can arise from incomplete reactions or side reactions.

Key potential impurities include:

  • Unreacted Starting Material (Benzyl-PEG5-OH): Incomplete conversion of the starting alcohol to the azide.

  • Mesylate Intermediate (Benzyl-PEG5-OMs): Residual mesylated PEG from the intermediate step.

  • PEG Diol: If the starting PEG material contains diol impurities, this can lead to the formation of diazide or other undesired PEG species.

  • Shorter or Longer PEG Chains: The inherent polydispersity of the starting PEG material can result in a final product with a distribution of PEG chain lengths around the target n=5.

Product Comparison: this compound and Alternatives

The choice of a linker for bioconjugation depends on the specific functional groups on the biomolecule of interest and the desired reaction chemistry. This compound is a "click chemistry" reagent, reacting with alkynes. Below is a comparison with two common alternatives that target different functional groups.

FeatureThis compoundBenzyl-PEG4-MaleimideDBCO-PEG4-NHS Ester
Target Functional Group AlkyneThiol (Sulfhydryl)Amine (primary)
Reaction Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Michael AdditionAmide Bond Formation
Typical Purity >95%[1][2]≥95%[3]≥98% (HPLC)[4]
Common Impurities Unreacted starting materials (alcohol, mesylate), different PEG chain lengths.Unreacted PEG-amine/alcohol, hydrolyzed maleimide, residual reactants.[5]Unreacted PEG-acid, hydrolyzed NHS ester, residual coupling agents.
Key Advantages Highly specific and efficient "click" reaction; azide is bio-orthogonal.Highly selective for thiols, common in proteins (cysteine residues).Reacts readily with common primary amines (lysine residues) on proteins.
Considerations CuAAC requires a copper catalyst which can be cytotoxic; SPAAC is copper-free but may have slower kinetics.Maleimide group can be unstable in aqueous solutions, leading to hydrolysis.NHS esters are susceptible to hydrolysis in aqueous environments.

Experimental Protocols for Purity Analysis of this compound

A combination of analytical techniques is essential for the comprehensive purity assessment of synthesized this compound.

Quantitative ¹H NMR Spectroscopy for Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. By comparing the integration of characteristic proton signals of this compound to those of any observed impurities, a quantitative purity can be determined.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆) in an NMR tube.

    • For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., dimethyl sulfone).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for complete relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic proton signals for this compound:

      • Aromatic protons of the benzyl (B1604629) group (~7.3 ppm).

      • Methylene protons of the benzyl group (-CH₂-Ph) (~4.5 ppm).

      • PEG backbone protons (-O-CH₂-CH₂-O-) (~3.6 ppm).

      • Methylene protons adjacent to the azide group (-CH₂-N₃) (~3.4 ppm).

    • Integrate the area of a well-resolved signal corresponding to the this compound and any signals corresponding to impurities.

    • Calculate the purity based on the relative integration values. For qNMR, calculate the absolute purity relative to the internal standard.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire identify Identify Characteristic Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate Purity integrate->calculate

¹H NMR Purity Analysis Workflow

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method for separating this compound from non-volatile impurities based on differences in hydrophobicity.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV detector, pump, autosampler, and column oven.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

    • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it over time to elute compounds of increasing hydrophobicity. For example:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (for the benzyl group).

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • The main peak corresponds to this compound. Any other peaks are indicative of impurities.

    • Calculate the purity based on the relative peak areas (% Area).

experimental_workflow_hplc cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

RP-HPLC Purity Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming its identity and detecting impurities with different masses.

Experimental Protocol:

  • Instrumentation:

    • Electrospray Ionization Time-of-Flight (ESI-TOF) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

  • Sample Preparation (ESI-TOF):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1 mg/mL.

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Sample Preparation (MALDI-TOF):

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent like 50:50 acetonitrile:water with 0.1% TFA.

    • Mix the sample solution with the matrix solution on a MALDI plate and allow it to dry.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • For ESI, observe the [M+H]⁺ and/or [M+Na]⁺ adducts.

    • For MALDI, observe the [M+H]⁺ and/or [M+Na]⁺ or [M+K]⁺ adducts.

  • Data Analysis:

    • The expected monoisotopic mass for this compound (C₁₇H₂₇N₃O₅) is approximately 353.1951 g/mol .

    • Look for the corresponding molecular ion peak.

    • A characteristic fragmentation of azides is the loss of N₂ (28 Da), so a peak at [M-28]⁺ may also be observed.

    • Peaks corresponding to impurities (e.g., Benzyl-PEG5-OH at m/z ~328.20, or different PEG chain lengths) should be identified.

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample mix Mix with Matrix (MALDI) or Infuse (ESI) dissolve->mix acquire Acquire Mass Spectrum mix->acquire identify_main Identify Molecular Ion Peak acquire->identify_main identify_impurities Identify Impurity Peaks acquire->identify_impurities confirm Confirm Identity & Purity identify_main->confirm identify_impurities->confirm

Mass Spectrometry Analysis Workflow

Conclusion

The purity of this compound is a critical factor for its successful application in bioconjugation. A combination of analytical techniques, including ¹H NMR, RP-HPLC, and Mass Spectrometry, provides a comprehensive assessment of purity and confirms the identity of the synthesized product. When selecting a PEG linker, researchers must consider not only the desired reactivity but also the purity profile of the reagent. For applications in drug development and other sensitive areas, a purity of >95% is highly recommended to ensure reproducibility and the integrity of the final bioconjugate.

References

The Linker's Length: A Critical Determinant in PROTAC-Mediated Ternary Complex Formation and Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the impact of Polyethylene Glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying mechanisms and workflows.

The design of a successful PROTAC, a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to degrade specific proteins, hinges on the meticulous optimization of its three components: a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker, far from being a passive spacer, plays a pivotal role in the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation. Among the various linker types, PEG linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide delves into the critical impact of PEG linker length on PROTAC efficacy.

The Balancing Act: How PEG Linker Length Governs Ternary Complex Formation

The length of the PEG linker is a key parameter that influences the proximity and orientation of the target protein and the E3 ligase within the ternary complex. An optimal linker length is essential for productive ubiquitination and subsequent degradation.

A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the distance between the E3 ligase and the target's ubiquitination sites is too great for efficient ubiquitin transfer. Therefore, the relationship between linker length and degradation efficacy is often parabolic, with an optimal length yielding the highest potency.

Quantitative Comparison of Degradation Efficiency with Varying PEG Linker Lengths

The degradation efficiency of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.

The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[1][2]
TBK1VHLAlkyl/Ether21396[1]
TBK1VHLAlkyl/Ether2929276[1]
ERαVHLPEG12Less Potent-[]
ERαVHLPEG16More Potent-
SOS1UnknownMethylene3-9 units8c (5 units) showed strongest activityComplete degradation

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Recycling->PROTAC Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Cell Culture and PROTAC Treatment B Cell Lysis A->B F Ternary Complex Analysis (SPR, ITC, NanoBRET) A->F Parallel Analysis C Protein Quantification (e.g., BCA Assay) B->C D Western Blot C->D E Data Analysis (DC50 and Dmax determination) D->E

References

A Comparative Guide to Bioorthogonal Reactions for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for understanding their function, tracking their localization, and developing novel therapeutics. Bioorthogonal chemistry offers a powerful toolkit for covalently modifying proteins in their native environment without interfering with biological processes. This guide provides an objective comparison of the leading bioorthogonal reactions, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.

Bioorthogonal reactions are characterized by their high selectivity, biocompatibility, and favorable kinetics, allowing for the specific attachment of probes, such as fluorophores or affinity tags, to proteins.[1] The choice of reaction depends on a variety of factors, including the desired labeling speed, the cellular environment, and the nature of the protein of interest. This guide will delve into the specifics of four major classes of bioorthogonal reactions: Staudinger Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation, and Photo-Click Chemistry.

Quantitative Comparison of Bioorthogonal Reaction Kinetics

The efficiency of a bioorthogonal reaction is a critical parameter, often quantified by its second-order rate constant (k₂). A higher rate constant indicates a faster reaction, which is particularly crucial for labeling low-abundance proteins or for applications requiring high temporal resolution.[2] The following table summarizes the typical second-order rate constants for the discussed bioorthogonal reactions, providing a clear comparison of their kinetic performance.[3][4][5]

Bioorthogonal ReactionReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Staudinger Ligation Azide (B81097) + Phosphine10⁻³ - 10⁻²The first-generation bioorthogonal reaction; slow kinetics but highly specific.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)10⁻¹ - 1Catalyst-free "click chemistry"; kinetics are dependent on the ring strain of the cyclooctyne.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation Tetrazine + Strained Alkene (e.g., TCO)1 - 10⁶Exceptionally fast kinetics; highly tunable by modifying the electronics of the reactants.
Photo-Click Chemistry Photoreactive group (e.g., Tetrazole) + Alkene10² - 10⁴Spatiotemporal control using light activation; catalyst-free.

Experimental Workflows and Signaling Pathways

The successful application of bioorthogonal labeling often involves multiple steps, from the introduction of a unique chemical handle into the target protein to the final ligation with a probe. A common and powerful strategy involves the genetic encoding of a non-canonical amino acid (ncAA) bearing a bioorthogonal functional group.

experimental_workflow cluster_gce Genetic Code Expansion cluster_labeling Bioorthogonal Labeling Plasmid_Construction Plasmid Construction (Gene of Interest + Amber Codon) Transfection Transfection into Cells Plasmid_Construction->Transfection ncAA_Addition Addition of ncAA to Culture Medium Transfection->ncAA_Addition Protein_Expression Protein Expression with Incorporated ncAA ncAA_Addition->Protein_Expression Probe_Addition Addition of Bioorthogonal Probe Protein_Expression->Probe_Addition Labeled Protein Ligation Bioorthogonal Ligation Probe_Addition->Ligation Washing Washing to Remove Unbound Probe Ligation->Washing Analysis Downstream Analysis (e.g., Imaging, Proteomics) Washing->Analysis

Workflow for protein labeling via genetic code expansion and bioorthogonal chemistry.

This workflow illustrates the key stages, starting with the molecular biology required to introduce a non-canonical amino acid into a protein of interest, followed by the chemical biology step of labeling with a probe.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key bioorthogonal reactions discussed.

Protocol 1: Staudinger Ligation for Cell Surface Protein Labeling

The Staudinger ligation was the first bioorthogonal reaction to be developed and relies on the reaction between an azide and a phosphine. While its kinetics are slower than more modern methods, it remains a valuable tool due to its high specificity.

Materials:

  • Cells expressing the azide-modified protein of interest.

  • Phosphine-probe conjugate (e.g., phosphine-biotin) in a biocompatible buffer (e.g., PBS or cell culture medium).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Culture cells expressing the azide-modified protein to the desired confluency.

  • Wash the cells three times with PBS to remove any residual media components.

  • Prepare a solution of the phosphine-probe conjugate in a biocompatible buffer at a concentration of 100-500 µM.

  • Incubate the cells with the phosphine-probe solution for 1-2 hours at 37°C.

  • Wash the cells three times with PBS to remove any unreacted phosphine-probe.

  • Proceed with downstream analysis, such as cell lysis for western blotting or fixation for imaging.

staudinger_ligation Azide_Protein Protein-N₃ Aza_Ylide Aza-ylide Intermediate Azide_Protein->Aza_Ylide + Phosphine-Probe Phosphine_Probe Probe-P(Ph)₂ Labeled_Protein Labeled Protein Aza_Ylide->Labeled_Protein Hydrolysis

Reaction scheme for the Staudinger Ligation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Intracellular Protein Labeling

SPAAC is a widely used "click chemistry" reaction that does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging. The reaction is driven by the ring strain of a cyclooctyne, which reacts rapidly with an azide.

Materials:

  • Cells expressing the protein of interest with a genetically encoded azide-containing non-canonical amino acid (e.g., p-azido-L-phenylalanine).

  • Cyclooctyne-dye conjugate (e.g., DBCO-fluorophore) in DMSO.

  • Cell culture medium.

  • PBS.

Procedure:

  • Transfect cells with plasmids for the expression of the protein of interest containing an amber stop codon and the corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Culture the cells in a medium supplemented with the azide-containing non-canonical amino acid (typically 1-2 mM) for 24-48 hours to allow for protein expression and ncAA incorporation.

  • Wash the cells with PBS to remove excess ncAA.

  • Incubate the cells with the cyclooctyne-dye (e.g., 10-50 µM) in a fresh culture medium for 30-60 minutes at 37°C.

  • Wash the cells three times with PBS to remove the unreacted dye.

  • Image the cells using fluorescence microscopy.

spaac_reaction Azide_Protein Protein-N₃ Triazole_Product Labeled Protein (Triazole) Azide_Protein->Triazole_Product + Strained Alkyne Strained_Alkyne Probe-Cyclooctyne Strained_Alkyne->Triazole_Product

Reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation for Rapid Protein Labeling

The IEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions currently available. This exceptional speed allows for labeling at very low concentrations of reactants, minimizing potential off-target effects.

Materials:

  • Purified protein functionalized with a trans-cyclooctene (TCO).

  • Tetrazine-fluorophore conjugate in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare a solution of the TCO-modified protein in the reaction buffer to a final concentration of 10 µM.

  • Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO.

  • Add the tetrazine-fluorophore to the protein solution to a final concentration of 20 µM (2-fold molar excess).

  • Incubate the reaction mixture at room temperature for 5-15 minutes.

  • The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Remove the excess unreacted tetrazine-fluorophore using a desalting column or dialysis.

  • The labeled protein is now ready for downstream applications.

iedda_ligation Tetrazine_Probe Probe-Tetrazine Cycloaddition_Product Diels-Alder Adduct Tetrazine_Probe->Cycloaddition_Product + TCO-Protein TCO_Protein Protein-TCO TCO_Protein->Cycloaddition_Product Labeled_Protein Labeled Protein Cycloaddition_Product->Labeled_Protein - N₂

Reaction scheme for Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.
Protocol 4: Photo-Click Chemistry for Spatiotemporally Controlled Protein Labeling

Photo-click chemistry provides an additional layer of control by using light to trigger the bioorthogonal reaction. This allows for precise labeling of proteins in specific subcellular locations or at specific time points.

Materials:

  • Cells expressing a protein of interest with a genetically encoded alkene-containing non-canonical amino acid.

  • Photoreactive probe (e.g., a tetrazole-fluorophore conjugate) in a biocompatible buffer.

  • Light source with the appropriate wavelength for photoactivation (e.g., 365 nm UV lamp).

  • PBS.

Procedure:

  • Culture and transfect cells for the expression of the alkene-modified protein as described in the SPAAC protocol.

  • Wash the cells with PBS.

  • Incubate the cells with the photoreactive probe (e.g., 100 µM) in a biocompatible buffer for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the unreacted probe.

  • Irradiate the specific region of interest with the light source for a defined period (e.g., 1-5 minutes).

  • Wash the cells with PBS.

  • Fix the cells and proceed with fluorescence imaging to visualize the spatially-defined labeling.

photoclick_chemistry Tetrazole_Probe Probe-Tetrazole Nitrile_Imine Nitrile Imine Intermediate Tetrazole_Probe->Nitrile_Imine Light (hν) Alkene_Protein Protein-Alkene Labeled_Protein Labeled Protein (Pyrazoline) Alkene_Protein->Labeled_Protein Nitrile_Imine->Labeled_Protein + Alkene-Protein

Reaction scheme for Photo-Click Chemistry.

Conclusion

The field of bioorthogonal chemistry has provided an array of powerful tools for the specific and efficient labeling of proteins in complex biological systems. The choice of the most appropriate reaction is a critical decision that depends on the specific experimental goals. For applications requiring the utmost speed, the IEDDA ligation is the clear frontrunner. When catalyst-free conditions are a priority in live-cell imaging, SPAAC offers a robust and reliable option. The Staudinger ligation, while slower, provides exceptional specificity. Finally, for experiments demanding precise spatiotemporal control, photo-click chemistry offers an unparalleled level of regulation. By understanding the quantitative differences in their performance and following detailed experimental protocols, researchers can effectively harness the power of bioorthogonal chemistry to unravel the complexities of protein function.

References

A Head-to-Head Comparison of Azide-Containing Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the successful design and performance of bioconjugates, impacting everything from reaction efficiency to the stability and efficacy of the final product. Among the diverse arsenal (B13267) of chemical tools, azide-containing linkers have become indispensable for their role in bioorthogonal "click chemistry," enabling the precise and robust covalent modification of biomolecules.[1]

This guide provides a comprehensive, data-driven comparison of various azide-containing linkers, focusing on their performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. We present quantitative data on reaction kinetics, stability, and hydrophobicity, alongside detailed experimental protocols and visualizations to inform the selection of the optimal linker for your specific research and development needs.

Quantitative Performance Comparison of Azide-Containing Linkers

The performance of an azide (B81097) linker is dictated by a combination of its structural and chemical properties. Key parameters for comparison include reaction kinetics, stability in biological environments, and its influence on the overall hydrophilicity of the bioconjugate.

Reaction Kinetics: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is often a primary consideration. CuAAC generally offers faster reaction rates but requires a copper catalyst that can be cytotoxic, whereas SPAAC is a catalyst-free alternative ideal for in vivo applications, albeit typically with slower kinetics.[2]

Table 1: General Comparison of CuAAC and SPAAC Reactions [2]

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Generally faster (100-fold or more)Slower
Biocompatibility Potential cytotoxicity due to copper catalystHighly biocompatible, suitable for in vivo applications
Selectivity Highly regioselective (forms 1,4-isomer exclusively)Can produce a mixture of regioisomers
Typical Yield Generally high to quantitative (>95%)[2][3]Variable, can be high but may be lower than CuAAC in some cases
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Reaction pH 4.0 - 8.04.0 - 9.0
Typical Reaction Temperature 25°C4 - 37°C

The structure of the azide itself significantly influences the reaction kinetics within both CuAAC and SPAAC frameworks. Steric hindrance and electronic properties are key determinants of reactivity.

Table 2: Second-Order Rate Constants for CuAAC with Various Azide Types

Azide TypeSubstituentRelative Rate Constant (vs. Benzyl Azide)Notes
Alkyl Azides Primary (e.g., Benzyl Azide)1.0 (Reference)Less sterically hindered azides exhibit faster reaction rates.
Secondary (e.g., 1-Azidoethylbenzene)SlowerIncreased steric bulk slows the reaction.
Tertiary (e.g., 2-Azido-2-methylpropane)Very SlowSignificant steric hindrance dramatically reduces reactivity.
Aryl Azides Electron-donating group (e.g., 4-Methoxyphenyl Azide)SlowerElectron-donating groups can slightly decrease the rate.
Unsubstituted (e.g., Phenyl Azide)Similar to Benzyl Azide
Electron-withdrawing group (e.g., 4-Nitrophenyl Azide)FasterElectron-poor azides often react faster.
Sulfonyl Azides e.g., Tosyl AzideGenerally SlowerLess reactive compared to alkyl and aryl azides.

Note: Relative rate constants are approximate and can vary based on the specific alkyne, copper source, ligand, and solvent system used.

Table 3: Second-Order Rate Constants for SPAAC with Various Azide Types (Reacted with DBCO)

Azide TypeSubstituentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Yield (%)Typical Reaction Time
Alkyl Azides Primary (e.g., Benzyl Azide)~0.1 - 1.0>90%Minutes to hours
Secondary (e.g., 1-Azidoethylbenzene)~0.05 - 0.5>85%Hours
Tertiary (e.g., 2-Azido-2-methylpropane)Very slow to no reaction<10%Days
Aryl Azides Phenyl Azide~0.1 - 0.8>90%Minutes to hours
Sulfonyl Azides Tosyl AzideGenerally slowVariableHours to days

Note: Rate constants are approximate and highly dependent on the specific strained cyclooctyne (B158145) used (e.g., DBCO, BCN, DIFO). Steric hindrance plays a more pronounced role in SPAAC than in CuAAC.

Stability and Hydrophilicity

The stability of the azide linker in biological media is crucial to prevent premature degradation and off-target effects. Hydrophilicity, often estimated by the partition coefficient (LogP), influences the solubility and pharmacokinetic properties of the resulting bioconjugate.

Table 4: Qualitative Performance Comparison of Different Azide Linker Classes

Linker ClassKey FeaturesInferred ReactivityInferred StabilityInferred HydrophilicityPotential Applications
Aliphatic Azides Simple, flexible alkyl chain.Standard reactivity in CuAAC.Generally stable.Moderately hydrophobic.General bioconjugation.
Aromatic Azides Rigid aromatic core.Aromatic nature may slightly decrease nucleophilicity compared to aliphatic azides.Generally considered to be relatively stable.Hydrophobic core, but can be modified with polar groups.Crosslinking, ADC development.
Aliphatic PEG Azides Flexible polyethylene (B3416737) glycol chain.Standard reactivity for aliphatic azides in CuAAC.The ether linkages in the PEG chain are generally stable.Excellent water solubility.Improving solubility and pharmacokinetics of bioconjugates, protein labeling.
Chelating Azides Contains a chelating moiety (e.g., picolyl group).Significantly enhanced reaction rates in CuAAC.Generally comparable to other aliphatic azides.Dependent on the overall structure.Live-cell imaging, applications requiring low catalyst concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of different azide-containing linkers.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Objective: To label an alkyne-modified protein with an azide-containing linker.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Azide linker (e.g., Azido-PEG-NHS ester).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., 50 mM THPTA in water).

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).

  • Quenching solution (e.g., 50 mM EDTA).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Preparation of Reagents: Prepare fresh stock solutions of the reducing agent.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer. A typical molar excess of the azide linker is 10-50 fold over the protein.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.

  • Initiation of Reaction: Add the catalyst premix to the protein-linker solution.

  • Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE with fluorescent visualization (if a fluorescent azide was used) or mass spectrometry.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the labeled protein using a suitable purification system to remove excess reagents.

Protocol 2: General Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

Objective: To label a specific biomolecule on the surface of live cells using a SPAAC reaction.

Materials:

  • Cells expressing the target biomolecule modified with an azide group.

  • Cyclooctyne-functionalized probe (e.g., DBCO-PEG-fluorophore).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Imaging system (e.g., fluorescence microscope or flow cytometer).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Labeling Reaction: Add the cyclooctyne-functionalized probe to the cell culture medium at a final concentration typically in the micromolar range.

  • Incubation: Incubate the cells with the probe for a specific time (e.g., 30 minutes to 2 hours) at 37°C.

  • Washing: Gently wash the cells with PBS to remove the unbound probe.

  • Analysis: Analyze the labeled cells using the appropriate imaging system.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

CuAAC_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne-Protein Alkyne-Protein Reaction_Mix Reaction Mixture Alkyne-Protein->Reaction_Mix Azide-Linker Azide-Linker Azide-Linker->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Ligand Ligand Ligand->Reaction_Mix Ascorbate Ascorbate Ascorbate->Reaction_Mix Purification Purification (e.g., SEC) Reaction_Mix->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Analysis Analysis (e.g., SDS-PAGE, MS) Labeled_Protein->Analysis

Caption: General experimental workflow for CuAAC-mediated protein labeling.

SPAAC_Live_Cell_Labeling cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis Azide_Cells Cells with Azide-labeled Biomolecule Incubation Incubation (37°C) Azide_Cells->Incubation DBCO_Probe DBCO-Probe DBCO_Probe->Incubation Washing Washing (PBS) Incubation->Washing Labeled_Cells Labeled Cells Washing->Labeled_Cells Imaging Fluorescence Imaging or Flow Cytometry Labeled_Cells->Imaging

Caption: Workflow for SPAAC-based live cell surface labeling.

Conclusion

The selection of an appropriate azide-containing linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate. For applications requiring high reaction speed and where cell viability is not a concern, CuAAC with less sterically hindered alkyl or electron-poor aryl azides is often the preferred method. For live-cell imaging and in vivo applications, the biocompatibility of SPAAC is paramount, with the choice of cyclooctyne and azide sterics being critical determinants of success.

PEGylated azide linkers offer a clear advantage for improving the solubility and pharmacokinetic profile of bioconjugates. While aromatic and aliphatic linkers provide different degrees of rigidity and hydrophobicity, the ultimate choice will depend on the specific structural requirements of the final product.

This guide provides a foundational framework for comparing and selecting azide-containing linkers. It is crucial to empirically validate the chosen linker in the specific experimental context to ensure optimal performance. As linker technology continues to evolve, the development of novel azide-containing reagents with enhanced reactivity, stability, and functionality will undoubtedly further expand the capabilities of bioconjugation in research and drug development.

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG5-Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential safety information and detailed operational procedures for the proper disposal of Benzyl-PEG5-Azide, a versatile PEGylated linker. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

This compound, while a valuable tool in bioconjugation and drug development, possesses inherent hazards associated with its azide (B81097) functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, or friction, and are classified as toxic. The primary safety concern with azide compounds is the potential for the formation of highly explosive heavy metal azides if they come into contact with metals such as lead or copper, which can be present in plumbing systems. Therefore, direct disposal of this compound down the drain is strictly prohibited.

The recommended and safest approach for the disposal of this compound is chemical deactivation to a more stable and less hazardous compound prior to collection by an approved waste disposal service.[1] This guide outlines two effective chemical neutralization methods: the Staudinger Reaction and Catalytic Transfer Hydrogenation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, the following safety protocols must be strictly observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or gases.

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas or other metal utensils when handling this compound.[1] Contact with metals can lead to the formation of explosive metal azides.

    • Acids: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.

    • Halogenated Solvents: Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides.

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a dedicated, clearly labeled, non-metallic waste container. Polyethylene or polypropylene (B1209903) containers are suitable.

Quantitative Hazard Information

The following table summarizes the known hazard classifications for this compound.[1]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated decision Can the azide be chemically deactivated in the lab? start->decision deactivate Proceed with Chemical Deactivation Protocol (Staudinger or Hydrogenation) decision->deactivate Yes direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No collect_deactivated Collect Deactivated Waste in a Labeled, Non-Metallic Container deactivate->collect_deactivated collect_direct Collect Raw Azide Waste in a Dedicated, Labeled, Non-Metallic Container direct_disposal->collect_direct ehs_pickup Arrange for Pickup by Approved Waste Disposal Service collect_deactivated->ehs_pickup collect_direct->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols for Chemical Deactivation

The following are detailed methodologies for the chemical neutralization of the azide group in this compound, converting it to a much more stable amine.

Method 1: Staudinger Reaction

The Staudinger reaction is a mild and efficient method for reducing azides to amines using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618).[2][3] The reaction proceeds with the evolution of nitrogen gas and results in the formation of the corresponding amine and a stable phosphine oxide byproduct.

Materials:

  • This compound waste

  • Triphenylphosphine (PPh₃)

  • A suitable solvent in which both the azide and triphenylphosphine are soluble (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, or a protic solvent like methanol (B129727) or ethanol). The PEG chain in this compound enhances its solubility in more polar solvents.

  • Water

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Nitrogen inlet (a balloon is sufficient)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the this compound waste in a suitable solvent.

  • Reagent Addition: Slowly add triphenylphosphine (approximately 1.1 to 1.5 equivalents relative to the azide) to the solution. The reaction is typically exothermic and will evolve nitrogen gas. The addition should be done in portions to control the reaction rate.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution. For a more precise determination, Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting azide material.

  • Hydrolysis: Once the reaction is complete, add water to the reaction mixture and stir for at least 30 minutes to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide.

  • Waste Collection: The resulting mixture, now containing the significantly safer amine and triphenylphosphine oxide, should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EH&S) department.

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is another effective method for reducing azides to amines. This method uses a hydrogen donor and a catalyst, typically palladium on carbon (Pd/C).

Materials:

Procedure:

  • Preparation: In a round-bottom flask, dissolve the this compound waste in a protic solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry out completely in the presence of air.

  • Hydrogen Donor Addition: To the stirred suspension, add the hydrogen donor. If using hydrazine hydrate, add it dropwise (1.5 - 2.0 equivalents) as the reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (nitrogen) and by TLC.

  • Catalyst Removal: Once the reaction is complete, the Pd/C catalyst must be carefully filtered off. This can be done by passing the reaction mixture through a pad of Celite®. Important: Do not allow the catalyst to dry on the filter paper, as it can ignite. Keep the filter cake wet with solvent during filtration and quench the catalyst on the Celite pad with water before disposing of it in a designated solid waste container.

  • Waste Collection: The filtrate, containing the much less hazardous amine, should be collected in a properly labeled hazardous waste container for disposal through your institution's EH&S department.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks and contributing to a safe laboratory environment. Always consult your institution's specific safety guidelines and waste disposal procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Benzyl-PEG5-Azide, a versatile PEG linker used in bioconjugation and drug development. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Like other organic azides, it is a potentially energetic compound that can be sensitive to heat, light, friction, and shock.[3][4] The azide (B81097) functional group is highly reactive and can form explosive compounds, particularly with heavy metals and strong acids.[4]

Key Hazard Considerations:
  • Toxicity: Harmful if ingested. The azide group can be toxic.

  • Explosive Potential: Organic azides can decompose explosively under certain conditions.

  • Reactivity: Incompatible with strong acids, oxidizing agents, and heavy metals. Contact with acids can generate highly toxic and explosive hydrazoic acid.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For higher-risk procedures, consider an inner layer of Silver Shield™ gloves.Provides robust protection against skin absorption. Double-gloving offers an additional barrier.
Eye Protection Chemical safety glasses or splash goggles. A face shield should be worn over goggles when there is a risk of splashes.Protects against accidental splashes and potential energetic decomposition.
Body Protection A fully buttoned, flame-resistant lab coat. For larger quantities or splash-prone procedures, a chemical-resistant apron is recommended.Prevents contact with skin and personal clothing.
Respiratory Protection All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All manipulations involving this compound should occur in a designated area within a certified chemical fume hood.

  • Ventilation: Ensure the fume hood has a certified face velocity of at least 100 feet per minute.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible.

  • Incompatible Materials: Keep the work area free of strong acids, oxidizing agents, and heavy metals.

cluster_prep Preparation and Engineering Controls prep_start Start: Prepare for Handling fume_hood Work in a Certified Chemical Fume Hood prep_start->fume_hood safety_equip Verify Eyewash and Safety Shower Accessibility fume_hood->safety_equip remove_incompat Clear Area of Incompatible Materials (Acids, Metals) safety_equip->remove_incompat don_ppe Don Appropriate PPE remove_incompat->don_ppe prep_end Ready for Handling don_ppe->prep_end

Caption: Workflow for preparation and engineering controls before handling this compound.

Chemical Handling
  • Weighing: When handling the solid form, use non-metallic (e.g., plastic or ceramic) spatulas to avoid the formation of shock-sensitive metal azides.

  • Solution Preparation: Slowly add the solid to the solvent to prevent splashing. This compound is soluble in water, DMSO, DCM, and DMF.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dark place. Recommended storage is at -20°C for long-term stability.

Experimental Procedures
  • Reaction Setup: Use glassware with ground glass joints with caution, as friction can be a source of ignition. Ensure reactions are adequately cooled if necessary.

  • Monitoring: When conducting reactions, monitor for any unexpected changes in temperature or gas evolution.

  • Post-Reaction: Quench reactions carefully and work up as appropriate for the specific chemistry being performed.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

NEVER pour azide-containing solutions down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.

Waste Segregation and Collection
Waste TypeCollection ProcedureRationale
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, bench paper, and weighing boats.Prevents accidental exposure and environmental release.
Aqueous Waste Collect all aqueous waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.Isolates the hazardous material for proper disposal.
Organic Solvent Waste Collect in a designated, sealed, and clearly labeled hazardous waste container, separate from aqueous waste.Ensures compatibility of waste streams.

Do not mix azide waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.

Deactivation of Azide Waste

For dilute solutions, a chemical deactivation procedure may be considered by trained personnel. A common method involves the reduction of the azide to a more stable amine. This should only be performed following a thorough risk assessment and in accordance with institutional safety protocols.

cluster_disposal Disposal Workflow start_disposal Start: Waste Generated segregate Segregate Waste Streams (Solid, Aqueous, Organic) start_disposal->segregate label_waste Label Containers Clearly 'Azide Waste' segregate->label_waste no_drain NEVER Pour Down Drain label_waste->no_drain no_acid_mix DO NOT Mix with Acidic Waste label_waste->no_acid_mix ehs_pickup Arrange for EHS Pickup label_waste->ehs_pickup end_disposal End: Safe Disposal ehs_pickup->end_disposal

Caption: Logical flow for the safe disposal of this compound waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (in a fume hood) Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.
Large Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.

References

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